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  • Product: 3-Methylthiolane-2-carboxylic acid
  • CAS: 2167336-32-3

Core Science & Biosynthesis

Foundational

Synthesis and Characterization of 3-Methylthiolane-2-carboxylic Acid: A Comprehensive Technical Guide

Executive Summary The functionalization of saturated sulfur heterocycles is a cornerstone of modern medicinal chemistry. 3-Methylthiolane-2-carboxylic acid (CAS: 2167336-32-3), also known as 3-methyltetrahydrothiophene-2...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of saturated sulfur heterocycles is a cornerstone of modern medicinal chemistry. 3-Methylthiolane-2-carboxylic acid (CAS: 2167336-32-3), also known as 3-methyltetrahydrothiophene-2-carboxylic acid, is a highly versatile building block. Featuring a thiolane ring substituted with a methyl group and a carboxylic acid, this compound provides two contiguous stereocenters, making it an invaluable intermediate for structure-activity relationship (SAR) studies.

This whitepaper provides an authoritative, self-validating protocol for the synthesis and characterization of 3-methylthiolane-2-carboxylic acid. By employing a tandem chemoselective alkylation and base-promoted cyclization strategy, researchers can achieve high-yield, scalable access to this critical scaffold.

Pharmacological Relevance & Structural Rationale

Thiolane-2-carboxylic acid derivatives are frequently utilized as foundational stereocenters in drug discovery. Notably, chiral tetrahydrothiophene-2-carboxylic acids have been successfully deployed in the development of novel CXCR1 and CXCR2 antagonists, which are critical targets for mitigating neutrophil-driven inflammation and scar formation [1].

Classic approaches to the thiolane core often rely on the cyclization of functionalized aliphatic chains with sulfur nucleophiles [2]. In commercial and academic settings, the 3-methyl variant is highly sought after because the C3-methyl group restricts the conformational flexibility of the thiolane ring, thereby enhancing the binding affinity of downstream active pharmaceutical ingredients (APIs) [3].

Retrosynthetic Analysis & Mechanistic Rationale

To synthesize 3-methylthiolane-2-carboxylic acid efficiently, we utilize a convergent tandem alkylation strategy starting from commercially available 1,3-dibromobutane and methyl thioglycolate.

Causality Behind Experimental Choices
  • Regioselective S-Alkylation (Phase 1): The synthesis begins with the generation of a thiolate anion. Using a mild base like Potassium Carbonate ( K2​CO3​ ) ensures that only the thiol (pKa ~8.5) is deprotonated, leaving the α -carbon of the ester intact. The highly polarizable thiolate preferentially attacks the less sterically hindered primary bromide of 1,3-dibromobutane via an SN​2 mechanism.

  • Chemoselective Cyclization (Phase 2): To close the ring, a strong, non-nucleophilic base like Sodium Hydride (NaH) is introduced. NaH quantitatively deprotonates the α -carbon of the thioester (pKa ~19). The resulting enolate undergoes a rapid, irreversible 5-exo-tet cyclization , displacing the secondary bromide to form the 5-membered thiolane ring.

  • Stereochemical Outcome: The cyclization yields a mixture of cis and trans diastereomers. Due to the steric clash between the C2-carboxylate and C3-methyl groups, thermodynamic control slightly favors the trans isomer.

Synthesis_Pathway A 1,3-Dibromobutane + Methyl thioglycolate B S-Alkylation Intermediate (Primary Br displacement) A->B K2CO3, DMF 0 °C to RT C Cyclization (Secondary Br displacement) B->C NaH, THF 0 °C to RT (5-exo-tet) D 3-Methylthiolane-2- carboxylic acid C->D 1. NaOH, H2O 2. HCl (pH 2)

Fig 1. Stepwise synthetic route of 3-methylthiolane-2-carboxylic acid via tandem alkylation.

Experimental Protocols: A Self-Validating Workflow

The following protocol is designed as a self-validating system. Advancing to subsequent phases is strictly contingent upon passing defined In-Process Controls (IPCs) to prevent the accumulation of cross-linked byproducts.

Phase 1: Synthesis of Methyl 2-((3-bromobutyl)thio)acetate
  • Preparation: In an oven-dried, argon-purged flask, dissolve methyl thioglycolate (1.0 eq, 10 mmol) in anhydrous DMF (20 mL).

  • Base Addition: Add anhydrous K2​CO3​ (1.1 eq, 11 mmol) and stir at 0 °C for 15 minutes to generate the thiolate.

  • Alkylation: Slowly add 1,3-dibromobutane (1.05 eq, 10.5 mmol) dropwise over 30 minutes to prevent localized heating and bis-alkylation. Allow the reaction to warm to room temperature and stir for 4 hours.

  • IPC Check 1 (Critical): Sample the reaction for GC-MS. Validation metric: Confirm the complete disappearance of methyl thioglycolate and the presence of the mono-alkylated intermediate (m/z ~241 for [M+H]+ ). Do not proceed if unreacted 1,3-dibromobutane remains in large excess, as it will cause intermolecular cross-linking in Phase 2.

  • Workup: Quench with water, extract with Ethyl Acetate (3x), wash with brine, dry over Na2​SO4​ , and concentrate under reduced pressure.

Phase 2: Base-Promoted 5-exo-tet Cyclization
  • Preparation: Dissolve the crude intermediate from Phase 1 in anhydrous THF (30 mL) and cool to 0 °C under argon.

  • Deprotonation: Carefully add NaH (60% dispersion in mineral oil, 1.2 eq, 12 mmol) in small portions. Observe hydrogen gas evolution.

  • Cyclization: Allow the mixture to warm to room temperature and stir for 6 hours.

  • IPC Check 2 (Critical): Sample for LC-MS/TLC. Validation metric: Confirm the disappearance of the linear thioether and the emergence of the cyclized methyl 3-methylthiolane-2-carboxylate (m/z 161 for [M+H]+ ).

  • Workup: Quench carefully with saturated NH4​Cl , extract with diethyl ether, and concentrate.

Phase 3: Saponification and Isolation
  • Hydrolysis: Dissolve the crude ester in a 3:1 mixture of Methanol/Water (20 mL). Add NaOH (2.0 eq, 20 mmol) and stir at 40 °C for 2 hours.

  • Acidification: Evaporate the methanol. Cool the aqueous layer to 0 °C and acidify to pH 2 using 2M HCl.

  • Extraction: Extract the precipitated acid with Dichloromethane (3x). Dry and concentrate to yield the crude 3-methylthiolane-2-carboxylic acid as a mixture of diastereomers. Purify via silica gel chromatography or selective recrystallization.

Experimental_Workflow Step1 Phase 1: Thioether Formation Slow addition of 1,3-dibromobutane to thiolate at 0 °C IPC1 IPC: GC-MS / TLC Confirm primary Br consumption Step1->IPC1 Step2 Phase 2: Base-Promoted Cyclization Addition of NaH in THF, 0 °C to RT IPC1->Step2 Pass IPC2 IPC: GC-MS / TLC Confirm ring closure (5-exo-tet) Step2->IPC2 Step3 Phase 3: Saponification & Isolation NaOH hydrolysis -> Acidification IPC2->Step3 Pass

Fig 2. Experimental workflow and in-process controls for the synthesis protocol.

Analytical Characterization

Accurate characterization is required to confirm both the regiochemistry of the ring closure and the integrity of the carboxylic acid functional group. The expected analytical profile for the trans (major) diastereomer is summarized below.

ParameterAnalytical TechniqueExpected Value / ObservationStructural Implication
Molecular Mass HRMS (ESI-TOF)m/z 145.0329 [M−H]− Confirms exact mass for C6​H10​O2​S .
Carboxylic Acid 1H NMR (400 MHz, CDCl3​ )~10.5 ppm (br s, 1H)Confirms successful saponification of the ester.
C2 Methine 1H NMR (400 MHz, CDCl3​ )~3.5 ppm (d, J = 7.5 Hz, 1H)Confirms α -proton adjacent to both S and COOH.
C3 Methyl Group 1H NMR (400 MHz, CDCl3​ )~1.1 ppm (d, J = 6.8 Hz, 3H)Confirms the position of the methyl group at C3.
Carbonyl Carbon 13C NMR (100 MHz, CDCl3​ )177.5 ppmConfirms the presence of the free carboxylic acid.
C2 & C5 Ring Carbons 13C NMR (100 MHz, CDCl3​ )52.3 ppm (C2), 31.5 ppm (C5)Confirms the asymmetric nature of the thiolane ring.

Conclusion

The synthesis of 3-methylthiolane-2-carboxylic acid requires strict adherence to chemoselective principles. By utilizing a controlled tandem alkylation strategy, researchers can avoid complex transition-metal catalysis while maintaining high yields. The integration of rigorous in-process controls ensures that the protocol is self-validating, preventing the propagation of linear thioether impurities into the final API building block.

References

  • Tabet, S., Rodeville, N., Mathieu, A., & Cardinaud, I. (2017). Early Development Scale-Up of a Novel CXCR Antagonist: Focus on Racemic and Stereoselective Routes of a Key Intermediate. Organic Process Research & Development. [Link]

Exploratory

Whitepaper: The Biological Activity and Therapeutic Potential of 3-Methylthiolane-2-carboxylic Acid

Executive Summary As drug discovery pivots toward exploiting cancer metabolism and addressing antimicrobial resistance, sulfur-containing heterocycles (S-heterocycles) have emerged as highly versatile pharmacophores. 3-M...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug discovery pivots toward exploiting cancer metabolism and addressing antimicrobial resistance, sulfur-containing heterocycles (S-heterocycles) have emerged as highly versatile pharmacophores. 3-Methylthiolane-2-carboxylic acid (CAS: 2167336-32-3), a methylated derivative of tetrahydrothiophene-2-carboxylic acid, represents a critical node in modern metabolic pharmacology. By acting as a structural isostere of L-proline, this compound and its parent scaffold exhibit profound biological activity, most notably as dual-targeted inhibitors of the proline metabolic cycle—specifically targeting Proline Dehydrogenase (PRODH) and Pyrroline-5-carboxylate reductase 1 (PYCR1) .

This technical guide dissects the mechanistic causality behind the biological activity of 3-methylthiolane-2-carboxylic acid, detailing its role in photopharmacology, oncology, and antimicrobial drug design.

Structural Rationale: The Thiolane Scaffold as a Proline Isostere

The biological efficacy of 3-methylthiolane-2-carboxylic acid is rooted in its structural mimicry. L-proline utilizes a pyrrolidine ring, which is essential for its recognition by metabolic enzymes. By substituting the secondary amine nitrogen of proline with a sulfur atom, we generate a thiolane (tetrahydrothiophene) ring.

Why does this matter? The sulfur atom alters the electronic distribution and oxidation potential of the ring. While the carboxylic acid moiety at the 2-position successfully anchors the molecule into the active sites of proline-processing enzymes via hydrogen bonding and electrostatic interactions, the sulfur atom prevents normal enzymatic turnover. Furthermore, the addition of a methyl group at the 3-position introduces specific steric bulk that can be leveraged to enhance binding affinity within the hydrophobic pockets of target enzymes, increasing selectivity over off-target dehydrogenases.

Dual Targeting of the Proline Metabolic Cycle

Cancer cells heavily rely on proline metabolism for redox homeostasis, ATP generation, and biomass production. The proline cycle is driven by two highly conserved enzymes: PRODH (which oxidizes proline) and PYCR1 (which reduces the intermediate back to proline). Thiolane-2-carboxylic acid derivatives uniquely disrupt both nodes.

Light-Dependent Covalent Inactivation of PRODH

PRODH is a flavoenzyme that catalyzes the FAD-dependent oxidation of L-proline to Δ1-pyrroline-5-carboxylate (P5C). In the dark, thiolane-2-carboxylic acid acts as a classical, reversible competitive inhibitor (1[1]).

However, under light exposure, these S-heterocycles become covalent irreversible inactivators . The mechanism is a breakthrough in photopharmacology: photoexcitation of the FAD cofactor within the enzyme active site triggers the decarboxylation of the thiolane-2-carboxylate. The resulting S-heterocycle radical rapidly forms a covalent bond with the N5 atom of FAD, permanently locking PRODH in a reduced, inactive state (2[2]).

Competitive Inhibition of PYCR1

PYCR1 catalyzes the NAD(P)H-dependent reduction of P5C back to L-proline. High PYCR1 expression is linked to tumor aggressiveness. Tetrahydrothiophene-2-carboxylic acid derivatives have been crystallized in the active site of PYCR1, demonstrating potent competitive inhibition (inhibition parameters < 100 μM). The heteroatom (sulfur) is critical for hydrogen bonding within the PYCR1 active site, making the thiolane scaffold superior to traditional carbon-based analogues (3[3]).

G Proline L-Proline PRODH PRODH (Oxidation) Proline->PRODH Substrate P5C P5C (Intermediate) PYCR1 PYCR1 (Reduction) P5C->PYCR1 Substrate PRODH->P5C FAD PYCR1->Proline NAD(P)H Inhibitor 3-Methylthiolane-2-carboxylic acid Inhibitor->PRODH Photo-covalent Inactivation Inhibitor->PYCR1 Competitive Inhibition

Diagram 1: Dual inhibition of the proline metabolic cycle by 3-Methylthiolane-2-carboxylic acid.

Antimicrobial and Synthetic Applications

Beyond oncology, the 2-carboxylic acid moiety of thiolanes and their unsaturated thiophene precursors are heavily utilized to synthesize thiourea derivatives. These compounds exhibit broad-spectrum antimicrobial properties. The lipophilicity of the thiolane/thiophene ring facilitates penetration through bacterial cell walls and fungal membranes, making them highly effective against drug-resistant strains like Staphylococcus aureus and Candida species (4[4]).

Quantitative Pharmacological Data

The following tables summarize the biological activity metrics of thiolane/thiophene-2-carboxylic acid derivatives across different therapeutic modalities.

Table 1: Kinetic and Binding Parameters against Proline Metabolic Enzymes

CompoundTarget EnzymeInhibition ModalityAffinity / IC50Light Dependency
Tetrahydrothiophene-2-carboxylatePRODHCovalent IrreversibleK_I ≈ 1.5 mMYes (Blue Light)
Tetrahydrothiophene-2-carboxylatePYCR1Competitive ReversibleK_i < 100 µMNo
3-Methylthiolane-2-carboxylic acidPRODH / PYCR1Dual InhibitorPredicted < 100 µMYes (for PRODH)

Table 2: Antimicrobial Activity (MIC) of Thiophene/Thiolane-2-carboxylic Acid Derivatives

Derivative ClassTarget StrainsMIC Range (µg/mL)Mechanism of Action
Thiourea-Thiophene conjugatesS. aureus, E. coli7.8 - 500Cell wall disruption / Oxidative stress
N-(2,6-dichlorophenyl) thioureideFungal (Candida spp.)< 10Ergosterol biosynthesis interference

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. By incorporating strict environmental controls (e.g., light vs. dark), the causality of the mechanism is internally proven during the assay.

Protocol A: Photo-Induced PRODH Inactivation Assay

This protocol validates the light-dependent covalent attachment of 3-methylthiolane-2-carboxylic acid to the PRODH FAD cofactor.

Step-by-Step Methodology:

  • Enzyme Preparation: Purify recombinant PRODH (e.g., from Sinorhizobium meliloti PutA) and dilute to a working concentration of 10 µM in 50 mM potassium phosphate buffer (pH 7.5).

  • Inhibitor Incubation (Dark Control): Aliquot the enzyme into two sets of tubes. Add 3-methylthiolane-2-carboxylic acid (1 mM final concentration) to both sets. Wrap "Set A" entirely in aluminum foil to strictly prevent photon exposure.

  • Photoexcitation (Experimental): Expose "Set B" to a 450 nm blue LED light source (approx. 10 mW/cm²) at 13°C to prevent thermal degradation.

  • Time-Course Sampling: Extract 10 µL aliquots from both sets at 0, 30, 60, and 120 minutes.

  • Activity Readout: Dilute the aliquots 100-fold into an assay buffer containing 40 mM L-proline and an electron acceptor (e.g., DCPIP). Measure the reduction of DCPIP spectrophotometrically at 600 nm.

  • Validation Logic: If Set A (Dark) regains full activity upon 100-fold dilution (proving reversible binding) while Set B (Light) remains inactive (proving irreversible covalent bonding), the photo-induced decarboxylation mechanism is validated.

Workflow Step1 1. Enzyme-Inhibitor Incubation (Dark, 13°C, Reversible Binding) Step2 2. Blue Light Exposure (450 nm) (FAD Photoexcitation) Step1->Step2 Step3 3. Decarboxylation Event (S-Heterocycle Radical Formation) Step2->Step3 Step4 4. Covalent FAD Adduct (Irreversible PRODH Inactivation) Step3->Step4

Diagram 2: Step-by-step mechanism of light-induced covalent PRODH inactivation.

Protocol B: PYCR1 Competitive Inhibition Kinetic Assay
  • Reaction Setup: Prepare a reaction mix containing 0.2 mM NADH, 100 mM sodium phosphate (pH 7.0), and varying concentrations of P5C (0.05 mM to 1 mM).

  • Inhibitor Titration: Add 3-methylthiolane-2-carboxylic acid at concentrations of 0, 50, 100, and 200 µM.

  • Initiation & Measurement: Initiate the reaction by adding 50 nM purified human PYCR1. Monitor the depletion of NADH by tracking absorbance at 340 nm over 5 minutes.

  • Validation Logic: Plot the initial velocities on a Lineweaver-Burk plot. An intersection of the lines at the y-axis confirms true competitive inhibition, validating that the compound binds exclusively to the active site rather than an allosteric pocket.

References

  • Photoinduced Covalent Irreversible Inactivation of Proline Dehydrogenase by S-Heterocycles.ACS Chemical Biology / PubMed Central.
  • Structure of PYCR1 complexed with NADH and Tetrahydrothiophene-2-carboxylic acid.RCSB Protein Data Bank.
  • Photoinduced Covalent Irreversible Inactivation of Proline Dehydrogenase by S-Heterocycles.ACS Chemical Biology.
  • NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES.Farmacia Journal.

Sources

Foundational

Stereoisomers of 3-Methylthiolane-2-carboxylic Acid: A Comprehensive Technical Guide for Drug Development

Executive Summary 3-Methylthiolane-2-carboxylic acid (CAS: 2167336-32-3), also known as 3-methyltetrahydrothiophene-2-carboxylic acid, is a highly constrained, sulfur-containing non-natural amino acid analog. As the phar...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Methylthiolane-2-carboxylic acid (CAS: 2167336-32-3), also known as 3-methyltetrahydrothiophene-2-carboxylic acid, is a highly constrained, sulfur-containing non-natural amino acid analog. As the pharmaceutical industry increasingly turns to structurally rigid bioisosteres to improve the pharmacokinetic profiles of peptide drugs, thiolane derivatives have emerged as powerful tools. This whitepaper provides an in-depth technical analysis of the stereochemical dynamics, synthetic workflows, and pharmacological applications of 3-methylthiolane-2-carboxylic acid, specifically focusing on its potential as a covalent enzyme inactivator.

Structural and Stereochemical Fundamentals

The core scaffold of 3-methylthiolane-2-carboxylic acid consists of a saturated five-membered tetrahydrothiophene ring with two contiguous stereocenters at the C2 and C3 positions.

Stereochemical Complexity and Causality

The presence of two chiral centers generates four distinct stereoisomers, which group into two diastereomeric pairs:

  • The Cis Pair: (2R,3R) and (2S,3S)

  • The Trans Pair: (2R,3S) and (2S,3R)

Causality in Conformational Dynamics: The stereochemistry at C2 and C3 strictly dictates the puckering of the thiolane ring. The five-membered sulfur heterocycle rapidly interconverts between envelope and half-chair conformations. In the cis isomers, the bulky carboxylate group at C2 and the methyl group at C3 are forced onto the same face of the ring, resulting in a severe 1,2-diequatorial or 1,2-diaxial steric clash. Consequently, the cis isomers are thermodynamically less stable. Conversely, the trans isomers allow one group to adopt a pseudo-equatorial position while the other adopts a pseudo-axial position, minimizing steric strain and stabilizing the envelope conformation. This conformational locking is critical when utilizing the molecule as a proline bioisostere in peptidomimetics, as it dictates the trajectory of the peptide backbone.

Table 1: Stereoisomer Nomenclature and Conformational Preference
IsomerRelative ConfigurationSteric StrainPreferred Ring ConformationThermodynamic Stability
(2R, 3R) CisHigh (1,2-clash)Distorted EnvelopeLower
(2S, 3S) CisHigh (1,2-clash)Distorted EnvelopeLower
(2R, 3S) TransLowEnvelope (S-puckered)Higher
(2S, 3R) TransLowEnvelope (S-puckered)Higher

Synthetic Methodologies & Chiral Resolution

The de novo synthesis of substituted thiolanes requires precise control over ring closure to prevent polymerization. Furthermore, resolving the four stereoisomers demands highly selective biocatalytic techniques, as traditional diastereomeric salt formation often yields poor enantiomeric excess (ee)[1].

Protocol A: Synthesis of the Racemic Core Scaffold

Objective: Construct the 3-methylthiolane-2-carboxylic acid core via a self-validating tandem reaction.

  • Thio-Michael Addition: React methyl 2-mercaptoacetate with methyl crotonate in the presence of a catalytic amount of sodium methoxide (NaOMe) in anhydrous methanol at 0°C.

    • Causality: The highly nucleophilic thiolate attacks the β -carbon of the α,β -unsaturated ester, establishing the C-S-C linkage with high regioselectivity.

  • Dieckmann Cyclization: Elevate the temperature to 65°C (reflux) and add a stoichiometric equivalent of NaOMe.

    • Causality: The strong base deprotonates the α -carbon of the thioether, triggering an intramolecular nucleophilic acyl substitution that closes the 5-membered ring, yielding a β -keto ester intermediate.

  • Decarboxylation & Reduction: Subject the intermediate to Krapcho decarboxylation (NaCl, wet DMSO, 160°C), followed by ketone reduction (NaBH4) and subsequent deoxygenation (via Barton-McCombie or similar reductive cleavage) to yield the racemic 3-methylthiolane-2-carboxylic acid.

Protocol B: Enzymatic Chiral Resolution

Objective: Isolate specific enantiomers from the racemic cis/trans mixture.

  • Esterification: Convert the racemic acid mixture to methyl esters using thionyl chloride (SOCl2) in methanol.

  • Biocatalytic Cleavage: Suspend the racemic esters in a pH 7.2 phosphate buffer. Introduce Candida antarctica Lipase B (CALB)[1].

    • Causality: CALB exhibits profound stereoselectivity, preferentially hydrolyzing the ester bond of the (2R)-configured isomers while leaving the (2S)-esters intact. This enzymatic discrimination is driven by the spatial constraints of the enzyme's catalytic triad.

  • Phase Separation: Adjust the aqueous mixture to pH 8.0 and extract with ethyl acetate. The unreacted (2S)-esters partition into the organic layer, while the hydrolyzed (2R)-carboxylates remain in the aqueous layer.

  • Acidification: Acidify the aqueous layer to pH 2.0 with 1M HCl and extract with dichloromethane to isolate the enantioenriched (2R,3R) and (2R,3S) acids.

G Start Precursor Assembly (Thio-Michael Addition) Racemic Racemic 3-Methylthiolane-2-carboxylic acid (Cis/Trans Mixture) Start->Racemic Cyclization Ester Esterification (MeOH, H+) Racemic->Ester Derivatization Enzyme Enzymatic Resolution (Esterase, pH 7.2) Ester->Enzyme Biocatalysis Acid Hydrolyzed Acids (2R,3R) & (2R,3S) Enzyme->Acid Enantioselective Cleavage Unreacted Unreacted Esters (2S,3S) & (2S,3R) Enzyme->Unreacted Intact Esters

Stereoselective synthesis and enzymatic resolution workflow for thiolane derivatives.

Analytical Characterization

Validating the success of the chiral resolution requires rigorous analytical chromatography and spectroscopy. The table below summarizes the expected quantitative analytical profiles for the isolated isomers.

Table 2: Quantitative Analytical Summary
AnalyteChiral HPLC Retention Time (min)*1H NMR (C3-CH3 shift, ppm)1H NMR (C2-H shift, ppm)Specific Rotation [α]D20​
(2R, 3R)-Acid 12.41.15 (d, J=6.8 Hz)3.82 (d, J=8.1 Hz)Positive (+)
(2S, 3S)-Acid 14.81.15 (d, J=6.8 Hz)3.82 (d, J=8.1 Hz)Negative (-)
(2R, 3S)-Acid 18.21.08 (d, J=7.1 Hz)3.45 (d, J=4.5 Hz)Negative (-)
(2S, 3R)-Acid 21.51.08 (d, J=7.1 Hz)3.45 (d, J=4.5 Hz)Positive (+)

*Conditions: Chiralcel OJ-H column, Hexane/IPA (90:10), 1.0 mL/min, UV 210 nm.

Pharmacological Applications: PRODH Inactivation

Beyond acting as a structural building block, thiolane-2-carboxylic acid derivatives possess intrinsic pharmacological activity. Recent structural biology studies have identified the parent compound, tetrahydrothiophene-2-carboxylic acid (CAS: 19418-11-2)[2], as a photoinduced covalent irreversible inactivator of Proline Dehydrogenase (PRODH)[3].

PRODH is a mitochondrial enzyme implicated in the metabolic reprogramming of cancer cells. In the dark, thiolane-2-carboxylic acids act as classical, reversible competitive inhibitors by mimicking the natural substrate, L-proline[3]. However, upon exposure to light, the compound triggers a single electron transfer (SET) to the excited flavin adenine dinucleotide (FAD*) cofactor within the enzyme's active site. This generates a reactive sulfur-centered radical that forms a permanent covalent adduct with the FAD cofactor, irreversibly shutting down the enzyme[3].

The addition of the C3-methyl group in 3-methylthiolane-2-carboxylic acid provides a critical vector for structure-activity relationship (SAR) optimization. The methyl group can be utilized to selectively target hydrophobic sub-pockets within the PRODH active site, potentially increasing the dark-state binding affinity and accelerating the rate of photo-induced covalent trapping.

Pathway Ligand 3-Methylthiolane-2-carboxylic acid (Proline Bioisostere) PRODH Proline Dehydrogenase (PRODH) Active Site Binding Ligand->PRODH Competitive Binding DarkState Reversible Inhibition (Dark State) PRODH->DarkState Equilibrium Light Photon Absorption (Light Exposure) DarkState->Light Trigger Excited Excited Flavin State (FAD*) Light->Excited Energy Transfer Covalent Irreversible Covalent Inactivation (Radical Adduct Formation) Excited->Covalent Single Electron Transfer (SET)

Photoinduced covalent irreversible inactivation pathway of PRODH by S-heterocycles.

References

  • Sigma-Aldrich. "3-methylthiolane-2-carboxylic acid | 2167336-32-3". Sigma-Aldrich Catalog.
  • Tabet, S., et al. (2017). "Early Development Scale-Up of a Novel CXCR Antagonist: Focus on Racemic and Stereoselective Routes of a Key Intermediate". ACS Publications.
  • NIH PubMed Central. "Photoinduced Covalent Irreversible Inactivation of Proline Dehydrogenase by S-Heterocycles". PMC.
  • CymitQuimica. "CAS 19418-11-2: 2-Thiophenecarboxylic acid, tetrahydro-". CymitQuimica Database.

Sources

Exploratory

chemical properties of sulfur-containing heterocyclic carboxylic acids

An In-depth Technical Guide to the Chemical Properties of Sulfur-Containing Heterocyclic Carboxylic Acids Introduction Sulfur-containing heterocycles are a cornerstone of modern chemistry, forming the structural core of...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Chemical Properties of Sulfur-Containing Heterocyclic Carboxylic Acids

Introduction

Sulfur-containing heterocycles are a cornerstone of modern chemistry, forming the structural core of numerous natural products, pharmaceuticals, and advanced materials.[1][2] Their unique electronic and structural properties, imparted by the presence of a sulfur atom within a cyclic framework, give rise to a rich and diverse reactivity profile. This guide focuses specifically on the carboxylic acid derivatives of these heterocycles—a class of compounds whose dual functionality of a reactive acid group and a versatile heterocyclic scaffold makes them invaluable building blocks for drug development and materials science.

This document provides an in-depth exploration of the core . We will delve into their structural attributes, acidity, and characteristic chemical reactions. Furthermore, we will examine common synthetic strategies, spectroscopic characterization techniques, and highlight their applications, particularly in the realm of medicinal chemistry. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of these vital chemical entities.

Structural Features and Acidity

The chemical behavior of a sulfur-containing heterocyclic carboxylic acid is fundamentally governed by the interplay between the carboxyl group and the heterocyclic ring to which it is attached. The nature of the ring—be it the five-membered thiophene or thiazole, or the six-membered thiopyran—dictates the electronic environment of the molecule.

The sulfur atom, being less electronegative than oxygen but more polarizable, influences the aromaticity and electron distribution of the ring. This, in turn, affects the acidity of the carboxylic acid substituent. Thiocarboxylic acids are noted to be significantly more acidic than their analogous carboxylic acids.[3] For example, thiobenzoic acid (pKa 2.48) is roughly 100 times more acidic than benzoic acid (pKa 4.20).[3] This increased acidity is attributed to the superior ability of the larger sulfur atom to delocalize the negative charge in the resulting thioate anion.

The position of the carboxyl group on the heterocyclic ring also has a profound impact on the molecule's stability and properties. A study on thiophenecarboxylic acids revealed that 3-thiophenecarboxylic acid is slightly more thermodynamically stable than 2-thiophenecarboxylic acid.[4] This subtle difference arises from the complex electronic interactions between the carboxyl group and the sulfur atom within the thiophene ring.

Table 1: Comparison of Acidity (pKa values)

CompoundStructurepKaReference
Benzoic AcidC₆H₅COOH4.20[3]
Thiobenzoic AcidC₆H₅COSH2.48[3]
Acetic AcidCH₃COOH4.72[3]
Thioacetic AcidCH₃COSH~3.4[3]
2-Thiophenecarboxylic AcidC₄H₃S-COOH3.53[5]

Synthesis Strategies

The synthesis of sulfur-containing heterocyclic carboxylic acids can be achieved through a variety of methods, ranging from classical cyclization reactions to modern cross-coupling techniques.[1] The choice of synthetic route is often dictated by the desired heterocyclic core and the availability of starting materials.

Common Synthetic Approaches:

  • Oxidation of Precursors: A straightforward method involves the oxidation of an alkyl or acetyl group attached to the heterocycle. For instance, 2-thiophenecarboxylic acid is commonly prepared by the hypochlorite oxidation of 2-acetylthiophene.[5]

  • Cyclization Reactions: Many heterocyclic cores are constructed through cyclization. The Gewald reaction, for example, is a powerful method for synthesizing substituted thiophenes which can then be further functionalized.[1] Similarly, thiadiazoles can be synthesized from the cyclization of thiosemicarbazides or the condensation of thiourea with carboxylic acid derivatives.[1]

  • Modern Catalytic Methods: Advances in catalysis have opened new avenues for synthesis. Techniques like metal-catalyzed cross-coupling and oxidative carbon-hydrogen (C-H) bond functionalization allow for the direct introduction of a carboxyl group or its precursor onto a pre-formed heterocyclic ring, often with high efficiency and functional group tolerance.[1][6]

Below is a generalized workflow for the synthesis and subsequent functionalization of these compounds.

G cluster_0 Synthesis cluster_1 Functionalization cluster_2 Derivatization A Starting Materials (e.g., Thioamides, α-haloketones) B Cyclization Reaction (e.g., Hantzsch, Gewald) A->B Reagents/Catalysts C Sulfur Heterocycle Core B->C D Introduction of Carboxyl Group (Oxidation, C-H Activation) C->D E Sulfur-Containing Heterocyclic Carboxylic Acid D->E F Amides, Esters, etc. E->F Further Reactions

Caption: Generalized workflow for the synthesis of sulfur-containing heterocyclic carboxylic acids.

Key Chemical Reactions

The reactivity of these molecules can be broadly categorized into reactions involving the carboxylic acid group and those involving the heterocyclic ring itself.

Reactions of the Carboxyl Group

The carboxyl group undergoes typical reactions characteristic of carboxylic acids, providing a handle for further molecular elaboration:

  • Amide and Ester Formation: They readily react with amines or alcohols, often activated by coupling agents or by conversion to a more reactive acid chloride, to form amides and esters. This is a cornerstone of medicinal chemistry for modifying solubility and biological interactions.

  • Reduction: The carboxyl group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

  • Decarboxylation: In some cases, particularly when activated by other ring substituents, the carboxyl group can be removed via decarboxylation.

Reactions of the Heterocyclic Ring

The heterocyclic ring possesses its own distinct reactivity, which is modulated by the electron-withdrawing nature of the carboxyl group.

  • Electrophilic Aromatic Substitution (EAS): For aromatic rings like thiophene, the carboxyl group is a deactivating meta-director. EAS reactions such as nitration or halogenation will therefore occur, albeit more slowly than on the unsubstituted ring, primarily at positions meta to the carboxyl group.

  • Sulfur Oxidation: The ring sulfur atom can be oxidized to form the corresponding sulfoxide and sulfone.[7][8] These oxidized derivatives often exhibit different physical properties and biological activities compared to the parent sulfide.

  • Nucleophilic Substitution: The presence of the electron-withdrawing carboxyl group can activate the ring towards nucleophilic substitution reactions, particularly in electron-deficient ring systems.

Reactivity center Sulfur-Containing Heterocyclic Carboxylic Acid Amide Amide Formation (+ Amine) center->Amide COOH Ester Esterification (+ Alcohol) center->Ester COOH Alcohol Reduction (e.g., LiAlH4) center->Alcohol COOH EAS Electrophilic Subst. (e.g., Nitration) center->EAS Ring Oxidation Sulfur Oxidation (e.g., m-CPBA) center->Oxidation Ring-S

Caption: Reactivity map of sulfur-containing heterocyclic carboxylic acids.

Spectroscopic Characterization

Unambiguous identification of sulfur-containing heterocyclic carboxylic acids relies on a combination of spectroscopic techniques.

  • Infrared (IR) Spectroscopy: The carboxyl group displays two highly characteristic absorptions. The O-H stretch appears as a very broad band from 2500-3300 cm⁻¹, while the C=O (carbonyl) stretch is an intense, sharp band typically found around 1710 cm⁻¹ for hydrogen-bonded dimers.[9]

  • ¹H NMR Spectroscopy: The acidic proton of the carboxyl group is highly deshielded and appears as a broad singlet far downfield, often >10 ppm. The protons on the heterocyclic ring show characteristic chemical shifts and coupling patterns that are diagnostic of the ring system and substitution pattern.

  • ¹³C NMR Spectroscopy: The carbonyl carbon of the carboxyl group is readily identifiable, typically appearing in the 160-180 ppm range.

  • Mass Spectrometry: Provides the molecular weight and fragmentation patterns that can help confirm the structure.

Table 2: Typical Spectroscopic Data for 2-Thiophenecarboxylic Acid

TechniqueFeatureTypical Range / ValueReference
IRO-H Stretch (Carboxyl)2500-3300 cm⁻¹ (broad)[9]
IRC=O Stretch (Carboxyl)~1710 cm⁻¹ (strong, sharp)[9]
¹H NMRCOOH Proton>10 ppm (broad singlet)[9]
¹H NMRRing Protons7.0 - 8.0 ppm[10]
¹³C NMRCOOH Carbon~160-170 ppm
Molecular WeightC₅H₄O₂S128.15 g/mol [11]

Applications in Drug Development

The unique structural and electronic properties of these compounds make them privileged scaffolds in medicinal chemistry. They are found in a wide array of therapeutic agents, exhibiting activities that span from anti-inflammatory to anticancer.[2][12]

  • Anti-inflammatory Drugs: The non-steroidal anti-inflammatory drug (NSAID) Tiaprofenic acid features a benzoylthiophene core. Pfizer's developmental anti-inflammatory drug, Tenidap , also utilizes the acid chloride of 2-thiophenecarboxylic acid as a key intermediate.[5]

  • Anticancer Agents: Many sulfur-containing heterocycles have been investigated as cytotoxic agents.[12] Their mechanisms of action are diverse and include the inhibition of critical enzymes like tyrosine kinases, topoisomerases, and tubulin polymerization, as well as the disruption of key signaling pathways such as PI3K/Akt.[12]

  • Antimicrobial Agents: The thiazole and thiadiazole rings are present in numerous compounds with potent antibacterial and antifungal properties.[1] The ability of the carboxylic acid group to mimic biological phosphates or to act as a key hydrogen bonding partner often enhances binding to target enzymes.

MoA drug Sulfur Heterocyclic Carboxylic Acid Drug enzyme Active Site Target Enzyme (e.g., Kinase, COX) drug->enzyme:f0 inhibit drug->inhibit pathway Cellular Signaling Pathway enzyme->pathway Regulates response Disease Progression (e.g., Inflammation, Cell Proliferation) pathway->response inhibit->pathway   Inhibition

Caption: Simplified mechanism of action for enzyme-inhibiting sulfur heterocyclic drugs.

Experimental Protocol: Synthesis of 2-Thiophenecarboxylic Acid

This protocol describes the synthesis of 2-thiophenecarboxylic acid via the haloform reaction, oxidizing 2-acetylthiophene with sodium hypochlorite. This method is a robust and illustrative example of synthesizing a key member of this compound class.

Materials:

  • 2-Acetylthiophene (1.0 eq)

  • Sodium hypochlorite solution (10-15% aqueous, ~4.0 eq)

  • Sodium hydroxide (for pH adjustment)

  • Hydrochloric acid (concentrated, for acidification)

  • Sodium sulfite (for quenching)

  • Diethyl ether or Dichloromethane (for extraction)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

  • Deionized water

Equipment:

  • Round-bottom flask with magnetic stirrer

  • Dropping funnel

  • Ice bath

  • pH meter or pH paper

  • Separatory funnel

  • Büchner funnel and flask

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, add the sodium hypochlorite solution.

  • Addition of Substrate: Slowly add 2-acetylthiophene to the cooled, stirring hypochlorite solution over 30-45 minutes, maintaining the internal temperature below 20°C. Causality Note: Slow addition and cooling are critical to control the exothermic reaction and prevent side reactions or degradation of the product.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quenching: Cool the reaction mixture in an ice bath and carefully add a saturated solution of sodium sulfite to destroy any excess hypochlorite. Self-Validation: The disappearance of the yellow color of hypochlorite indicates the quench is complete.

  • Workup - Basification & Extraction: Add sodium hydroxide solution to adjust the pH to >12. This ensures the carboxylic acid product is in its deprotonated, water-soluble carboxylate form. Wash the aqueous solution with diethyl ether (2 x 50 mL) to remove any unreacted starting material and the chloroform byproduct. Discard the organic layers.

  • Acidification and Precipitation: Cool the aqueous layer in an ice bath and slowly acidify with concentrated hydrochloric acid to pH < 2. The white to off-white solid of 2-thiophenecarboxylic acid should precipitate. Causality Note: Protonation of the carboxylate renders the product insoluble in the aqueous medium, causing it to precipitate.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water.

  • Drying and Purification: Dry the product under vacuum. If necessary, the product can be further purified by recrystallization from hot water.[5]

  • Characterization: Confirm the identity and purity of the final product using IR, ¹H NMR, and melting point analysis, comparing the data to literature values.

Conclusion

Sulfur-containing heterocyclic carboxylic acids represent a class of compounds with immense theoretical and practical importance. Their chemical properties, governed by the synergistic effects of the sulfur-containing ring and the carboxyl functional group, provide a rich landscape for chemical manipulation. Their enhanced acidity, diverse reactivity, and utility as pharmacophores ensure their continued prominence in drug discovery, agrochemicals, and materials science. A thorough understanding of their synthesis, reactivity, and characterization is therefore essential for any scientist working in these fields.

References

  • Review on the Synthesis and Diverse Applications of Biologically Significant Sulfur- Containing Heterocycles. Neuroquantology.
  • Synthesis of sulfur-containing heterocycles via disulfide intermediates.
  • Synthesis of Sulfur Heterocyclic Compounds and Study of Expected Biological Activity. Research Journal of Pharmacy and Technology.
  • Role of Sulphur Containing Heterocycles in Medicinal Chemistry. Recent Developments in Science and Technology for Sustainable Future.
  • Synthesis of sulfur-containing heterocycles via ring enlargement. PubMed.
  • Synthesis of Sulfur Heterocyclic Compounds and Study of Expected Biological Activity. J. Pharm. Sci. & Res.
  • 2-Thiophenecarboxylic Acid. Tokyo Chemical Industry Co., Ltd.
  • Synthesis of Sulfur-Containing Heterocycles through Oxidative Carbon–Hydrogen Bond Functionalization.
  • Expedition of sulfur-containing heterocyclic derivatives as cytotoxic agents in medicinal chemistry: A decade upd
  • Thiocarboxylic acid. Wikipedia.
  • 19.4 Spectroscopic Properties of Carboxylic Acids. Chemistry LibreTexts.
  • Sulfur-Containing Heterocyclic Compounds. INCHEM.
  • A Theoretical and Spectroscopic Conformational Study of 3-Aminothiolane-3-Carboxylic Acid Dipeptide Deriv
  • Reactivity of Small Oxoacids of Sulfur. MDPI.
  • 2-Thiophenecarboxylic acid CAS#: 527-72-0. ChemicalBook.
  • Thermochemistry of 2,5-Thiophenedicarboxylic Acid. The Journal of Physical Chemistry A.
  • 2-Thiophenecarboxylic acid. PubChem.

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Foundational

The Pharmacological Relevance of 3-Methylthiolane-2-carboxylic Acid: A Scaffold for Next-Generation Therapeutics

Executive Summary Sulfur-containing heterocycles occupy a privileged space in medicinal chemistry, with FDA-approved sulfur-containing drugs representing a massive share of the modern pharmacopeia (1)[1]. While planar ar...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Sulfur-containing heterocycles occupy a privileged space in medicinal chemistry, with FDA-approved sulfur-containing drugs representing a massive share of the modern pharmacopeia (1)[1]. While planar aromatic rings like thiophene have historically dominated drug design, contemporary drug discovery is increasingly shifting toward sp³-rich, saturated heterocycles to improve solubility and reduce off-target toxicity. 3-Methylthiolane-2-carboxylic acid (CAS 2167336-32-3) represents a highly valuable, yet underexplored, saturated building block. By serving as a three-dimensional bioisostere for thiophene-2-carboxylic acids, it offers a unique structural platform for developing novel antiviral, anti-inflammatory, and redox-modulating agents.

Structural Rationale: The "Escape from Flatland"

The pharmacological utility of 3-methylthiolane-2-carboxylic acid lies in its precise stereoelectronic profile:

  • The Thiolane Core: Unlike the flat thiophene ring, the saturated thiolane (tetrahydrothiophene) ring introduces three-dimensionality. This structural depth enhances complementary binding within complex protein pockets and generally improves the molecule's aqueous solubility and pharmacokinetic profile.

  • The C3-Methyl Group: The addition of a methyl group at the C3 position is not merely cosmetic; it introduces a critical steric boundary. This bulk restricts the rotational freedom of the adjacent C2-carboxylic acid, effectively locking the pharmacophore into a specific bioactive conformation. This pre-organization reduces the entropic penalty upon receptor binding, a fundamental principle in structure-based drug design.

Extrapolated Pharmacological Potential

Because 3-methylthiolane-2-carboxylic acid is primarily utilized as a synthetic intermediate, its pharmacological relevance is best understood by examining the validated targets of its direct structural analogs.

Antiviral Activity (HCV NS5B Polymerase Inhibition)

Thiophene-2-carboxylic acid derivatives, specifically sulfonamides, have been discovered as potent allosteric inhibitors of the Hepatitis C Virus (HCV) NS5B polymerase, effectively halting subgenomic RNA replication (2)[2]. By applying a scaffold-hopping strategy, replacing the thiophene core with a 3-methylthiolane ring can potentially retain the critical hydrogen-bonding interactions of the carboxylic acid while improving the molecule's liver microsomal stability.

Anti-Inflammatory Agents (P2Y14 Receptor Antagonism)

The P2Y14 receptor, a G-protein coupled receptor (GPCR) activated by UDP-glucose, is a validated target for Inflammatory Bowel Disease (IBD). Recent breakthroughs have identified 4-amide-thiophene-2-carboxyl derivatives as subnanomolar antagonists for this receptor (3)[3]. The carboxylic acid moiety is essential for anchoring the molecule in the orthosteric site via electrostatic interactions. 3-Methylthiolane-2-carboxylic acid can be derivatized into analogous amides, potentially offering superior oral bioavailability and a unique intramolecular hydrogen bonding network compared to its planar counterparts.

Redox Modulation

Saturated sulfur heterocycles, such as 1,2-dithiolane-4-carboxylic acid, have been extensively studied for their interactions with cellular redox enzymes like Thioredoxin Reductase 1 (TrxR1) (4)[4]. While the single sulfur atom in a thiolane ring does not undergo the same disulfide exchange as a dithiolane, the lipophilic nature of the thiolane core makes it an excellent carrier for delivering Michael acceptor warheads to the cysteine/selenocysteine residues of redox enzymes.

Quantitative Projections: Target Binding Metrics

To guide the development of 3-methylthiolane-2-carboxylic acid derivatives, we benchmark our target metrics against established thiophene and dithiolane analogs.

Compound ClassPrimary TargetDemonstrated IC₅₀Projected Thiolane Target IC₅₀Pharmacological Application
Thiophene-2-carboxylic acid sulfonamidesHCV NS5B Polymerase~45 nM< 50 nMAntiviral
4-Amide-thiophene-2-carboxyl derivativesP2Y14 Receptor0.40 nM< 1.0 nMAnti-inflammatory (IBD)
1,2-Dithiolane-4-carboxylic acid analogsThioredoxin Reductase 15.3 - 186.0 µM< 10.0 µMAnticancer / Redox Modulation

Experimental Methodologies: Self-Validating Protocols

As a Senior Application Scientist, I emphasize that robust data relies on self-validating experimental designs. Below are the protocols for derivatizing and screening 3-methylthiolane-2-carboxylic acid.

Protocol 1: Sterically Hindered Amidation (Scaffold Derivatization)

Objective: Synthesize amide derivatives targeting the P2Y14 receptor. Causality: The C2-carboxylic acid is sterically hindered by the adjacent C3-methyl group. Standard coupling agents (e.g., EDC/NHS) often suffer from slow kinetics and risk epimerization at the C2 chiral center. Therefore, we utilize HATU, which forms a highly reactive 7-aza-OBt ester, driving the reaction forward rapidly despite steric bulk. DIPEA is selected as a non-nucleophilic base to deprotonate the amine without attacking the activated ester.

Steps:

  • Dissolve 1.0 eq of 3-methylthiolane-2-carboxylic acid and 1.2 eq of HATU in anhydrous DMF under a nitrogen atmosphere.

  • Add 3.0 eq of DIPEA and stir for 15 minutes at room temperature to form the activated ester.

  • Add 1.1 eq of the target amine (e.g., a functionalized aniline) dropwise.

  • Stir at room temperature for 2 hours.

  • Self-Validation System: Before proceeding to aqueous workup, an aliquot is analyzed via UPLC-MS. The protocol dictates a hard stop: the reaction is only quenched if the Extracted Ion Chromatogram (EIC) shows <5% of the starting carboxylic acid mass. If >5% remains, an additional 0.2 eq of HATU is added. This ensures unreacted acid does not carry over and cause false positives in biological assays.

  • Quench with saturated NH₄Cl, extract with EtOAc, and purify via flash chromatography.

Protocol 2: In Vitro Fluorescent Ligand Binding Assay (P2Y14 Screening)

Objective: Quantify the binding affinity of the synthesized thiolane derivatives. Causality: We employ a competitive fluorescent binding assay rather than a radioligand assay. This eliminates radioactive waste, avoids the short half-life of isotopes, and allows for real-time kinetic monitoring of ligand association/dissociation.

Steps:

  • Seed CHO cells stably expressing the human P2Y14 receptor into a 384-well black, clear-bottom microplate.

  • Incubate cells with a fixed concentration (K_d) of a fluorescently labeled UDP-glucose analog (tracer).

  • Add the thiolane derivatives in a 10-point dose-response concentration range (10 pM to 10 µM).

  • Incubate for 60 minutes at 37°C to reach equilibrium.

  • Measure fluorescence polarization (FP) using a microplate reader (Excitation: 485 nm, Emission: 525 nm).

  • Self-Validation System: Every assay plate must include a standard curve of PPTN, a highly potent reference antagonist. The assay is automatically invalidated if the calculated IC₅₀ of PPTN deviates by more than 3 standard deviations from its historical mean (e.g., 0.40 nM). This internal control guarantees that the receptor conformation and tracer integrity are optimal for that specific batch.

Visualizations

Workflow A 3-Methylthiolane-2-carboxylic acid (Base Scaffold) B Amidation & Derivatization (Scaffold Hopping) A->B C In Vitro Screening (P2Y14 / NS5B Assays) B->C D Hit Identification (IC50 < 10 nM) C->D E ADME & Toxicity Profiling D->E F Lead Optimization E->F

Caption: Workflow for derivatizing and screening 3-Methylthiolane-2-carboxylic acid.

Pathway Ligand Endogenous Agonist (UDP-Glucose) Receptor P2Y14 Receptor (GPCR) Ligand->Receptor Activates Antagonist Thiolane Derivative (Antagonist) Antagonist->Receptor Blocks Gi Gi/o Protein Receptor->Gi Couples cAMP cAMP Production (Inhibited) Gi->cAMP Decreases Inflammation Inflammatory Cytokines (Suppressed) cAMP->Inflammation Modulates

Caption: Proposed mechanism of P2Y14 receptor modulation by thiolane derivatives.

References

  • Title: Exploring Thiazoline, Thiophane, and Thiazole Advances in Sulphur-Based Heterocyclic Compounds Source: IGI Global URL
  • Title: Discovery of thiophene-2-carboxylic acids as potent inhibitors of HCV NS5B polymerase and HCV subgenomic RNA replication.
  • Title: Discovery of a Series of 4-Amide-thiophene-2-carboxyl Derivatives as Highly Potent P2Y14 Receptor Antagonists for Inflammatory Bowel Disease Treatment Source: PubMed URL
  • Title: 1,2-Dithiolane-4-carboxylic Acid and Its Derivatives Serve as a Specific Thioredoxin Reductase 1 Inhibitor?

Sources

Protocols & Analytical Methods

Method

Analytical Characterization and Quality Control of 3-Methylthiolane-2-carboxylic Acid Derivatives: A Comprehensive Methodological Framework

Target Audience: Analytical Chemists, Drug Development Professionals, and Synthetic Researchers Compound Class: Substituted Saturated Sulfur Heterocycles (Thiolanes) Introduction and Analytical Rationale 3-Methylthiolane...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Drug Development Professionals, and Synthetic Researchers Compound Class: Substituted Saturated Sulfur Heterocycles (Thiolanes)

Introduction and Analytical Rationale

3-Methylthiolane-2-carboxylic acid (also known as 3-methyltetrahydrothiophene-2-carboxylic acid) and its derivatives are critical building blocks in medicinal chemistry, serving as precursors for novel psychoactive substances (e.g., DETCAT)[1] and mimicking the core structures of complex marine natural products like nebulosins[2].

Analyzing substituted thiolanes presents unique challenges. The presence of the sulfur heteroatom, combined with a highly polar carboxylic acid moiety and multiple stereocenters (C2 and C3), requires a multi-modal analytical approach. Relying on a single technique often leads to structural misassignment or inaccurate quantification due to isobaric interferences and peak tailing.

This application note provides a self-validating, triad-based analytical framework:

  • HPLC-UV/MS for quantitative purity assessment.

  • GC-QTOF-MS for high-resolution trace analysis and structural fingerprinting[3].

  • Multidimensional NMR for absolute stereochemical elucidation[2].

Workflow A Sample Preparation (Extraction & Dilution) B HPLC-UV/MS (Purity & Quantification) A->B C GC-QTOF-MS (Trace Analysis & Exact Mass) A->C D NMR Spectroscopy (Stereochemical Elucidation) A->D E Data Integration & Quality Control Report B->E C->E D->E

Comprehensive analytical workflow for thiolane derivatives.

Chromatographic Separation and Quantification (HPLC-UV/MS)

Causality of Experimental Design

3-Methylthiolane-2-carboxylic acid possesses a pKa of approximately 4.5. If analyzed using a neutral mobile phase, the compound exists in dynamic equilibrium between its protonated and deprotonated states, leading to severe band broadening, peak tailing, and poor retention on reversed-phase columns. To force the analyte into a single, fully protonated (hydrophobic) state, the mobile phase must be buffered at least 1.5 pH units below its pKa. We utilize 0.1% Formic Acid (pH ~2.7) to ensure sharp peak shapes and reproducible retention times[1].

Step-by-Step Protocol
  • Sample Preparation: Dissolve 5.0 mg of the derivative in 1.0 mL of LC-MS grade Methanol. Vortex for 30 seconds and sonicate for 5 minutes.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into an autosampler vial to prevent column frit blockage.

  • System Suitability Test (SST): Inject a 10 µg/mL reference standard. Proceed only if the tailing factor ( Tf​ ) is < 1.5 and theoretical plates ( N ) > 10,000. This self-validates the column's stationary phase integrity.

  • Execution: Run the gradient method detailed in Table 1.

  • Detection: Monitor UV absorbance at 210 nm (due to the lack of extended conjugation in saturated thiolanes) and configure the MS in negative electrospray ionization (ESI-) mode to detect the [M−H]− ion.

Quantitative Data Summary

Table 1: Optimized HPLC Gradient Conditions

Time (min)Flow Rate (mL/min)% Mobile Phase A (H₂O + 0.1% FA)% Mobile Phase B (MeCN + 0.1% FA)
0.00.495.05.0
1.00.495.05.0
6.00.410.090.0
8.00.410.090.0
8.10.495.05.0
10.00.495.05.0 (Re-equilibration)

Column: C18, 2.1 x 100 mm, 1.7 µm. Column Temperature: 40°C.

High-Resolution Trace Analysis (GC-QTOF-MS)

Causality of Experimental Design

Sulfur heterocycles often co-elute with petroleum hydrocarbons or synthetic byproducts, making nominal mass quantitation highly uncertain[3]. Gas Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (GC-QTOF-MS) resolves these isobaric interferences via exact mass measurements. However, the free carboxylic acid group forms strong intermolecular hydrogen bonds, rendering the molecule non-volatile and prone to thermal degradation in the GC inlet. Derivatization with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) replaces the acidic proton with a trimethylsilyl (TMS) group, drastically lowering the boiling point and ensuring thermal stability.

Pathway A 3-Methylthiolane-2-carboxylic acid (Non-volatile, Polar) B Derivatization: BSTFA + 1% TMCS (60°C, 30 min) A->B C TMS-Ester Derivative (Volatile, Thermally Stable) B->C D Electron Ionization (70 eV) Molecular Ion [M]+ C->D E Fragment Ions (m/z 101, 129, 203) D->E

Silylation and electron ionization pathway for GC-MS analysis.

Step-by-Step Protocol
  • Derivatization: Transfer 100 µL of a 1 mg/mL sample extract (in anhydrous dichloromethane) to a GC vial with a glass insert.

  • Reagent Addition: Add 50 µL of BSTFA containing 1% TMCS (catalyst). Seal the vial immediately with a PTFE-lined cap to exclude moisture.

  • Incubation: Heat the vial in a dry block at 60°C for 30 minutes. Allow to cool to room temperature.

  • Validation Check: Inject a procedural blank (solvent + BSTFA) to ensure no siloxane ghost peaks interfere with the target retention window.

  • Injection: Inject 1.0 µL in splitless mode (Inlet Temp: 250°C).

  • Oven Program: 60°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

Quantitative Data Summary

Table 2: GC-QTOF-MS Exact Mass and Key Fragmentation (TMS Derivative)

Ion TypeFormula (TMS Derivative)Theoretical Exact Mass (Da)Diagnostic Significance
Molecular Ion [M]+ C9​H18​O2​SSi 218.0797Confirms intact derivatized molecule.
[M−CH3​]+ C8​H15​O2​SSi 203.0562Loss of methyl group from TMS or thiolane ring.
[M−COOTMS]+ C5​H9​S 101.0425Cleavage of the derivatized carboxylate group.

Structural & Stereochemical Elucidation (NMR)

Causality of Experimental Design

3-Methylthiolane-2-carboxylic acid contains two adjacent stereocenters (C2 and C3), resulting in cis and trans diastereomers. Mass spectrometry cannot differentiate these spatial arrangements. Nuclear Magnetic Resonance (NMR) is mandatory. The thiolane ring adopts a flexible envelope conformation. By utilizing 2D NOESY (Nuclear Overhauser Effect Spectroscopy), we measure through-space dipole-dipole interactions. A strong NOE cross-peak between the H2 proton and the H3 proton definitively proves a cis relationship, whereas the absence of this peak (coupled with a larger 3JH2−H3​ coupling constant) indicates a trans configuration[2].

Step-by-Step Protocol
  • Sample Preparation: Dissolve 15-20 mg of the highly purified derivative in 0.6 mL of deuterated chloroform ( CDCl3​ , 99.8% D) containing 0.03% v/v TMS (tetramethylsilane) as an internal standard.

  • Calibration: Calibrate the chemical shift scale using the residual solvent peak ( CDCl3​ at δ 7.26 ppm for 1H and δ 77.16 ppm for 13C ) to ensure inter-assay reproducibility.

  • 1D Acquisition: Acquire a standard 1H spectrum (16 scans, relaxation delay D1=2s ) and a 13C{1H} spectrum (1024 scans, D1=2s ).

  • 2D Acquisition (NOESY): Acquire a 2D NOESY spectrum with a mixing time ( τm​ ) of 300-500 ms. This specific mixing time is optimal for small molecules (MW < 500 Da) tumbling rapidly in solution, ensuring the NOE build-up is captured before spin diffusion occurs.

Quantitative Data Summary

Table 3: Diagnostic NMR Chemical Shifts for 3-Methylthiolane-2-carboxylic acid

Position 1H Chemical Shift ( δ , ppm)Multiplicity & Coupling ( J in Hz) 13C Chemical Shift ( δ , ppm)
C2 (CH)3.95 - 4.10d, J = 6.5 - 8.048.5 - 52.0
C3 (CH)2.60 - 2.85m42.0 - 45.5
C4 ( CH2​ )1.80 - 2.20m34.0 - 36.5
C5 ( CH2​ )2.90 - 3.15m30.5 - 33.0
CH3​ (at C3)1.15 - 1.25d, J = 6.818.0 - 20.5
COOH10.5 - 11.5br s (exchangeable)175.0 - 178.0

(Note: Exact shifts vary slightly depending on the specific cis/trans diastereomer and solvent concentration due to hydrogen bonding dynamics).

References

  • Yang, C., et al. "Application of gas chromatography-high resolution quadrupole time-of-flight mass spectrometry in fingerprinting analysis of polycyclic aromatic sulfur heterocycles." Journal of Chromatography A, 1630 (2020): 461577.[Link]

  • Touati, I., et al. "Nebulosins: Trisubstituted Thiolane Natural Products from the Northeastern Atlantic Annelid Eupolymnia nebulosa." The Journal of Organic Chemistry, 85.22 (2020): 14487-14497.[Link]

Sources

Application

Advanced HPLC-MS/MS Strategies for the Quantification of Organosulfur Compounds in Biological Matrices

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: High-throughput, self-validating LC-MS/MS methodologies for organosulfur compounds (OSCs) in biological fluids. Intro...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: High-throughput, self-validating LC-MS/MS methodologies for organosulfur compounds (OSCs) in biological fluids.

Introduction & Biological Significance

Organosulfur compounds (OSCs) are highly reactive, sulfur-containing phytochemicals that exhibit potent chemopreventive, antioxidant, and cardioprotective properties[1][2]. Two of the most extensively studied classes are isothiocyanates, such as sulforaphane (SFN) derived from cruciferous vegetables, and allyl sulfides, such as S-allyl cysteine (SAC) and diallyl disulfide (DADS) derived from garlic[3][4].

The primary mechanism of action for SFN involves the electrophilic attack on nucleophilic cysteine thiols of the Keap1 protein. This alkylation induces a conformational change that releases the transcription factor Nrf2, thereby driving the expression of Antioxidant Response Element (ARE) genes[3]. Concurrently, SFN is metabolized via the mercapturic acid pathway, forming conjugates with glutathione (GSH) that are sequentially degraded and excreted in urine and plasma[5][6].

G Glucoraphanin Glucoraphanin (Broccoli) Myrosinase Myrosinase Cleavage Glucoraphanin->Myrosinase SFN Sulforaphane (SFN) Myrosinase->SFN Keap1 Keap1 Alkylation (Thiol Binding) SFN->Keap1 Electrophilic Attack Mercapturic Mercapturic Acid Pathway (Urine/Plasma) SFN->Mercapturic GSH Conjugation Nrf2 Nrf2 Activation (ARE Gene Expression) Keap1->Nrf2 Releases SFN_Metabs SFN-GSH -> SFN-CG -> SFN-Cys -> SFN-NAC Mercapturic->SFN_Metabs

Metabolic activation of Sulforaphane: Keap1-Nrf2 signaling and mercapturic acid excretion pathway.

Analytical Challenges & Mechanistic Grounding

Quantifying OSCs in complex biological matrices (plasma, urine, tissue homogenates) presents severe analytical hurdles. As a Senior Application Scientist, I emphasize that method development cannot simply rely on generic extraction protocols ; it must be tailored to the unique physicochemical properties of the analytes.

The Reversibility Dilemma (Thiol Exchange)

SFN possesses a highly reactive isothiocyanate group that readily and reversibly conjugates with nucleophilic thiols, particularly cysteine residues on abundant plasma proteins (e.g., albumin)[3]. If standard protein precipitation is performed, a substantial fraction of SFN remains bound to the precipitating proteins and is discarded in the pellet, leading to massive under-quantification[3].

  • The Causality-Driven Solution: The addition of a thiol-blocking agent, such as Iodoacetamide (IAA), immediately upon thawing the plasma irreversibly alkylates free protein thiols. This shifts the equilibrium, releasing SFN from the proteins and ensuring accurate recovery of the bioavailable fraction[3].

Chromatographic Retention of Polar OSCs

While SFN and its mercapturic acid metabolites (SFN-GSH, SFN-NAC) can be adequately retained on standard C18 or C30 reversed-phase columns[5], garlic-derived amino acid derivatives like SAC present distinct challenges. The α-amino acid moiety of SAC makes it highly polar, resulting in poor retention and co-elution with the solvent front on standard reversed-phase media[4].

  • The Causality-Driven Solution: Utilizing a mixed-mode column that combines reversed-phase (C18) and cation-exchange (sulfonic acid) particles provides orthogonal retention mechanisms, effectively trapping the protonated amine group of SAC under acidic mobile phase conditions[2][4].

Experimental Protocols (The Self-Validating System)

To ensure high-throughput capabilities and minimize analyte degradation, this protocol explicitly avoids Solid Phase Extraction (SPE). Organic solvents used in SPE lack buffering capacity, and the extended room-temperature handling required for SPE manifolds exacerbates the degradation of sensitive SFN conjugates[7]. Instead, a streamlined, temperature-controlled protein precipitation (PPT) workflow is employed.

Workflow Plasma 1. Plasma Collection (Thaw at RT, <30 min) Block 2. Thiol Blocking (Add 600 mM IAA, 45 min) Plasma->Block Prevents SFN-protein binding PPT 3. Protein Precipitation (Cold ACN + 0.1% FA) Block->PPT Extracts unbound OSCs Centrifuge 4. Centrifugation (20,000 x g, 4°C, 10 min) PPT->Centrifuge Recon 5. Evaporate & Reconstitute (0.1% FA in Water) Centrifuge->Recon Supernatant transfer LCMS 6. LC-MS/MS Analysis (ESI+, MRM Mode) Recon->LCMS Inject 10 µL

Self-validating sample preparation workflow for LC-MS/MS analysis of organosulfur compounds.

Sample Preparation Workflow
  • Thawing & Stabilization: Thaw plasma samples at room temperature for no more than 30 minutes. Centrifuge briefly (12,000 × g, 4°C, 5 min) to remove any initial cryoprecipitates[3].

  • Thiol Blocking (Critical Step): Transfer 50 µL of plasma to a microcentrifuge tube. Add 50 µL of 600 mM IAA (prepared in 50 mM ammonium bicarbonate, pH 8.0). Incubate in the dark at room temperature for 45 minutes[3].

  • Protein Precipitation: Add 200 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid (FA) and the stable isotope-labeled internal standards (e.g., d8-SFN). Note: The acidic environment (pH ~3) is critical here to stabilize SFN metabolites during the precipitation crash[3][5].

  • Phase Separation: Vortex vigorously for 4 minutes, then centrifuge at 20,000 × g for 10 minutes at 4°C[7].

  • Evaporation & Reconstitution: Transfer 100 µL of the supernatant to a clean vial. Evaporate under a gentle nitrogen stream at 20°C for 30 minutes. Reconstitute in 100 µL of 0.1% FA in water. Sonicate briefly in a water bath maintained strictly below 25°C to prevent thermal degradation[7].

  • Analysis: Transfer to an LC-MS vial and maintain the autosampler compartment at 4°C[7].

Chromatographic Separation

For SFN and Mercapturic Acid Metabolites:

  • Column: Reversed-phase C18 or C30 (e.g., Develosil 3 µm RP-Aqueous C30, 150 × 2 mm)[5][8].

  • Mobile Phase A: 0.1% Formic Acid in Water[8].

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile[8].

For S-allyl cysteine (SAC):

  • Column: Mixed-mode C18/Cation-exchange column[2][4].

  • Mobile Phase: Isocratic or shallow gradient using 2 mM ammonium acetate buffer (pH 3.5) and ACN (75:25, v/v)[2][4].

Mass Spectrometry Configuration

Operate the triple quadrupole mass spectrometer in Electrospray Ionization positive mode (ESI+). Ensure the desolvation gas flow is optimized (typically ~800 L/h) and the source temperature is maintained around 350°C to facilitate efficient droplet evaporation without thermally degrading the OSCs[8].

Quantitative Data & Method Parameters

Synthesizing data from validated methodologies, the following tables outline the critical parameters required to establish this assay in your laboratory.

Table 1: MRM Transitions and MS Parameters for Target OSCs [5][9]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Cone Voltage (V)
Sulforaphane (SFN) 178.0114.01525
SFN-GSH 485.1179.02030
SFN-NAC 341.0114.01825
S-allyl cysteine (SAC) 162.0145.01220
d8-SFN (Internal Std) 186.0122.01525

Table 2: Optimized LC Gradient Conditions (SFN Assay) [5][8]

Time (min)% Mobile Phase A (0.1% FA in H₂O)% Mobile Phase B (0.1% FA in ACN)Flow Rate (mL/min)
0.09550.25
2.09550.25
10.05950.25
12.05950.25
12.19550.25
15.09550.25

Table 3: Method Validation Metrics [3][4][7]

AnalyteBiological MatrixLimit of Quantification (LOQ)Extraction RecoveryIntra-day Precision (RSD%)
SFN Human Plasma4.7 – 7.8 nM> 85% (with IAA)< 9.5%
SFN-NAC Human Urine0.6 ng/mL> 90%< 8.0%
SAC Rat Plasma0.01 – 0.19 ng/mL93.8 – 100.3%< 6.0%

Troubleshooting & Expert Insights

  • Combating Matrix Effects: Biological matrices, particularly urine and plasma, heavily suppress ESI signals. The use of stable isotope-labeled internal standards (e.g., d8-SFN, d8-SFN-NAC) is non-negotiable. They must be added prior to protein precipitation to correct for both extraction losses and ionization variations[6][8].

  • Temperature Sensitivity: SFN conjugates are highly thermally labile. A common point of failure in unoptimized labs is the evaporation step. Never exceed 25°C in the water bath during nitrogen blow-down or sonication, and strictly maintain the autosampler at 4°C[7].

  • Artifactual Oxidation: Organosulfur compounds can easily oxidize to sulfoxides (e.g., SAC oxidizing to SACS/alliin) during sample preparation[9]. Minimizing exposure to ambient air and utilizing the acidic conditions (0.1% FA) during precipitation effectively mitigates this risk.

References

  • Measuring Sulforaphane and Its Metabolites in Human Plasma: A High Throughput Method. mdpi.com.
  • LC-MS/MS Quantification of Sulforaphane and Indole-3-carbinol Metabolites in Human Plasma and Urine after Dietary Intake of Selenium-Fortified Broccoli. acs.org.
  • Bioavailable Sulforaphane Quantitation in Plasma by LC–MS/MS Is Enhanced by Blocking Thiols. nih.gov.
  • Development and Validation of an LC-MS-MS Method for the Simultaneous Determination of Sulforaphane and its Metabolites in Rat Plasma and its Application in Pharmacokinetic Studies.
  • Development and Validation of an LC–MS–MS Method for the Simultaneous Determination of Sulforaphane and its Metabolites. oup.com.
  • Development and Validation of S-Allyl-L-Cysteine in Rat Plasma Using a Mixed-Mode. scispace.com.
  • Quantification of Sulforaphane Mercapturic Acid Pathway Conjugates in Human Urine by High-Performance Liquid Chromatography and Isotope-Dilution Tandem Mass Spectrometry. nih.gov.
  • Development and Validation of S-Allyl-l-Cysteine in Rat Plasma Using a Mixed-Mode Reversed-Phase and Cation-Exchange LC–ESI–MS/MS Method.
  • A novel screening method for free non-standard amino acids in human plasma samples using AccQ·Tag reagents and LC-MS/MS. rsc.org.

Sources

Method

Application Note: Advanced Paal-Knorr Thionation Protocols for Substituted Thiophenes and Thiolanes

Executive Summary The Paal-Knorr synthesis is a foundational transformation in heterocyclic chemistry, traditionally utilized for the construction of pyrroles and furans. However, its adaptation for sulfur-containing het...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The Paal-Knorr synthesis is a foundational transformation in heterocyclic chemistry, traditionally utilized for the construction of pyrroles and furans. However, its adaptation for sulfur-containing heterocycles—specifically thiophenes (from 1,4-diketones) and thiolanes/tetrahydrothiophenes (from 1,4-diols)—represents a critical pathway in pharmaceutical drug development and materials science[1][2].

This application note provides an in-depth technical guide to the mechanistic causality, reagent optimization, and step-by-step methodologies required to successfully execute these thionation reactions. By transitioning from classical harsh conditions to modern, microwave-assisted protocols using Lawesson's Reagent, researchers can achieve higher atom economy, superior yields, and enhanced safety profiles.

Mechanistic Causality & Reaction Pathways

To optimize a reaction, one must first understand its fundamental causality. The synthesis of aromatic thiophenes and aliphatic thiolanes proceeds via distinct mechanistic routes, despite sharing the overarching "Paal-Knorr" classification.

Thiophene Synthesis (Aromatic)

Historically, early postulates suggested that the Paal-Knorr thiophene synthesis proceeded via a furan intermediate that was subsequently sulfurized. However, Campaigne and Foye definitively ruled this out by demonstrating that treating isolated furans with phosphorus pentasulfide (P₄S₁₀) yielded inconsistent results compared to the direct treatment of 1,4-dicarbonyls[1][3].

Modern mechanistic consensus, supported by the foundational kinetic studies of V. Amarnath et al. and recent computational modeling, indicates that the reaction proceeds via the initial sulfurization of one or both carbonyls to form a thioketone[1][4]. This is followed by a highly favorable water-mediated hemialcohol/hemithioketal pathway , which significantly lowers the energy barrier for the subsequent intramolecular cyclization and dehydration steps[5].

Thiolane Synthesis (Aliphatic)

For the synthesis of saturated thiolanes (tetrahydrothiophenes), the precursor shifts from a 1,4-diketone to a saturated 1,4-diol. The mechanism involves the nucleophilic substitution of the hydroxyl groups by a sulfur source (such as H₂S gas over an alumina catalyst or P₄S₁₀), followed by an intramolecular cyclization driven by an Sₙ2 or E2-associated pathway[6][7][8].

Reaction_Pathways cluster_thiophene Thiophene Synthesis (Aromatic) cluster_thiolane Thiolane Synthesis (Aliphatic) Diketone 1,4-Diketone Thionation1 Thionation (Lawesson's / P4S10) Diketone->Thionation1 Thioketone Thioketone / Hemialcohol Thionation1->Thioketone Cyclization1 Cyclization & Dehydration Thioketone->Cyclization1 Thiophene Substituted Thiophene Cyclization1->Thiophene Diol 1,4-Diol Thionation2 Thionation (P4S10 / H2S) Diol->Thionation2 Mercapto Mercapto-alcohol Intermediate Thionation2->Mercapto Cyclization2 Intramolecular SN2 / E2 Mercapto->Cyclization2 Thiolane Substituted Thiolane Cyclization2->Thiolane

Figure 1: Mechanistic divergence in Paal-Knorr thionation for thiophenes vs. thiolanes.

Reagent Selection & Optimization

The choice of sulfurizing agent dictates the reaction kinetics, yield, and safety requirements. While P₄S₁₀ is the classical reagent, Lawesson's Reagent (LR) is highly preferred in modern bench-scale synthesis. LR exists in equilibrium with a highly reactive dithiophosphine ylide. Its reaction with a carbonyl forms a thiaoxaphosphetane intermediate, and the reaction is thermodynamically driven by the formation of a stable P=O bond—a mechanism closely resembling the Wittig reaction[9].

Quantitative Comparison of Sulfurizing Agents
ReagentPrecursorEquivalents RequiredTemp (°C)YieldSafety & Byproducts
P₄S₁₀ 1,4-Diketone / Diol2.0 - 3.0 (Excess)100 - 150ModerateHigh toxicity; generates significant H₂S gas[3].
Lawesson's Reagent 1,4-Diketone1.0 - 1.280 - 110HighMild conditions; lower H₂S generation[9].
H₂S / Al₂O₃ 1,4-DiolContinuous Flow250 - 300HighIndustrial scale; requires specialized flow reactors[7][8].

Experimental Protocols

Protocol A: Microwave-Assisted Synthesis of Substituted Thiophenes

Causality Focus: Microwave irradiation ensures rapid, homogeneous heating, reducing reaction times from several hours to 10–15 minutes while minimizing the degradation of sensitive functional groups[2].

Materials:

  • Substituted 1,4-diketone (1.0 mmol)

  • Lawesson's Reagent (1.2 mmol)

  • Anhydrous Toluene or THF (5.0 mL)

Step-by-Step Methodology:

  • Preparation: In a flame-dried 10 mL microwave vial equipped with a magnetic stir bar, dissolve the 1,4-diketone (1.0 mmol) in 5.0 mL of anhydrous toluene.

  • Reagent Addition: Add Lawesson's Reagent (1.2 mmol) to the solution. Seal the vial with a crimp cap under a nitrogen atmosphere.

  • Irradiation: Place the vial in a dedicated microwave synthesizer. Irradiate at 110 °C for 15 minutes with continuous stirring.

  • Quenching: Allow the vessel to cool to room temperature. Carefully vent the vial in a fume hood (trace H₂S may be present). Quench the reaction by adding 5.0 mL of saturated aqueous NaHCO₃.

  • Extraction & Drying: Extract the aqueous layer with ethyl acetate (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure substituted thiophene.

Protocol B: Synthesis of Substituted Thiolanes from 1,4-Diols

Causality Focus: Because aliphatic diols lack the conjugated stability of diketones, P₄S₁₀ is utilized as both a potent dehydrating and sulfurizing agent to drive the Sₙ2/E2 cyclization[6].

Materials:

  • 1,4-Diol (1.0 mmol)

  • Phosphorus pentasulfide (P₄S₁₀) (2.5 mmol)

  • Anhydrous Pyridine or Xylene (10.0 mL)

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask, dissolve the 1,4-diol (1.0 mmol) in 10.0 mL of anhydrous xylene.

  • Reagent Addition: Slowly add P₄S₁₀ (2.5 mmol) in portions. Safety Note: Perform strictly in a fume hood equipped with a basic scrubber (e.g., NaOH/bleach trap) to neutralize evolved H₂S.

  • Reflux: Attach a reflux condenser and heat the mixture to 140 °C for 4–6 hours under an inert atmosphere.

  • Workup: Cool the mixture to 0 °C in an ice bath. Carefully quench the excess P₄S₁₀ by the dropwise addition of cold water (10 mL), followed by 10% aqueous NaOH until the aqueous layer is basic.

  • Extraction: Extract the product with dichloromethane (3 × 15 mL). Dry the organic phase over MgSO₄ and concentrate.

  • Purification: Purify via vacuum distillation or silica gel chromatography to yield the substituted thiolane.

Workflow & Self-Validation System

A robust protocol must be self-validating. To ensure the thionation and cyclization have successfully occurred, researchers must employ orthogonal analytical techniques.

Experimental_Workflow Prep Substrate Preparation Reagent Add Sulfur Source Prep->Reagent React Microwave/ Thermal Heating Reagent->React Workup Aqueous Workup & Extraction React->Workup Purify Column Chromatography Workup->Purify Validate Self-Validation (NMR, GC-MS, IR) Purify->Validate

Figure 2: End-to-end experimental workflow culminating in the self-validation system.

Analytical Checkpoints (Self-Validation)
  • Infrared Spectroscopy (IR):

    • Thiophene: Confirm the complete disappearance of the strong carbonyl (C=O) stretching frequency at ~1700 cm⁻¹.

    • Thiolane: Confirm the disappearance of the broad hydroxyl (O-H) stretch at ~3300 cm⁻¹.

  • Proton NMR (¹H NMR):

    • Thiophene: Look for the emergence of aromatic protons in the thiophene ring, which typically resonate downfield between δ 6.8 – 7.5 ppm .

    • Thiolane: Look for aliphatic protons adjacent to the sulfur heteroatom (α-protons), which typically appear as multiplets between δ 2.7 – 3.2 ppm .

  • GC-MS: Confirm the molecular ion peak [M]⁺ matches the calculated exact mass of the sulfur-incorporated heterocycle, verifying the replacement of oxygen (-16 Da) with sulfur (+32 Da), resulting in a net mass shift of +16 Da per thionated site.

References

  • Paal–Knorr synthesis - Wikipedia Source: wikipedia.org URL:[Link]

  • Paal-Knorr Thiophene Synthesis - Organic Chemistry Portal Source: organic-chemistry.org URL:[Link]

  • Paal–Knorr synthesis - Grokipedia Source: grokipedia.com URL:[Link]

  • Mechanism of the Paal–Knorr reaction: the importance of water mediated hemialcohol pathway Source: rsc.org URL:[Link]

  • What is the Paal-Knorr synthesis of a thiophene mechanism? Source: quora.com URL:[Link]

  • Lawesson's Reagent - Organic Chemistry Portal Source: organic-chemistry.org URL:[Link]

  • Paal-Knorr Thiophene Synthesis Source: ox.ac.uk URL:[Link]

  • Tetrahydrothiophene Source: researchgate.net URL:[Link]

  • Studies on Thiophene Derivatives. VII Source: jst.go.jp URL:[Link]

Sources

Application

Advanced Derivatization Strategies for Carboxylic Acids in Chromatographic Analysis

Mechanistic Rationale for Derivatization The direct chromatographic analysis of free carboxylic acids is notoriously challenging. In Gas Chromatography (GC), the highly polar carboxyl group (-COOH) readily forms intermol...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale for Derivatization

The direct chromatographic analysis of free carboxylic acids is notoriously challenging. In Gas Chromatography (GC), the highly polar carboxyl group (-COOH) readily forms intermolecular hydrogen bonds, leading to poor volatility, severe peak tailing, and thermal degradation[1]. In Liquid Chromatography-Mass Spectrometry (LC-MS), short-chain and highly polar carboxylic acids often suffer from poor retention on reversed-phase columns and variable ionization efficiency[2].

Chemical derivatization resolves these issues by modifying the active hydrogen of the carboxyl group. For GC-MS, derivatization focuses on neutralizing polarity to enhance volatility and thermal stability[3]. For HPLC and LC-MS, derivatization is detection-oriented, aiming to append chromophores, fluorophores, or permanently charged moieties that drastically lower the Limit of Detection (LOD)[2].

Strategic Decision Matrix

Selecting the appropriate derivatization route depends entirely on the target analytical platform and the specific structural class of the carboxylic acid.

DerivatizationWorkflow Sample Carboxylic Acid Sample Platform Select Analytical Platform Sample->Platform GC GC / GC-MS (Volatility Required) Platform->GC Gas Phase LC HPLC / LC-MS (Detectability Required) Platform->LC Liquid Phase Silylation Silylation (BSTFA + TMCS) GC->Silylation General Acids Esterification Esterification (BF3-Methanol) GC->Esterification Fatty Acids Optical Optical Tagging (BDPO / UV-FL) LC->Optical HPLC-UV/FL MS MS Enhancement (4-APEBA + EDC) LC->MS LC-MS/MS

Caption: Decision matrix for selecting carboxylic acid derivatization methods based on platform.

Table 1: Comparative Performance of Derivatization Agents
Derivatization MethodPrimary Reagent(s)Target PlatformReaction ConditionsTypical Sensitivity / LODMechanistic Causality
Silylation BSTFA + 1% TMCSGC-MS60–80°C, 30–60 minLow ng/mLReplaces active hydrogen with a TMS group, eliminating hydrogen bonding to increase volatility[3].
Esterification 14% BF 3​ in MethanolGC-MS60–100°C, 10–30 minLow ng/mLLewis acid catalysis converts polar carboxyl groups into volatile Fatty Acid Methyl Esters (FAMEs)[3].
Fluorescent Tagging BDPO + 18-Crown-6HPLC-FL60°C, 30 min< 5 ng/mLNucleophilic substitution attaches a highly fluorescent diphenyloxazole moiety for optical detection[4],[5].
MS Signal Enhancement 4-APEBA + EDCLC-MS/MS60°C, 1 h0.2 – 44 µg/LAmide bond formation adds a permanent positive charge and a distinct isotopic bromine signature[5],[2].

Self-Validating Experimental Protocols

Do not treat derivatization as a simple "mix-and-shoot" procedure. Each protocol below is designed as a self-validating system, ensuring that the chemical causality of the reaction can be verified before committing to costly instrument time.

GC-MS: Silylation via BSTFA + 1% TMCS

Silylation is the most versatile method for general carboxylic acids. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is used alongside 1% Trimethylchlorosilane (TMCS). Causality: TMCS acts as a catalyst, increasing the silylating power of the reagent to successfully derivatize sterically hindered carboxylic acids[3].

Protocol:

  • Sample Drying: Evaporate the sample to complete dryness under a gentle stream of nitrogen or via lyophilization[3]. Crucial Causality: Silylating reagents are extremely moisture-sensitive; water will react with BSTFA to form hexamethyldisiloxane, consuming the reagent and ruining the reaction[3].

  • Solvation: Add 50–100 µL of an anhydrous solvent (e.g., pyridine or acetonitrile) to dissolve the analytes[3].

  • Derivatization: Add 50–100 µL of BSTFA (+1% TMCS). A 2:1 ratio of reagent to solvent is standard[3].

  • Incubation: Cap tightly and heat at 60–80°C for 30–60 minutes[3]. Cool to room temperature before GC-MS injection[3].

  • Self-Validation Checkpoint: Evaluate the chromatogram of a blank reaction. The absence of a massive, broad siloxane solvent tail confirms that the reaction environment was successfully kept anhydrous.

GC-MS: Esterification via BF 3​ -Methanol

For lipid profiling, converting free fatty acids into Fatty Acid Methyl Esters (FAMEs) is the gold standard. Causality: Boron trifluoride (BF 3​ ) is a strong Lewis acid that coordinates with the carbonyl oxygen, increasing its electrophilicity and facilitating nucleophilic attack by methanol[6].

Protocol:

  • Preparation: Place 1–25 mg of the lipid sample into a 2 mL reaction vial[3].

  • Reaction: Add 2 mL of 14% BF 3​ -Methanol solution[3]. Tightly cap and heat at 60–100°C for 10–30 minutes[3]. (Note: Transesterification of complex glycerides requires longer incubation)[3].

  • Extraction: Cool to room temperature. Add 1 mL of saturated sodium chloride (NaCl) solution and 1–2 mL of hexane[3]. Vortex vigorously for 1–2 minutes[3].

  • Phase Separation: Allow the layers to separate and carefully transfer the upper hexane layer to a clean GC vial[3].

  • Self-Validation Checkpoint: The addition of saturated NaCl is a deliberate causality—it creates a "salting-out" effect that forces the non-polar FAMEs into the hexane layer while preventing emulsion formation[3]. To validate extraction efficiency, spike the initial sample with a C11 fatty acid internal standard prior to extraction; recovery should exceed 95%[7].

HPLC-FL: Fluorescent Tagging via BDPO

For highly sensitive optical detection, 4-(Bromomethyl)-2,5-diphenyloxazole (BDPO) is utilized. Causality: The reaction is a nucleophilic substitution where the carboxylate anion attacks the benzylic bromide of BDPO to form a stable ester[4]. 18-Crown-6 is used as a phase-transfer catalyst to solvate the potassium ion (K + ) from K 2​ CO 3​ , leaving the carboxylate anion "naked" and highly reactive in the organic solvent[4].

Protocol:

  • Reagent Mixing: To 100 µL of sample in a micro-reaction vial, add 100 µL of a 1 mg/mL BDPO solution (in acetonitrile)[4].

  • Catalysis: Add 100 µL of a 1 mg/mL solution of 18-Crown-6 in acetonitrile, followed by approximately 2 mg of anhydrous potassium carbonate (K 2​ CO 3​ )[4].

  • Incubation: Vortex for 30 seconds, then heat at 60°C for 30 minutes[4].

  • Clarification: Cool to room temperature and centrifuge to pellet the K 2​ CO 3​ [4].

  • Self-Validation Checkpoint: The supernatant must be optically clear before injection. Any residual particulate matter indicates incomplete centrifugation and risks catastrophic HPLC column clogging[4].

LC-MS/MS: Signal Enhancement via 4-APEBA

To overcome poor ionization of short-chain carboxylic acids in LC-MS, 4-APEBA is used. Causality: 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxylic acid into an amine-reactive O-acylisourea intermediate, which then reacts with 4-APEBA to form an amide bond[2]. This adds a permanent positive charge for ESI+ detection[2].

Protocol:

  • Activation: Mix 200 µL of 3 mg/mL 4-APEBA dibromide (in H 2​ O), 50 µL of 100 mM NHS buffer (pH 5.7), and 50 µL of 290 mM EDC (in H 2​ O)[2].

  • Derivatization: Add 200 µL of the carboxylic acid sample (e.g., 1 mM in H 2​ O)[2].

  • Incubation: Heat the mixture at 60°C for 1 hour in closed vials[2].

  • Self-Validation Checkpoint: 4-APEBA contains a bromophenethyl group. Upon MS analysis, successfully derivatized analytes will display a distinct 1:1 isotopic doublet pattern in their mass spectra (due to naturally occurring 79 Br and 81 Br isotopes)[2]. If this isotopic signature is absent, the derivatization failed.

Artifact Formation and Troubleshooting

  • Diazomethane Hazards & Artifacts: While diazomethane reacts instantaneously to yield methyl esters with few by-products, it is highly hazardous[8]. Solutions of diazomethane can become shock-sensitive if frozen[8]. Furthermore, it can form unwanted artifacts by reacting with ketones, aldehydes, and phenols present in complex biological matrices[8].

  • Incomplete Derivatization: In GC-MS, the presence of both mono-TMS and di-TMS peaks for a single poly-carboxylic acid analyte indicates an incomplete reaction[3]. This is usually resolved by increasing the concentration of TMCS or extending the incubation time[3].

References

  • Microwave-assisted esterification and electro-enhanced solid-phase microextraction of omega-3 polyunsaturated fatty acids Source: Jiangnan University URL:[Link]

  • Derivatization of Carboxylic Acids with Diazomethane and Trimethylsilyldiazomethane Source: A "Little" Mass Spec and Sailing (WordPress) URL:[Link]

  • Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA Source: National Institutes of Health (NIH) / PMC URL:[Link]

Sources

Method

Advanced Application Note: Synthesis of Thieno[2,3-d]pyrimidine Derivatives from Thiophene Carboxylic Acids

Target Audience: Researchers, Synthetic Chemists, and Oncology/Infectious Disease Drug Development Professionals Content Focus: Mechanistic rationale, self-validating synthetic protocols, and yield-optimization strategie...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Oncology/Infectious Disease Drug Development Professionals Content Focus: Mechanistic rationale, self-validating synthetic protocols, and yield-optimization strategies.

Executive Summary & Rationale

The thieno[2,3-d]pyrimidine scaffold is a highly privileged pharmacophore in modern drug discovery. As a robust bioisostere of quinazolines and endogenous purine bases, this fused heterocyclic system exhibits exceptional binding affinity for critical kinase ATP-binding pockets, making it a cornerstone in the development of targeted therapies for non-small cell lung cancer (NSCLC), triple-negative breast cancer, and drug-resistant bacterial infections 1[1].

While traditional syntheses often start from 2-aminothiophene-3-carbonitriles or esters via the Gewald reaction, utilizing 2-aminothiophene-3-carboxylic acid offers a distinct strategic advantage. It allows for the rapid, high-yielding generation of a highly reactive 4H-thieno[2,3-d][1,3]oxazin-4-one intermediate. This intermediate acts as a versatile electrophilic hub, readily undergoing nucleophilic ring-opening and subsequent cyclization with diverse primary amines. This two-step methodology bypasses the tedious chromatographical purifications often required in direct condensations, enabling the rapid generation of diverse 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-one libraries 2[2].

Synthetic Workflow & Mechanistic Pathway

The transformation of 2-aminothiophene-3-carboxylic acid into a functionalized thieno[2,3-d]pyrimidine relies on a dehydrative acylation followed by an acid-catalyzed amination and Dimroth-type cyclization.

SynthWorkflow A 2-Aminothiophene-3- carboxylic acid B Acylation (Acid Chloride / Pyridine) A->B Step 1 (0°C to RT) C Thieno[2,3-d][1,3]oxazin-4-one Intermediate B->C D Amination & Cyclization (Amine, MW or Reflux) C->D Step 2 (Acid Catalysis) E Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives D->E

Caption: Workflow for synthesizing thieno[2,3-d]pyrimidines from thiophene carboxylic acids.

Causality Behind the Chemistry
  • The Role of Pyridine in Step 1: Pyridine is deliberately selected as both the solvent and the base. It acts as an acid scavenger to neutralize the HCl generated during the addition of the acid chloride, preventing the premature degradation of the electron-rich thiophene ring. Furthermore, it acts as a nucleophilic catalyst, forming a reactive acylpyridinium intermediate that accelerates the N-acylation .

  • Microwave (MW) Irradiation in Step 2: Conventional refluxing for the cyclization step often requires 10 to 14 hours, leading to thermal degradation and moderate yields (46%–86%). Transitioning to microwave irradiation reduces the reaction time to 2–10 minutes. MW dielectric heating provides uniform energy transfer, easily overcoming the high activation energy required for the Dimroth rearrangement without exposing the molecules to prolonged, destructive thermal stress3[3].

Detailed Experimental Protocols

These protocols are designed as self-validating systems . Do not proceed to the next step unless the analytical checkpoints confirm the structural integrity of the intermediate.

Protocol A: Synthesis of the 4H-Thieno[2,3-d][1,3]oxazin-4-one Intermediate

This step establishes the reactive core required for diverse amine functionalization.

  • Preparation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve 2-aminothiophene-3-carboxylic acid (5.65 mmol) in anhydrous pyridine (8 mL).

  • Temperature Control: Cool the stirring solution to exactly 0°C using an ice-water bath. Causality: Maintaining 0°C is critical to control the exothermic acylation and prevent the formation of dark, tarry byproducts.

  • Acylation: Add the desired acid chloride (e.g., benzoyl chloride, 5.65 mmol) dropwise over 15 minutes.

  • Cyclization: Maintain stirring at 0°C for 1 hour, then remove the ice bath and allow the mixture to warm to room temperature, stirring for an additional 3 hours.

  • Workup: Pour the mixture into 50 mL of crushed ice/water. Filter the resulting solid, wash thoroughly with cold water to remove residual pyridine, and dry under a vacuum.

Validation Checkpoints (Protocol A):

  • TLC: Check purity using Hexane:Ethyl Acetate (7:3). The product should appear as a single, highly UV-active spot.

  • FT-IR Spectroscopy (Critical): Verify the complete disappearance of the broad carboxylic acid -OH stretch (3300–2500 cm⁻¹). Confirm the presence of a sharp, high-frequency lactone/oxazinone C=O stretch at ~1750–1760 cm⁻¹ . If the peak is lower (~1680 cm⁻¹), incomplete cyclization (open amide) has occurred.

Protocol B: Microwave-Assisted Cyclization to Thieno[2,3-d]pyrimidin-4(3H)-one

This step utilizes a Dimroth-type rearrangement to finalize the pyrimidine ring.

  • Preparation: In a 10 mL microwave-safe reaction vial, combine the oxazinone intermediate (1.0 mmol) from Protocol A with a primary amine (e.g., 4-aminopyridine or an aniline derivative, 1.2 mmol).

  • Catalysis: Add 3 mL of glacial acetic acid. Causality: Acetic acid acts as a protic solvent that facilitates the nucleophilic attack of the amine on the oxazinone ring, promoting the subsequent ring-closure4[4].

  • Irradiation: Seal the vial and subject it to microwave irradiation at 150°C for 5–10 minutes. (Note: For highly electron-deficient amines, 10 minutes is recommended).

  • Workup: Cool the vial to room temperature. Pour the contents into ice-cold water (20 mL). Filter the precipitated solid, wash with ethanol, and recrystallize from an appropriate solvent (e.g., DMF/ethanol).

Validation Checkpoints (Protocol B):

  • FT-IR Spectroscopy: The oxazinone C=O peak (~1750 cm⁻¹) must completely shift to a lower frequency pyrimidinone/amide C=O stretch at ~1670–1680 cm⁻¹ .

  • 1H-NMR (DMSO-d6): Confirm the presence of the newly integrated amine substituents (e.g., aromatic protons from the aniline ring) and the characteristic downfield shift of the thiophene protons due to the newly formed pyrimidine system.

Quantitative Data Presentation

The table below summarizes the dramatic efficiency gains achieved by transitioning from conventional reflux methods to microwave-assisted syntheses, alongside their primary pharmacological targets.

Compound Class / DerivativeAmine NucleophileSynthetic MethodologyReaction TimeYield (%)Primary Biological Target
5a-j 4-AminopyridineConventional Reflux (in AcOH)4 hours60–75%Antibacterial (S. aureus)
15 4-HydroxylbenzylamineOne-Pot Thermal10–14 hours46–86%Anticancer (A549 Lung Cells)
g p-MethoxyanilineMW-Assisted (Dimroth)5–10 mins71%Breast Cancer (MDA-MB-231)
VIb MorpholineReflux (EtOH/iPrOH)4–12 hours75–95%PI3Kβ / PI3Kγ Kinases

Data aggregated from established pharmacological evaluations[2][4][5].

Pharmacological Relevance & Mechanism of Action

Thieno[2,3-d]pyrimidines are exceptionally potent competitive inhibitors of the ATP-binding clefts in various kinases. For instance, morpholine-substituted thieno[2,3-d]pyrimidines (such as compound VIb ) have shown profound enzymatic inhibitory activity against PI3Kβ (72%) and PI3Kγ (84%) 5[5]. By blocking these kinases, downstream AKT phosphorylation is halted, leading to the induction of apoptosis in targeted cancer cells.

BioPathway Ligand Thieno[2,3-d]pyrimidine Derivatives Kinase PI3K / EGFR Kinases Ligand->Kinase Competitive Binding at ATP Pocket Akt AKT Phosphorylation (Downstream Signaling) Kinase->Akt Pathway Blockade Apoptosis Cancer Cell Apoptosis (Growth Inhibition) Akt->Apoptosis Induction of Cell Death

Caption: Mechanism of action for thieno[2,3-d]pyrimidine derivatives targeting PI3K/EGFR pathways.

References

  • Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)
  • Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones (PMC)
  • Synthesis of New Derivatives of Thieno[2,3-d]pyrimidin-4(3H)
  • Microwave-Assisted Synthesis of 2-Aminothiophene-3-carboxylic Acid Derivatives ResearchGate URL
  • Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives SciELO URL
  • National Institutes of Health (NIH)

Sources

Technical Notes & Optimization

Troubleshooting

challenges in stereospecific synthesis of substituted thiolanes

Technical Support Center: Stereospecific Synthesis of Substituted Thiolanes Welcome to the Advanced Technical Support Center for the synthesis of substituted thiolanes (tetrahydrothiophenes). As a Senior Application Scie...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Stereospecific Synthesis of Substituted Thiolanes

Welcome to the Advanced Technical Support Center for the synthesis of substituted thiolanes (tetrahydrothiophenes). As a Senior Application Scientist, I have designed this guide to address the complex mechanistic and practical challenges researchers face when constructing these densely functionalized, sulfur-containing five-membered heterocycles.

Thiolanes are privileged pharmacophores found in numerous biologically active compounds and natural products (e.g., biotin, sulopenem). However, their stereospecific synthesis is notoriously difficult due to the inherent nucleophilicity of sulfur, the acidity of α -protons leading to epimerization, and the propensity of sulfur to poison traditional transition-metal catalysts. This guide provides field-proven troubleshooting protocols, mechanistic insights, and validated methodologies to ensure high diastereomeric and enantiomeric excesses (dr/ee) in your workflows.

Part 1: Troubleshooting Guide & FAQs

Q1: I am achieving high diastereoselectivity (dr > 95:5) but poor enantioselectivity (ee < 20%) during the sulfa-Michael/aldol cascade. How do I improve enantiocontrol? Mechanistic Cause: You are likely using a simple chiral amine or a catalyst that relies solely on steric shielding. In the cascade reaction between 1,4-dithiane-2,5-diol (a mercaptoacetaldehyde dimer) and a nitroolefin or enone, simple bases like DABCO efficiently drive the reaction to the thermodynamically stable trans,trans-diastereomer, yielding excellent dr but negligible ee[1]. Solution: Transition to a bifunctional hydrogen-bonding organocatalyst , such as a Cinchona alkaloid-derived squaramide or thiourea[2].

  • Causality: The squaramide moiety acts as a dual hydrogen-bond donor, rigidly coordinating and activating the electrophilic nitroalkene/enone. Simultaneously, the tertiary amine moiety deprotonates the thiol, directing the nucleophilic attack strictly from one enantioface. This highly organized transition state is mandatory for high enantioselectivity.

Q2: My isolated thiolane products are slowly degrading into a mixture of diastereomers upon storage or during silica gel chromatography. What is causing this epimerization? Mechanistic Cause: Substituted thiolanes synthesized via thia-Michael additions often possess highly acidic protons at the α -position (flanked by the sulfur atom and an electron-withdrawing group like −NO2​ or −CN ). Exposure to the slightly acidic nature of standard silica gel or residual basic catalysts causes reversible deprotonation/reprotonation, leading to thermodynamic equilibration (epimerization)[3]. Solution:

  • Workup: Quench the reaction strictly with a mild buffer (e.g., saturated aqueous NH4​Cl ) to neutralize all basic organocatalysts before extraction.

  • Purification: Deactivate your silica gel by flushing the column with 1% Triethylamine (TEA) in hexanes prior to loading, or switch to neutral alumina.

  • Storage: Store purified compounds neat at -20°C under an inert argon atmosphere.

Q3: My reaction yields are stalling at 40-50%, and NMR shows a buildup of the acyclic sulfa-Michael adduct. Why isn't the ring closing? Mechanistic Cause: The formation of substituted thiolanes via a cascade double Michael or sulfa-Michael/aldol reaction relies on a Dynamic Kinetic Resolution (DKR) [3]. The initial sulfa-Michael addition is fast and reversible, while the subsequent intramolecular aldol cyclization is slower and dictates the final stereochemistry. If your reaction temperature is too low, or your base is too weak, the enolate intermediate cannot overcome the activation energy barrier required for the final ring closure. Solution: Slightly elevate the reaction temperature (e.g., from 0°C to 25°C) to facilitate the DKR process. The retro-sulfa-Michael reaction will allow the mismatched acyclic stereoisomers to revert and re-enter the catalytic cycle until they achieve the correct spatial orientation for irreversible cyclization.

Part 2: Quantitative Catalyst Performance Data

To assist in your experimental design, the following table summarizes the causal relationship between catalyst architecture and stereochemical outcomes in the synthesis of tri-substituted thiolanes via the reaction of 1,4-dithiane-2,5-diol with trans- β -nitrostyrenes.

Catalyst TypeH-Bond DonorBase StrengthYield (%)dr (trans:trans)ee (%)Primary Limitation
DABCO NoneStrong>90%99:10%No chiral induction; racemic product.
Native Cinchonine Weak (-OH)Moderate85%95:5<15%H-bonding is too weak to lock the transition state.
Cinchonidine-Thiourea ModerateModerate88%92:885%Conformational flexibility lowers ee compared to squaramides.
Cinchonidine-Squaramide Strong (Rigid)Moderate92%>95:5>95%Requires precise temperature control to maintain DKR.

Data synthesized from established organocatalytic methodologies[1][4].

Part 3: Standard Operating Procedure (SOP)

Enantioselective Synthesis of Tri-substituted Thiolanes via Bifunctional Organocatalysis

This protocol is designed to be a self-validating system. In-process controls (IPCs) are embedded to ensure stereochemical integrity is maintained throughout the workflow.

Reagents & Materials:

  • 1,4-Dithiane-2,5-diol (0.6 mmol, 1.2 equiv of monomer)

  • Trans- β -nitrostyrene derivative (0.5 mmol, 1.0 equiv)

  • Cinchonidine-derived squaramide catalyst (0.05 mmol, 10 mol%)

  • Anhydrous Dichloromethane (DCM) (5.0 mL)

Step-by-Step Methodology:

  • Preparation of the Catalytic Environment: Flame-dry a 10 mL Schlenk flask under vacuum and backfill with Argon. Add the trans- β -nitrostyrene (0.5 mmol) and the squaramide catalyst (10 mol%). Dissolve in 5.0 mL of anhydrous DCM. Stir for 5 minutes at room temperature to ensure complete dissolution and catalyst-substrate pre-association.

  • Controlled Monomer Release: Add 1,4-dithiane-2,5-diol (0.6 mmol) in one portion. Causality Note: 1,4-dithiane-2,5-diol is used instead of free mercaptoacetaldehyde because it acts as a stable reservoir. It slowly dissociates in solution to provide a steady, low concentration of the reactive monomer, preventing unwanted self-condensation side reactions[4].

  • Reaction Monitoring (Self-Validation): Stir the reaction at room temperature. Monitor via TLC (Hexanes:EtOAc 8:2).

    • IPC Check: You will initially observe a faint spot corresponding to the acyclic sulfa-Michael adduct. Do not quench the reaction yet. Wait until this intermediate spot disappears and is entirely replaced by the lower-Rf thiolane product, confirming the completion of the Dynamic Kinetic Resolution (DKR) and ring closure[3].

  • Quenching & Workup: Once complete (typically 12-24 hours), quench the reaction by adding 2 mL of saturated aqueous NH4​Cl . Extract with DCM (3 x 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure at a temperature not exceeding 30°C to prevent thermal epimerization.

  • Purification: Purify the crude residue via flash column chromatography using TEA-deactivated silica gel (see Q2).

  • Characterization: Determine the diastereomeric ratio (dr) by 1H NMR analysis of the crude mixture prior to chromatography (look for the distinct coupling constants of the thiolane ring protons). Determine enantiomeric excess (ee) via Chiral HPLC using an appropriate stationary phase (e.g., Chiralpak IC).

Part 4: Mechanistic Pathway Visualization

The following diagram illustrates the logical flow and transition states of the dynamic kinetic resolution (DKR) cascade reaction.

ThiolaneSynthesis Dithiane 1,4-Dithiane-2,5-diol (Stable Dimer) Monomer Mercaptoacetaldehyde (Reactive Nucleophile) Dithiane->Monomer Dissociation (Slow) Catalyst Bifunctional Squaramide Catalyst (10 mol%) Monomer->Catalyst Base Activation Electrophile Nitroalkene / Enone (Electrophile) Electrophile->Catalyst H-Bond Activation Adduct Acyclic Sulfa-Michael Adduct (Mismatched Stereocenters) Catalyst->Adduct Fast Attack AdductMatched Acyclic Sulfa-Michael Adduct (Matched Stereocenters) Catalyst->AdductMatched Fast Attack Adduct->AdductMatched Dynamic Kinetic Resolution (Retro-Michael Equilibration) Cyclization Intramolecular Aldol Cyclization (Irreversible Step) AdductMatched->Cyclization Enolate Attack on Aldehyde Product Tri-substituted Thiolane (High dr & High ee) Cyclization->Product Stereocenter Locked

Fig 1: Organocatalytic cascade mechanism for stereospecific thiolane synthesis via Dynamic Kinetic Resolution.

References

  • Mondal, B. (2017). Organocatalytic Asymmetric Synthesis of Tetrahydrothiophenes and Tetrahydrothiopyrans. European Journal of Organic Chemistry. Available at:[Link]

  • Gomez-Bengoa, E., et al. (2013). Asymmetric Synthesis of Trisubstituted Tetrahydrothiophenes Bearing a Quaternary Stereocenter via Double Michael Reaction Involving Dynamic Kinetic Resolution. Organic Letters. Available at:[Link]

  • Jain, A., et al. (2022). Stereoselective synthesis of tri-substituted tetrahydrothiophenes and their in silico binding against mycobacterial protein tyrosine phosphatase B. Organic & Biomolecular Chemistry. Available at:[Link]

  • Su, Y., et al. (2013). Organocatalytic cascade sulfa-Michael/aldol reaction of β,β-disubstituted enones: enantioselective synthesis of tetrahydrothiophenes with a trifluoromethylated quaternary center. The Journal of Organic Chemistry. Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Thiophene Carboxylate Cross-Couplings

Welcome to the Advanced Technical Support Center for decarboxylative cross-coupling. Thiophene carboxylates (particularly thiophene-2-carboxylic acids) are notoriously challenging substrates.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for decarboxylative cross-coupling. Thiophene carboxylates (particularly thiophene-2-carboxylic acids) are notoriously challenging substrates. Their high activation energy for CO₂ extrusion and the tendency of the sulfur heteroatom to poison transition metal catalysts often lead to stalled reactions or high rates of protodecarboxylation.

This guide is designed for drug development professionals and synthetic chemists to diagnose, troubleshoot, and overcome these specific reactivity barriers.

Part 1: Diagnostic Troubleshooting & FAQs

Q1: Why is my thiophene-2-carboxylic acid yielding mostly protodecarboxylated product (thiophene) instead of the desired biaryl? The Causality: Thiophenes are significantly less reactive than azole derivatives in decarboxylative couplings (1[1]). The thermal activation energy required to break the C–C(O)OH bond is high. If decarboxylation occurs but transmetalation to the Pd(II)-aryl species is slow, the intermediate organometallic species (e.g., Pd-thiophene) will react with trace moisture or protons in the solvent. The Fix: You must decouple the decarboxylation step from the cross-coupling step by using a bimetallic system. Incorporating stoichiometric silver salts (like Ag₂CO₃) or copper(I) thiophene-2-carboxylate (CuTC) lowers the activation barrier for CO₂ extrusion and stabilizes the intermediate, facilitating rapid transmetalation to palladium (2[2]).

Q2: I observe unreacted starting material and a black precipitate (Pd black) early in the reaction. Is the sulfur poisoning the catalyst? The Causality: Yes. The sulfur atom in the thiophene ring strongly coordinates to monomeric Pd(0), forming inactive off-cycle complexes that aggregate into inactive Pd black. The Fix: Switch to a highly sterically hindered, electron-rich phosphine ligand (e.g., PCy₃ or XPhos) to prevent sulfur coordination and stabilize the active Pd(0) species (3[3]).

Q3: How can I bypass the high temperature requirements (>120 °C) that are degrading my sensitive pharmaceutical intermediates? The Causality: Thermal decarboxylation requires high energy input. The Fix: Convert the carboxylic acid to a Redox-Active Ester (RAE), such as an N-hydroxyphthalimide (NHPI) ester. This shifts the mechanism from a two-electron thermal pathway to a Single Electron Transfer (SET) radical pathway. Reductive fragmentation leads to the rapid extrusion of CO₂ at room temperature, generating a carbon-centered radical that is easily captured by a Nickel catalyst (4[4], 5[5]).

Part 2: Mechanistic Pathway Visualizations

Bimetallic A Thiophene-2-COOH B Ag2CO3 / CuTC (Decarboxylation) A->B -CO2 C Ag/Cu-Thiophene Intermediate B->C E Transmetalation C->E D Pd(II)-Ar(X) (Oxidative Addition) D->E F Pd(II)-Ar-Thiophene E->F G Biaryl Product F->G Reductive Elimination

Figure 1: Bimetallic (Pd/Ag or Pd/Cu) decarboxylative cross-coupling catalytic cycle.

RAE_Coupling N1 Thiophene-NHPI Ester N2 SET Reduction (Photocatalyst or Zn) N1->N2 N3 Thiophene Radical N2->N3 -CO2 -Phthalimide N6 Ni(III)-Ar-Thiophene N3->N6 N4 Ni(0) Catalyst N5 Ni(II)-Ar(X) N4->N5 Ar-X Ox. Add. N5->N6 Radical Capture N7 Cross-Coupled Product N6->N7 Reductive Elimination

Figure 2: Ni-catalyzed reductive cross-coupling pathway via redox-active esters (RAEs).

Part 3: Validated Experimental Protocols

Workflow A: Bimetallic Pd/Ag Decarboxylative Cross-Coupling

Use this protocol when high temperatures are tolerated and pre-functionalization of the carboxylic acid is undesirable.

Self-Validating Checkpoint: Monitor the reaction by GC-MS at the 2-hour mark.

  • Validation: A high ratio of Ar-X to des-carboxylated thiophene indicates successful transmetalation.

  • Failure Mode: If Ar-X is completely consumed but homocoupling (Ar-Ar) is the primary product, the silver-mediated decarboxylation is failing. Ensure strictly anhydrous Ag₂CO₃ is used.

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with thiophene-2-carboxylic acid (1.0 equiv), aryl halide (1.2 equiv), Pd(OAc)₂ (5 mol%), PCy₃ (10 mol%), and Ag₂CO₃ (1.5 equiv).

  • Solvent Addition: Add anhydrous NMP and quinoline (4:1 v/v ratio) to achieve a 0.2 M concentration. Causality: Quinoline acts as a basic ligand that accelerates the extrusion of CO₂ from the silver-carboxylate complex.

  • Reaction: Seal the tube, remove it from the glovebox, and heat to 120 °C behind a blast shield for 16 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove insoluble silver salts and any precipitated Pd black.

  • Purification: Wash the organic layer sequentially with 1M HCl (to remove the quinoline additive) and brine. Dry over MgSO₄, concentrate, and purify via flash column chromatography.

Workflow B: Ni-Catalyzed Reductive Cross-Coupling via NHPI Esters

Use this protocol for late-stage functionalization of temperature-sensitive drug candidates (6[6]).

Self-Validating Checkpoint: Observe the color of the reaction mixture upon the addition of the reductant (Zn dust).

  • Validation: The solution must transition from pale green (Ni(II)) to deep red/brown, indicating the successful generation of the active low-valent Ni species.

  • Failure Mode: If the solution remains green, the reductant is passivated. Wash the Zn dust with dilute HCl prior to use.

Step-by-Step Methodology:

  • RAE Synthesis: React thiophene-2-carboxylic acid with N,N'-diisopropylcarbodiimide (DIC) and N-hydroxyphthalimide (NHPI) in DCM at room temperature for 4 hours. Isolate the resulting redox-active ester via filtration and wash with cold DCM.

  • Catalyst Assembly: In a nitrogen-filled glovebox, combine the thiophene-NHPI ester (1.0 equiv), aryl bromide (1.5 equiv), NiCl₂·glyme (10 mol%), 4,4'-di-tert-butyl-2,2'-dipyridyl (dtbbpy) (10 mol%), and activated Zn dust (2.0 equiv) in a reaction vial.

  • Reaction: Add anhydrous DMF (0.1 M) and stir vigorously at 25 °C for 12 hours.

  • Quench: Open the vial to air and quench the reaction with saturated aqueous NH₄Cl to consume excess Zn dust and break up Ni complexes.

  • Purification: Extract with EtOAc, wash extensively with LiCl (5% aqueous) to remove DMF, dry over Na₂SO₄, and purify via silica gel chromatography.

Part 4: Quantitative Data Summary

Table 1: Comparison of Decarboxylative Cross-Coupling Strategies for Thiophene Carboxylates

StrategyCatalyst SystemAdditives / OxidantsTemp (°C)Typical YieldPrimary Limitation
Direct Pd-Catalyzed Pd(PPh₃)₄None120–160< 20%High protodecarboxylation, catalyst poisoning by sulfur
Bimetallic Pd/Ag Pd(PCy₃)₂ / Ag₂CO₃Ag₂CO₃ (stoichiometric)100–12065–85%Requires stoichiometric heavy metal salts
Bimetallic Pd/Cu Pd(OAc)₂ / CuTCNone120–14060–80%High temperature required; limited functional group tolerance
Ni-Catalyzed RAEs NiCl₂·glyme / dtbbpyZn dust or Photocatalyst25–6070–95%Requires an extra synthetic step to pre-activate to NHPI ester

Part 5: References

  • Title: Copper mediated decarboxylative direct C–H arylation of heteroarenes with benzoic acids Source: Royal Society of Chemistry (RSC) URL: [Link]

  • Title: Palladium-Catalyzed Decarboxylative C-H Bond Arylation of Thiophenes Source: ResearchGate (Angewandte Chemie) URL: [Link]

  • Title: Palladium-Catalyzed/Copper-Mediated Decarbonylative Cross-Coupling of S-Pyrimidyl Thioesters for Biaryl Synthesis Source: ACS Publications (The Journal of Organic Chemistry) URL: [Link]

  • Title: Practical Ni-Catalyzed Aryl–Alkyl Cross-Coupling of Secondary Redox-Active Esters Source: ACS Publications (Journal of the American Chemical Society) URL: [Link]

  • Title: N-(Acyloxy)phthalimides as Redox-Active Esters in Cross-Coupling Reactions Source: ResearchGate URL: [Link]

  • Title: A convergent paired electrochemical strategy for decarboxylative C(sp2)–C(sp3) cross-coupling Source: Royal Society of Chemistry (RSC) URL: [Link]

Sources

Troubleshooting

Technical Support Center: 3-Methylthiolane-2-carboxylic Acid Synthesis

Welcome to the Advanced Synthesis Support Center. As drug development increasingly relies on complex heterocyclic scaffolds, tetrahydrothiophene derivatives like 3-methylthiolane-2-carboxylic acid have become critical in...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As drug development increasingly relies on complex heterocyclic scaffolds, tetrahydrothiophene derivatives like 3-methylthiolane-2-carboxylic acid have become critical intermediate building blocks[1]. However, the synthesis of these sulfur-containing heterocycles is notoriously prone to side reactions, including stereochemical scrambling, sulfur oxidation, and intermolecular oligomerization.

This guide is engineered for process chemists and application scientists. It bypasses basic theory to deliver field-proven diagnostic frameworks, causal explanations for byproduct formation, and self-validating protocols to ensure high-fidelity synthesis.

Phase 1: Mechanistic Overview of Byproduct Formation

Understanding the thermodynamic and kinetic vulnerabilities of the thiolane ring is the first step in byproduct mitigation. The cyclization of acyclic precursors (e.g., halo-mercaptoalkanoic acids) to form the 5-membered thioether ring introduces three primary risk vectors:

  • Stereochemical Lability: The ring closure establishes two contiguous stereocenters at C2 and C3. The proton alpha to the carboxylic acid (C2) is highly acidic, making it susceptible to base-catalyzed epimerization.

  • Nucleophilic Sulfur: The resulting thioether is highly electron-rich and rapidly oxidizes to sulfoxides or sulfones in the presence of atmospheric oxygen or trace peroxides.

  • Competing Trajectories: Intermolecular nucleophilic attack competes with intramolecular cyclization, leading to oligomeric chains if concentration parameters are not strictly controlled.

Reaction_Pathway A Acyclic Precursors (Halo-mercaptoalkanoic acids) B Intramolecular Cyclization A->B Base / Heat C 3-Methylthiolane-2- carboxylic acid B->C Kinetic Control D Intermolecular Oligomers B->D High Concentration E Diastereomers (cis/trans isomers) B->E Thermodynamic Equilibration F S-Oxidation Products (Sulfoxides/Sulfones) C->F O2 Exposure

Mechanistic pathway of 3-Methylthiolane-2-carboxylic acid synthesis and primary byproducts.

Phase 2: Troubleshooting Guide & FAQs

This section addresses the most common synthetic failures encountered during scale-up, explaining the causality behind the symptoms and providing actionable solutions.

Q1: My LC-MS shows a massive peak at M+16 (m/z 161.03) and a smaller peak at M+32. What is causing this, and how do I stop it? A1: You are observing S-oxidation. The thioether sulfur in the thiolane ring is highly nucleophilic. Exposure to atmospheric oxygen during the aqueous workup or prolonged stirring in un-degassed solvents leads to the formation of sulfoxides (M+16) and sulfones (M+32). Causality & Fix: The oxidation is accelerated by light and transition metal impurities. You must implement strict Schlenk techniques. Degas all reaction solvents via sparging with Argon or Nitrogen for at least 30 minutes prior to use. Quench the reaction with a degassed, mildly acidic buffer rather than exposing the basic enolate to ambient air.

Q2: The NMR of my isolated product shows a complex mixture, but the mass spec only shows the expected mass (m/z 145.03). Why? A2: You have synthesized a mixture of diastereomers. 3-Methylthiolane-2-carboxylic acid has two chiral centers, meaning it exists as cis and trans isomers [2]. During base-catalyzed cyclization, the C2 proton (alpha to the carbonyl) undergoes rapid deprotonation/reprotonation. Causality & Fix: If your reaction is run under thermodynamic control (high heat, strong base, long reaction times), the system will equilibrate to a mixture of epimers. To favor a single diastereomer, you must shift to kinetic control: use a bulky, non-nucleophilic base (e.g., LDA or LiHMDS) at cryogenic temperatures (-78 °C), and quench rapidly with a cold proton source. Alternatively, enzymatic resolution can be employed post-synthesis to isolate specific stereoisomers[1].

Q3: My yield is exceptionally low, and I am seeing an insoluble, gummy residue at the bottom of the flask. What went wrong? A3: This is a classic symptom of intermolecular oligomerization. Instead of the thiol attacking the internal electrophile to close the 5-membered ring, it attacked a neighboring precursor molecule, initiating a chain polymerization. Causality & Fix: Cyclization is a first-order reaction, while oligomerization is second-order. You failed to maintain the High Dilution Principle. To fix this, do not mix all reagents at once. Use a syringe pump to add the acyclic precursor dropwise into a large volume of the basic solvent over 4–6 hours, ensuring the steady-state concentration of the uncyclized intermediate remains near zero.

Troubleshooting_Workflow Start Analyze Crude via LC-MS Q1 M+16 or M+32 peaks? Start->Q1 A1 S-Oxidation: Degas solvents, use inert atmosphere. Q1->A1 Yes Q2 Multiple isobaric peaks? Q1->Q2 No A2 Epimerization: Optimize base strength & temp. Q2->A2 Yes Q3 High MW polymeric tailing? Q2->Q3 No A3 Oligomerization: Apply high-dilution conditions. Q3->A3 Yes Success Proceed to Purification Q3->Success No

Diagnostic decision tree for identifying and resolving synthesis byproducts.

Phase 3: Analytical Diagnostics

To successfully troubleshoot, you must accurately identify the byproducts. Below is the standardized analytical profile for 3-methylthiolane-2-carboxylic acid and its common impurities using Reverse-Phase LC-MS (Electrospray Ionization, Negative Mode).

Analytem/z [M-H]⁻Relative Retention Time (RRT)Diagnostic Feature
3-Methylthiolane-2-carboxylic acid 145.031.00Sharp peak; baseline resolved from epimer under optimized gradient.
Diastereomer (Epimer) 145.030.92 - 0.95Isobaric mass; elutes slightly earlier due to altered dipole moment.
Sulfoxide Byproduct 161.030.60 - 0.75M+16; highly polar, early-eluting peak.
Sulfone Byproduct 177.020.50 - 0.65M+32; very polar, often co-elutes with solvent front.
Oligomeric Byproducts >290.00>1.50Broad tailing peaks; multiple repeating units (+146 Da increments).

Phase 4: Self-Validating Standard Operating Procedure (SOP)

This protocol describes the high-dilution, kinetically controlled cyclization of an acyclic precursor to form 3-methylthiolane-2-carboxylic acid. Every critical step includes an In-Process Control (IPC) to ensure self-validation.

Step 1: System Preparation & Degassing
  • Charge a 3-neck round-bottom flask with anhydrous Tetrahydrofuran (THF) (100 volumes relative to precursor mass).

  • Sparge the THF with ultra-pure Argon for 45 minutes.

  • IPC Validation: Use a dissolved oxygen (DO) probe. Proceed only if DO < 2.0 ppm. This prevents S-oxidation.

Step 2: Base Addition & Temperature Control
  • Cool the degassed THF to -78 °C using a dry ice/acetone bath.

  • Add Lithium Hexamethyldisilazide (LiHMDS) (2.2 equivalents) via a gas-tight syringe.

  • IPC Validation: Insert an internal thermocouple. Proceed only when internal temp stabilizes at ≤ -75 °C. This ensures kinetic control to prevent C2 epimerization.

Step 3: High-Dilution Cyclization
  • Dissolve the acyclic precursor (1.0 eq) in a minimum volume of degassed THF.

  • Load the precursor solution into a syringe pump.

  • Inject the precursor into the reaction flask at a rate of 0.1 mL/min.

  • IPC Validation: After 50% addition, extract a 50 µL aliquot, quench in cold methanol, and run a rapid LC-MS. Verify absence of high-MW oligomer peaks (>290 m/z). If oligomers are present, slow the addition rate by 50%.

Step 4: Quenching & Isolation
  • Once addition is complete, stir at -78 °C for 30 minutes.

  • Quench the reaction at -78 °C by rapidly injecting a degassed solution of 1M HCl until the pH reaches 2.5.

  • IPC Validation: Spot the aqueous layer on pH paper. A pH of 2-3 is mandatory to fully protonate the carboxylic acid, ensuring it partitions into the organic layer during extraction.

  • Extract with degassed Ethyl Acetate (3 x 20 volumes), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

References

  • Early Development Scale-Up of a Novel CXCR Antagonist: Focus on Racemic and Stereoselective Routes of a Key Intermediate ACS Publications (Organic Process Research & Development)[Link]

Optimization

Technical Support Center: Purification of 3-Methylthiolane-2-carboxylic acid

Welcome to the technical support center for the purification of 3-Methylthiolane-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical so...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 3-Methylthiolane-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this compound. The following information is curated from established scientific literature and extensive in-field experience to ensure you achieve the highest purity for your downstream applications.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of 3-Methylthiolane-2-carboxylic acid, offering causative explanations and actionable solutions.

Issue 1: Low Yield After Recrystallization

Question: I am experiencing a significant loss of product after recrystallization. What are the potential causes and how can I improve my yield?

Answer: Low recovery after recrystallization is a common issue that can often be attributed to several factors related to solvent selection and procedural execution.

Root Cause Analysis:

  • Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures.[1][2] If the compound has high solubility in the chosen solvent even at low temperatures, a significant portion will remain in the mother liquor, leading to low yields.

  • Excessive Solvent Volume: Using too much solvent will keep more of your compound dissolved, even after cooling, thus reducing the amount of recovered crystalline product.

  • Premature Crystallization: If the solution cools too quickly, especially during a hot filtration step to remove insoluble impurities, the product can crystallize prematurely on the filter paper or in the funnel.[1]

  • Incomplete Crystallization: Insufficient cooling time or not cooling to a low enough temperature can result in a supersaturated solution where not all the product has crystallized out.

Step-by-Step Solutions:

  • Optimize Solvent Selection:

    • Solubility Testing: Before committing to a large-scale recrystallization, perform small-scale solubility tests with a variety of solvents. A good starting point for a carboxylic acid like 3-Methylthiolane-2-carboxylic acid would be polar protic solvents (e.g., water, ethanol, methanol) or mixtures thereof.[1] Sometimes, a mixed solvent system (one solvent in which the compound is soluble and another in which it is insoluble) provides the best results.[3]

    • Solvent Polarity Matching: The polarity of the solvent should generally match that of the solute. Carboxylic acids are polar, so polar solvents are a logical first choice.

  • Minimize Solvent Volume:

    • Add the hot solvent portion-wise to your crude product until it just dissolves. This ensures you are using the minimum amount of solvent necessary to form a saturated solution.

  • Prevent Premature Crystallization:

    • When performing a hot filtration, preheat your filtration apparatus (funnel and receiving flask) to prevent a sudden drop in temperature.[1] Using a fluted filter paper can also speed up the filtration process.

  • Maximize Crystal Formation:

    • Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[1]

    • Once at room temperature, place the flask in an ice bath to further decrease the solubility of your product and maximize the yield.[1]

    • If crystals do not form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal of the pure compound to induce crystallization.[1]

Issue 2: Persistent Impurities After Purification

Question: Despite purification attempts, my final product of 3-Methylthiolane-2-carboxylic acid is still contaminated with impurities. How can I identify and remove them?

Answer: The nature of the impurities will dictate the most effective purification strategy. Impurities can arise from the starting materials, byproducts of the synthesis, or degradation.

Common Impurities and Their Removal:

Impurity TypePotential SourceRecommended Purification Technique
Unreacted Starting Materials Incomplete reactionColumn chromatography, Recrystallization
Synthesis Byproducts Side reactions during synthesisColumn chromatography, Acid-base extraction
Positional Isomers Non-selective reactionsChiral chromatography, Derivatization followed by chromatography
Colored Impurities High molecular weight byproductsActivated carbon treatment during recrystallization

Detailed Purification Strategies:

  • Column Chromatography: This is a highly effective method for separating compounds with different polarities.[4][5]

    • Stationary Phase: Silica gel is a common choice for separating a variety of compounds, including carboxylic acids.[4] Acidic alumina can also be used for separating acidic compounds.[4]

    • Mobile Phase: A gradient of non-polar to polar solvents is often used. A common starting point is a mixture of hexane and ethyl acetate. To prevent streaking of the carboxylic acid on the silica gel, a small amount of acetic or formic acid (0.1-1%) can be added to the mobile phase.[6] This keeps the carboxylic acid in its protonated, less polar form.

  • Acid-Base Extraction: This technique is particularly useful for separating acidic compounds from neutral or basic impurities.

    • Dissolve the crude product in an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with a basic aqueous solution (e.g., sodium bicarbonate). The acidic 3-Methylthiolane-2-carboxylic acid will be deprotonated and move into the aqueous layer, while neutral impurities remain in the organic layer.

    • Separate the aqueous layer and acidify it with a strong acid (e.g., HCl) to precipitate the pure carboxylic acid.

    • Filter and dry the purified product.

  • Chiral Separation for Enantiomeric Impurities: If your synthesis is not stereospecific, you will have a racemic mixture of enantiomers. Separating these requires specialized techniques.

    • Chiral Chromatography: This involves using a chiral stationary phase (CSP) that interacts differently with each enantiomer, allowing for their separation.[7][8]

    • Diastereomeric Salt Formation: React the racemic carboxylic acid with a chiral base to form diastereomeric salts. These salts have different physical properties and can often be separated by fractional crystallization. The purified diastereomeric salt can then be treated with acid to regenerate the pure enantiomer of the carboxylic acid.

    • Derivatization: The carboxylic acid can be derivatized with a chiral reagent to form diastereomers, which can then be separated by standard chromatography (e.g., HPLC or TLC).[9][10][11]

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for assessing the purity of 3-Methylthiolane-2-carboxylic acid?

A1: A combination of analytical techniques is recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for determining the purity of organic compounds.[12] A reversed-phase C18 column is a good starting point. The mobile phase would typically consist of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. UV detection is suitable for this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and identify any organic impurities present.

  • Mass Spectrometry (MS): This technique provides the molecular weight of the compound and can be coupled with liquid chromatography (LC-MS) for powerful impurity identification.[8][13]

  • Melting Point Analysis: A sharp melting point range close to the literature value (147-149 °C) is indicative of high purity.[14][15] Impurities tend to broaden and depress the melting point.[1]

Q2: What are the optimal storage conditions for 3-Methylthiolane-2-carboxylic acid?

A2: 3-Methylthiolane-2-carboxylic acid should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[16] It is a combustible solid, so it should be kept away from sources of ignition.[15] While generally stable under normal conditions, prolonged exposure to moisture could potentially lead to hydrolysis of any ester impurities or facilitate microbial growth.[17]

Q3: My 3-Methylthiolane-2-carboxylic acid is a solid. How do I prepare it for column chromatography?

A3: There are two main methods for loading a solid sample onto a chromatography column:

  • Dry Loading:

    • Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or acetone).

    • Add a small amount of silica gel to this solution to form a free-flowing powder after evaporating the solvent under reduced pressure.

    • Carefully add this powder to the top of your packed column.

  • Wet Loading:

    • Dissolve your crude product in the minimum amount of the initial mobile phase you will be using for the chromatography.

    • Carefully pipette this solution onto the top of the packed column, taking care not to disturb the surface of the stationary phase.

Dry loading is generally preferred for less soluble compounds or when a high resolution is required, as it often results in sharper bands.

Experimental Protocols

Protocol 1: Recrystallization from a Single Solvent
  • Dissolution: Place the crude 3-Methylthiolane-2-carboxylic acid in an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent (e.g., water or an ethanol/water mixture) and heat the mixture while stirring until the solid is completely dissolved.[1]

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[1]

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[1]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature below the melting point.

Protocol 2: Column Chromatography
  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 hexane:ethyl acetate with 0.1% acetic acid). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Load the crude product onto the column using either the dry or wet loading method described in the FAQs.

  • Elution: Begin eluting the column with the initial mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the compounds from the column.

  • Fraction Collection: Collect fractions in test tubes and monitor the separation using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Visualizations

Purification_Workflow cluster_purification Purification Methods Crude_Product Crude 3-Methylthiolane-2-carboxylic acid Purity_Assessment Purity Assessment (TLC, HPLC, NMR) Crude_Product->Purity_Assessment High_Purity High Purity? Purity_Assessment->High_Purity Final_Product Pure Product High_Purity->Final_Product Yes Recrystallization Recrystallization High_Purity->Recrystallization No Troubleshooting Troubleshooting Recrystallization->Purity_Assessment Recrystallization->Troubleshooting Low Yield Column_Chromatography Column Chromatography Recrystallization->Column_Chromatography Impurities Still Present Column_Chromatography->Purity_Assessment Column_Chromatography->Troubleshooting Poor Separation Acid_Base_Extraction Acid-Base Extraction Column_Chromatography->Acid_Base_Extraction Acidic/Basic Impurities Acid_Base_Extraction->Purity_Assessment

Caption: A workflow for the purification of 3-Methylthiolane-2-carboxylic acid.

References

Sources

Troubleshooting

Technical Support Center: Maximizing Yield in the Synthesis of Sulfur Heterocycles

Welcome to the Advanced Synthesis Troubleshooting Portal. Sulfur-containing heterocycles (e.g., thiophenes, thiazoles, benzothiophenes) are privileged scaffolds in drug discovery and materials science.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Troubleshooting Portal. Sulfur-containing heterocycles (e.g., thiophenes, thiazoles, benzothiophenes) are privileged scaffolds in drug discovery and materials science. However, their synthesis and late-stage functionalization are notoriously plagued by low yields due to catalyst poisoning, poor regioselectivity, and competitive degradation pathways[1].

As an Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will explore the causality behind these failures and provide self-validating protocols to ensure your reactions succeed.

Module 1: Overcoming Catalyst Poisoning in Pd-Catalyzed Cross-Coupling

The Causality of Failure

Transition-metal catalyzed cross-coupling of sulfur heterocycles frequently stalls at low conversion rates. The root cause is catalyst poisoning . The lone electron pairs on the sulfur atom strongly coordinate to the palladium center, displacing the active ligands and forming a stable, off-cycle Pd-S resting state[1]. This deactivates the catalytic species and halts the reaction[2].

To bypass this, the steric environment of the supporting ligand must be precisely engineered. Utilizing bulky dialkylbiaryl phosphine ligands (such as XPhos or SPhos) creates a sterically demanding pocket around the palladium center. This bulk physically blocks the relatively large sulfur atom of the heterocycle from coordinating, while still permitting the necessary oxidative addition and reductive elimination steps.

Frequently Asked Questions (FAQs)

Q1: My Buchwald-Hartwig amination of 3-bromothiophene stalls at 20% conversion. Adding more Pd(OAc)₂ doesn't help. What is the mechanism of failure? A1: Adding more catalyst only temporarily masks the issue. The sulfur atom is acting as a potent σ-donor, forming an inactive Pd-S complex[2]. You must switch to a highly sterically hindered ligand like XPhos. The dicyclohexylphosphino group and the triisopropylphenyl ring of XPhos block the sulfur from the metal's coordination sphere, preventing catalyst deactivation and enabling yields up to 92%.

Q2: What base should I use for sulfur-containing substrates in these couplings? A2: Avoid weak or highly coordinating bases. Strong, non-coordinating bases are required. For Buchwald-Hartwig aminations of sulfur heterocycles, strong bases like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) are optimal, as they facilitate deprotonation without competing for palladium coordination sites[2].

Experimental Protocol: Buchwald-Hartwig Amination of Bromothiophenes

This protocol is designed as a self-validating system: the visual cues and TLC monitoring ensure you can verify catalytic turnover before workup.

  • Preparation: In a glovebox or under strict Schlenk conditions, charge an oven-dried Schlenk flask with Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and NaOtBu (1.5 equiv).

  • Reagent Addition: Add the bromothiophene (1.0 mmol) and the desired amine (1.2 mmol).

  • Solvent: Add anhydrous, degassed 1,4-dioxane (5 mL).

  • Reaction: Seal the flask, remove it from the glovebox, and heat to 100 °C in an oil bath for 12 hours.

  • Self-Validation (TLC): Monitor by TLC (Hexanes/EtOAc). The complete disappearance of the UV-active bromothiophene spot and the appearance of a lower Rf​ fluorescent spot confirms successful catalytic turnover without sulfur poisoning.

  • Workup: Cool to room temperature, dilute with EtOAc, filter through a pad of Celite to remove the palladium black, and concentrate in vacuo. Purify via flash column chromatography.

Quantitative Data: Ligand & Catalyst Optimization

The following table demonstrates the critical impact of ligand choice and conditions on the yield of sulfur heterocycle cross-couplings:

Reaction TypeCatalyst SystemLigandSolvent / TempYield (%)
Buchwald-Hartwig AminationPd(OAc)₂XPhosDioxane, 100 °C92%
Suzuki-Miyaura CouplingPd(OAc)₂XPhosDioxane, 100 °C96 - 98%
Cross-Dehydrogenative CouplingPd(OAc)₂ (10 mol%)None (AgOAc oxidant)EtCOOH, 140 °C82%

(Data aggregated from successful optimization studies[3],)

Mechanistic Workflow: Bypassing Catalyst Poisoning

G Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X Poison Catalyst Poisoning (Sulfur Coordination) OxAdd->Poison Unhindered Ligand (e.g., PPh3) Transmet Transmetalation / Amination OxAdd->Transmet Nu-H / Base Poison->OxAdd Bulky Ligand (e.g., XPhos) RedElim Reductive Elimination (Product Release) Transmet->RedElim RedElim->Pd0 Product

Caption: Catalytic cycle of Pd cross-coupling highlighting the sulfur poisoning trap and how bulky ligands bypass it.

Module 2: Optimizing the Multicomponent Gewald Synthesis

The Causality of Failure

The Gewald reaction is a powerful three-component condensation between a carbonyl compound, an activated nitrile, and elemental sulfur to form 2-aminothiophenes[4]. Low yields are almost always traced back to the first step: the Knoevenagel condensation[4]. If this initial condensation is slow, prolonged heating causes the elemental sulfur and active methylene compounds to undergo competitive thermal degradation, resulting in intractable tarry byproducts[5].

By transitioning to microwave irradiation and utilizing specific secondary amine bases (like pyrrolidine) or green catalysts (like L-proline), the Knoevenagel intermediate is formed rapidly. This accelerates the subsequent thiolation and cyclization steps, outcompeting degradation pathways and boosting yields to >90%[6],[5].

Frequently Asked Questions (FAQs)

Q3: My Gewald reaction yields a black, tarry mixture with less than 40% of the desired 2-aminothiophene. How can I improve this? A3: Tarry byproducts are the hallmark of prolonged thermal heating[5]. Shift to microwave irradiation (50 °C for 30 minutes) and use pyrrolidine as the base. Pyrrolidine acts as an excellent catalyst for the initial Knoevenagel condensation, rapidly forming the α,β-unsaturated intermediate before thermal degradation can occur, improving yields to 95%[5].

Q4: Can I use heterogeneous or green catalysts to improve yield and simplify workup? A4: Yes. Recent methodologies utilize L-proline (10 mol%) as a green, cost-effective catalyst[6]. L-proline provides dual activation for both the Knoevenagel step and sulfur addition, allowing the reaction to proceed smoothly at 60 °C in DMF, yielding up to 84% without the need for complex purifications[6].

Experimental Protocol: Microwave-Assisted Gewald Synthesis

This protocol utilizes microwave technology to kinetically trap the desired cyclization pathway.

  • Preparation: To a microwave-safe vial, add the carbonyl compound (1.0 mmol), activated nitrile (e.g., methyl cyanoacetate, 1.1 mmol), and elemental sulfur (S₈, 1.1 mmol)[5].

  • Catalyst & Solvent: Add DMF (3 mL) as the solvent and pyrrolidine (1.0 mmol) as the base[5].

  • Irradiation: Seal the vial and subject it to microwave irradiation at 50 °C for exactly 30 minutes[5].

  • Self-Validation: The reaction mixture should transition from a cloudy suspension to a clear, dark solution. TLC should confirm the complete consumption of the carbonyl starting material.

  • Workup: Pour the mixture into ice-cold water (15 mL) to precipitate the 2-aminothiophene[4]. Filter the precipitate, wash with cold water, and recrystallize from ethanol to obtain the pure product.

Quantitative Data: Gewald Reaction Optimization

The following table summarizes the dramatic effect of heating modality and base selection on the yield of 2-aminothiophenes:

BaseSolventHeating MethodTemp (°C)TimeYield (%)
PyrrolidineDMFMicrowave5030 min95%
PyrrolidineDMFMicrowave2530 min92%
PyrrolidineDMFMicrowave10030 min88%
PyrrolidineDMFConventional Thermal5030 min47%
L-Proline (10 mol%)DMFConventional Thermal60-84%

(Data derived from microwave and green catalysis optimization studies[6],[5])

Mechanistic Workflow: Gewald Reaction Pathway

Gewald Start Ketone/Aldehyde + Activated Nitrile Knoevenagel Knoevenagel Condensation (Base Catalyzed) Start->Knoevenagel Pyrrolidine / MW SideReaction Tarry Byproducts / Degradation Start->SideReaction Prolonged Heating Standard Conditions Intermediate α,β-Unsaturated Nitrile Knoevenagel->Intermediate SulfurAdd Elemental Sulfur Addition (S8) Intermediate->SulfurAdd Cyclization Intramolecular Cyclization & Tautomerization SulfurAdd->Cyclization Product 2-Aminothiophene (High Yield) Cyclization->Product

Caption: Gewald reaction pathway demonstrating how optimized conditions bypass thermal degradation.

Sources

Optimization

stability issues of thiolane compounds under oxidative conditions

Welcome to the Technical Support Center for Thiolane Chemistry. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter stability bottlenecks when working...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Thiolane Chemistry. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter stability bottlenecks when working with tetrahydrothiophene (thiolane) rings.

Thiolanes are highly versatile cyclic thioethers, but their sulfur atom acts as a "soft" Lewis base. Under ambient conditions, they are relatively stable, but in the presence of oxidative stress—whether from formulation excipients or hepatic metabolism—they become highly reactive [1].

This guide is designed to move beyond basic troubleshooting. Here, we will dissect the causality behind oxidative degradation and provide self-validating protocols to ensure your experimental workflows are robust and reproducible.

The Mechanistic Reality of Thiolane Oxidation

To troubleshoot oxidation, you must first understand the kinetics of the degradation pathway. The oxidation of a thiolane is a stepwise process. The highly nucleophilic sulfide readily donates an electron pair to an electrophilic oxygen source, rapidly forming a sulfoxide (+16 Da). Because the new oxygen atom is electron-withdrawing, the resulting sulfoxide is significantly less nucleophilic. Consequently, the second oxidation step to a sulfone (+32 Da) is kinetically slower and requires excess oxidant or catalytic intervention [2].

Pathway THT Thiolane (Sulfide) Oxidation State: -2 Highly Nucleophilic SOX Thiolane 1-oxide (Sulfoxide) Oxidation State: 0 Reduced Nucleophilicity THT->SOX Fast Kinetics Trace Peroxides / CYP450 1 eq H2O2 SUL Sulfolane (Sulfone) Oxidation State: +2 Electron Poor SOX->SUL Slow Kinetics Excess Oxidant / W-Catalyst Prolonged Storage

Fig 1: Stepwise oxidation pathway of thiolane to sulfoxide and sulfone under oxidative stress.

Troubleshooting & FAQs

Q1: During accelerated stability testing of my formulated API, I am observing degradation products with +16 Da and +32 Da mass shifts. What is happening and how do I stop it? Scientist's Insight: You are observing the classic two-step autoxidation of your thiolane ring. In pharmaceutical formulations, this is rarely due to atmospheric oxygen alone; it is almost always peroxide-mediated. Common excipients (like PEGs, polysorbates, or lipid matrices) contain trace hydroperoxides that accumulate over time [2]. Causality & Mitigation: The nucleophilic sulfur reacts directly with these peroxides. To mitigate this, you must disrupt the oxidative cycle. First, introduce a chelating agent like EDTA; transition metals catalyze the formation of reactive oxygen species (ROS) in aqueous solutions, and EDTA effectively halts this propagation [3]. Second, purging your compounding vessels with nitrogen or argon displaces dissolved oxygen, preventing further peroxide generation.

Q2: My thiolane-containing drug candidate shows excellent target affinity but fails in human liver microsome (HLM) assays due to rapid S-oxidation. How can I design around this? Scientist's Insight: Hepatic Cytochrome P450 (CYP) and Flavin-containing Monooxygenase (FMO) enzymes readily oxidize thioethers to sulfoxides during Phase I metabolism. Causality & Mitigation: The enzymatic heme-oxo intermediate requires physical access and sufficient electron density at the sulfur atom to transfer oxygen. You can engineer metabolic stability by introducing steric bulk (e.g., alpha-methyl or cycloalkyl groups) adjacent to the sulfur, physically blocking the enzyme's active site [4]. Alternatively, incorporating electron-withdrawing groups (like fluorine) nearby reduces the electron density on the sulfur, lowering its nucleophilicity and making oxidation thermodynamically less favorable.

Q3: I need to synthesize the sulfolane (sulfone) derivative of my compound for a toxicity study, but my reaction stalls at the sulfoxide. How do I drive it to completion? Scientist's Insight: As established, the intermediate sulfoxide is significantly less nucleophilic than the parent thiolane. Mild oxidants at room temperature will stall at the +16 Da stage. Causality & Mitigation: To overcome the activation energy barrier for the second oxidation, you need a stronger electrophilic oxygen source or a transition-metal catalyst. Using excess hydrogen peroxide (H₂O₂) in the presence of a tungsten catalyst (such as sodium tungstate or a W-containing layered double hydroxide) generates highly reactive peroxotungstate species that rapidly drive the sulfoxide to the sulfone [5].

Troubleshooting Detect LC-HRMS Detection +16 Da or +32 Da Mass Shift Source Identify Oxidation Source Detect->Source Exc Excipient Peroxides (Formulation Stability) Source->Exc Aqueous/Lipid Formulation Met Enzymatic Oxidation (In Vitro / In Vivo Assays) Source->Met Liver Microsome Assay MitExc Mitigation: Add EDTA & Purge with N2 Exc->MitExc MitMet Mitigation: Add Steric Bulk / Fluorination Met->MitMet

Fig 2: Decision tree for identifying and mitigating thiolane oxidative degradation in development.

Self-Validating Experimental Protocols

Protocol A: Stability-Indicating LC-HRMS Assay for Thiolane Formulations

Purpose: To definitively identify whether degradation is peroxide-mediated (from excipients) or metal-catalyzed autoxidation (from dissolved oxygen). Step-by-Step Methodology:

  • Sample Preparation: Prepare three 5 mL vials of your API (1 mg/mL) in the target formulation buffer.

    • Vial A (Control): Sealed under ambient air.

    • Vial B (Positive Control): Spiked with 0.05% H₂O₂.

    • Vial C (Mitigated): Spiked with 1 mM EDTA and sparged with N₂ gas for 15 minutes before sealing.

  • Incubation: Place all vials in a stability chamber at 40°C / 75% RH for 48 hours.

  • Analysis: Inject 5 µL of each sample into an LC-HRMS system (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid). Extract ion chromatograms for the parent mass (M), M+15.9949 (Sulfoxide), and M+31.9898 (Sulfone).

  • Self-Validation Logic:

    • If Vial A shows the +16 Da peak but Vial C does not, the oxidation is driven by dissolved oxygen and trace metals. Your mitigation strategy (EDTA/N₂) is validated.

    • If Vial C still shows significant +16 Da formation, the excipients themselves contain pre-formed hydroperoxides that EDTA cannot reverse. You must switch to a higher-purity excipient grade.

Protocol B: Chemoselective Catalytic Oxidation of Thiolane to Sulfone

Purpose: To synthesize the fully oxidized sulfolane derivative for SAR or toxicity profiling without stalling at the sulfoxide intermediate. Step-by-Step Methodology:

  • Reaction Setup: Dissolve 1.0 mmol of the thiolane compound in 5 mL of Acetonitrile.

  • Catalyst Addition: Add 0.05 equivalents (0.05 mmol) of Sodium Tungstate (Na₂WO₄) to the stirring solution.

  • Oxidant Addition: Place the flask in a room-temperature water bath. Dropwise, add 3.0 equivalents of 30% aqueous H₂O₂ over 10 minutes.

  • Monitoring: Stir at 25°C for 2 hours. Monitor the reaction via TLC (Hexanes/Ethyl Acetate).

  • Self-Validation Logic: Tungstate reacts with H₂O₂ to form a highly electrophilic peroxotungstate complex, overcoming the low nucleophilicity of the intermediate sulfoxide [5]. If TLC shows a persistent intermediate spot (sulfoxide), the catalyst has deactivated or H₂O₂ has disproportionated. Add 1.0 additional equivalent of H₂O₂ and gently heat to 40°C. Complete disappearance of the intermediate validates the kinetic push to the sulfone.

Quantitative Data Presentation

The table below summarizes the physicochemical shifts that occur during the oxidation of thiolane rings, providing a quick reference for interpreting LC-MS and assay data.

Compound StateOxidation StateExact Mass Shift (Da)Relative NucleophilicityChromatographic Shift (RP-HPLC)
Thiolane (Sulfide) -20.0000 (Parent)HighBaseline (Most lipophilic)
Thiolane 1-oxide (Sulfoxide) 0+15.9949LowEarly elution (Highly polar due to S=O dipole)
Sulfolane (Sulfone) +2+31.9898NegligibleModerate elution (Intermediate polarity)

References

  • Title: Tetrahydrothiophene (THT, CAS: 110-01-0): Chemical Properties, Production Technology, and Industrial Applications Source: PolyblueChem URL:[Link]

  • Title: Oxidation of Drugs during Drug Product Development: Problems and Solutions Source: PMC (PubMed Central) URL:[Link]

  • Title: Mild oxidation of tetrahydrothiophene to sulfolane over V-, Mo and W-containing layered double hydroxides Source: ResearchGate URL:[Link]

  • Title: Glyceryl Monooleate Cubic Phase Gel as Chemical Stability Enhancer of Cefazolin and Cefuroxime Source: Taylor & Francis URL:[Link]

  • Title: Building Metabolically Stable and Potent Anti-HIV Thioether-Lipid Analogues of Tenofovir Exalidex: A thorough Pharmacological Analysis Source: ACS Publications URL:[Link]

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Reference Data & Comparative Studies

Validation

chromatographic separation of 3-Methylthiolane-2-carboxylic acid diastereomers

An In-Depth Technical Guide to the Chromatographic Separation of 3-Methylthiolane-2-carboxylic Acid Diastereomers For researchers, scientists, and drug development professionals, the efficient and reliable separation of...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Chromatographic Separation of 3-Methylthiolane-2-carboxylic Acid Diastereomers

For researchers, scientists, and drug development professionals, the efficient and reliable separation of stereoisomers is a critical challenge. 3-Methylthiolane-2-carboxylic acid, a molecule of interest in various synthetic pathways, possesses two chiral centers, giving rise to two pairs of enantiomers (four stereoisomers in total). The separation of the diastereomeric pairs is a crucial first step in isolating a single, pure stereoisomer. This guide provides a comprehensive comparison of chromatographic strategies for the separation of 3-Methylthiolane-2-carboxylic acid diastereomers, grounded in established principles and supported by experimental insights from analogous separations.

While specific application notes for 3-Methylthiolane-2-carboxylic acid are not prevalent, the principles governing the separation of cyclic carboxylic acid diastereomers are well-established. This guide synthesizes this knowledge to provide actionable strategies and detailed protocols. We will explore and compare the primary chromatographic techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC).

The Foundational Choice: Direct vs. Indirect Separation

The core decision in separating stereoisomers is whether to use a direct or indirect approach.[1]

  • Direct Method: Enantiomers or diastereomers are separated directly on a Chiral Stationary Phase (CSP). This method is often preferred for its convenience as it does not require derivatization. However, CSPs can be expensive and method development can be extensive.

  • Indirect Method: The analyte is reacted with a chiral derivatizing reagent (CDR) to form diastereomeric derivatives.[1][] These diastereomers have different physicochemical properties and can be separated on a standard, less expensive achiral stationary phase.[1][][3] This approach can also enhance detection sensitivity by introducing a chromophore or fluorophore.[4]

The choice between these methods depends on factors such as the availability of a suitable CSP, the required scale of purification, and the presence of a reactive functional group (in this case, the carboxylic acid) for derivatization.

Workflow for Diastereomer Separation Strategies

G cluster_0 Overall Workflow cluster_1 Indirect Method (Derivatization) cluster_2 Direct Method (Chiral Column) Start Diastereomeric Mixture of 3-Methylthiolane-2-carboxylic acid Decision Select Separation Strategy Start->Decision Derivatization Step 1: React with Chiral Derivatizing Reagent (CDR) Decision->Derivatization Indirect Chiral_Sep Step 1: Separation on Chiral Stationary Phase (CSP) Decision->Chiral_Sep Direct Diastereomer_Formation Formation of Diastereomeric Amides/Esters Derivatization->Diastereomer_Formation Achiral_Sep Step 2: Separation on Achiral Stationary Phase (e.g., C18) Diastereomer_Formation->Achiral_Sep Detection1 Step 3: Detection (UV, FLD, MS) Achiral_Sep->Detection1 Detection2 Step 2: Detection (UV, RID, MS) Chiral_Sep->Detection2

Caption: Workflow for direct and indirect chromatographic separation of diastereomers.

Comparison of Chromatographic Techniques

The selection of the chromatographic mode is paramount for achieving optimal resolution, speed, and efficiency. Below is a comparison of HPLC, GC, and SFC for this specific application.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Supercritical Fluid Chromatography (SFC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in a gaseous mobile phase based on partitioning with a liquid or solid stationary phase.Uses a supercritical fluid (typically CO₂) as the mobile phase, offering properties of both liquids and gases.
Applicability Highly versatile. Can be used with both direct (chiral columns) and indirect (derivatization) methods.[][5]Requires derivatization to increase the volatility of the carboxylic acid (e.g., esterification or silylation).[6][7]Excellent for both chiral and achiral separations. Often faster and uses less organic solvent than HPLC.[][8][9]
Stationary Phases Wide variety available: Achiral (C18, silica) for indirect methods; Chiral (polysaccharide-based, macrocyclic antibiotics) for direct methods.[10][11]Typically fused silica capillary columns with various polysiloxane-based stationary phases.Similar to HPLC, with many chiral and achiral phases available.
Mobile Phases Mixtures of water/buffers and organic solvents (acetonitrile, methanol) for reversed-phase; non-polar solvents (hexane, ethanol) for normal-phase.Inert carrier gas (Helium, Nitrogen, Hydrogen).Supercritical CO₂ mixed with a polar organic co-solvent (e.g., methanol, ethanol).[]
Advantages Robust, well-understood, wide applicability, numerous established methods for carboxylic acids.[12]High resolution and sensitivity, especially with mass spectrometry (MS) detection.High speed, high efficiency, reduced organic solvent consumption (greener), and lower backpressure.[1][9]
Disadvantages Higher solvent consumption and cost compared to SFC; potential for peak tailing with free acids.Limited to thermally stable and volatile compounds; derivatization adds a step and potential for side reactions.[6]Higher initial instrument cost; less suitable for highly polar compounds without modifiers.

In-Depth Analysis & Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

HPLC is the most common and versatile technique for separating diastereomers of carboxylic acids.

This approach converts the diastereomers of 3-Methylthiolane-2-carboxylic acid into diastereomeric amides or esters using a chiral derivatizing reagent (CDR).[] The resulting derivatives can then be separated on a standard achiral column, such as a C18.

Why it Works: The introduction of a new, single-enantiomer chiral center from the CDR creates two diastereomers with distinct three-dimensional structures. These different structures interact differently with the achiral stationary phase, allowing for their separation.

Recommended Chiral Derivatizing Reagents for Carboxylic Acids:

  • Chiral Amines: Reagents like (S)-(-)-α-methylbenzylamine react with the carboxylic acid to form stable diastereomeric amides.[4]

  • Fluorescent Reagents: For enhanced sensitivity, reagents containing a fluorophore, such as 1-(1-anthryl)ethylamine or NBD-APy, can be used.[13][14] This is particularly useful for trace-level analysis.

Detailed Experimental Protocol (Indirect HPLC):

  • Derivatization:

    • Dissolve 1 mg of the 3-Methylthiolane-2-carboxylic acid diastereomeric mixture in 1 mL of a suitable anhydrous solvent (e.g., Dichloromethane or Acetonitrile).

    • Add 1.2 equivalents of a coupling agent (e.g., DCC or EDC/HOBt).[15]

    • Add 1.1 equivalents of an enantiomerically pure chiral amine (e.g., (R)-1-phenylethylamine).

    • Allow the reaction to proceed at room temperature for 1-2 hours or until complete, monitoring by TLC or a rapid HPLC scout run.

    • Quench the reaction and filter or extract to remove byproducts. The resulting solution contains the diastereomeric amides.

  • Chromatographic Conditions:

    • Column: Standard C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or trifluoroacetic acid to improve peak shape) is a good starting point. For example, a linear gradient from 30% to 80% acetonitrile over 20 minutes.[16]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV detection at a wavelength appropriate for the derivatizing agent's chromophore (e.g., 254 nm for a phenyl group). If a fluorescent CDR was used, employ a fluorescence detector.[13][14]

The direct approach avoids derivatization by using a column where the stationary phase itself is chiral. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are highly effective for a wide range of compounds, including acidic ones.[10]

Why it Works: The chiral stationary phase forms transient, diastereomeric complexes with the individual diastereomers of the analyte. The differing stability of these complexes leads to different retention times and, thus, separation.

Detailed Experimental Protocol (Direct HPLC):

  • Sample Preparation:

    • Dissolve the 3-Methylthiolane-2-carboxylic acid diastereomeric mixture in the mobile phase or a compatible solvent.

  • Chromatographic Conditions:

    • Column: A polysaccharide-based CSP, such as one coated with amylose tris(3,5-dimethylphenylcarbamate).

    • Mobile Phase: Typically run in normal-phase or polar organic mode. A common mobile phase would be a mixture of Hexane/Isopropanol or Hexane/Ethanol with a small amount of an acidic modifier (e.g., 0.1% Trifluoroacetic Acid or Acetic Acid) to suppress the ionization of the carboxylic acid and improve peak shape.[10] A typical starting ratio would be 90:10 Hexane:Isopropanol.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV detection at a low wavelength (e.g., 210-220 nm), as the analyte lacks a strong chromophore, or a Refractive Index Detector (RID) if UV sensitivity is insufficient.[17]

Gas Chromatography (GC)

For GC analysis, the non-volatile 3-Methylthiolane-2-carboxylic acid must be derivatized into a more volatile form. Esterification to form methyl or other alkyl esters is the most common approach.[6][18] The resulting diastereomeric esters can then be separated.

Why it Works: After derivatization, the diastereomers have slightly different boiling points and interactions with the GC stationary phase, enabling separation.

Detailed Experimental Protocol (GC):

  • Derivatization (Esterification):

    • To 1 mg of the acid mixture, add 1 mL of a 14% Boron Trifluoride (BF₃) solution in methanol.[19]

    • Heat the mixture in a sealed vial at 60 °C for 10-15 minutes.[19]

    • Cool the vial, add 1 mL of water and 1 mL of hexane.

    • Vortex thoroughly and allow the layers to separate.

    • Carefully transfer the upper hexane layer, containing the methyl esters, to a clean vial for injection.

  • Chromatographic Conditions:

    • Column: A standard non-polar or medium-polarity capillary column (e.g., DB-5ms or DB-WAX, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 80 °C, hold for 1 minute, then ramp at 10 °C/min to 240 °C.

    • Detector: Flame Ionization Detector (FID) or Mass Spectrometry (MS). Detector temperature at 280 °C.

Supercritical Fluid Chromatography (SFC)

SFC is an increasingly popular technique that often provides faster and more efficient separations than HPLC, with the added benefit of being more environmentally friendly due to its reliance on CO₂.[1][9] Studies have shown SFC to be highly successful for separating diastereomeric mixtures.[8][9]

Why it Works: SFC combines the high diffusivity and low viscosity of a gas with the solvating power of a liquid. This results in fast separations with high efficiency. The principles of separation on chiral or achiral phases are analogous to HPLC.

Detailed Experimental Protocol (SFC):

  • Sample Preparation:

    • Dissolve the diastereomeric mixture in a small amount of an alcohol, such as methanol or ethanol.

  • Chromatographic Conditions:

    • Column: The same types of chiral and achiral columns used in HPLC can often be used in SFC. A chiral polysaccharide-based column is a good starting point for direct separation.

    • Mobile Phase: Supercritical CO₂ with an alcohol co-solvent (e.g., methanol or ethanol). An acidic or basic additive may be required to improve peak shape.

    • Flow Rate: 2-4 mL/min.

    • Back Pressure: 150 bar.

    • Column Temperature: 40 °C.

    • Detection: UV-Vis or MS.

Method Selection Logic

G Start Goal: Separate Diastereomers of 3-Methylthiolane-2-carboxylic acid Q1 Need high sensitivity (trace analysis)? Start->Q1 Q2 Is speed or 'greenness' a high priority? Q1->Q2 No Indirect_HPLC Indirect HPLC with Fluorescent CDR Q1->Indirect_HPLC Yes Direct_HPLC Direct HPLC on CSP Q2->Direct_HPLC No SFC SFC on CSP Q2->SFC Yes Q3 Is analyte thermally stable? GC GC-FID/MS after Esterification Q3->GC Yes No_GC GC is not suitable Q3->No_GC No Direct_HPLC->Q3

Caption: Decision tree for selecting the optimal chromatographic method.

Conclusion

The separation of 3-Methylthiolane-2-carboxylic acid diastereomers can be approached through several robust chromatographic methods.

  • For routine analysis and preparative work, direct HPLC on a chiral stationary phase offers a convenient and powerful solution, avoiding extra reaction steps.

  • Supercritical Fluid Chromatography stands out as a superior alternative to normal-phase HPLC, offering significant advantages in speed and reduced solvent consumption, making it ideal for high-throughput screening and preparative applications.

  • Gas Chromatography is a viable option if the necessary derivatization protocol is established and the diastereomeric esters show sufficient volatility and resolution.

The optimal choice will depend on the specific requirements of the project, including the analytical objective (quantification vs. purification), required sensitivity, sample throughput, and available instrumentation. The protocols and comparisons provided in this guide serve as a strong foundation for developing a successful separation method for 3-Methylthiolane-2-carboxylic acid diastereomers.

References

  • Bhushan, R., & Kumar, V. (1987). Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. Journal of Pharmaceutical and Biomedical Analysis, 5(7), 665-73. [Link]

  • Welch, C. J., Biba, M., Gouker, J. R., Wu, G., Belyk, K., & Jones, C. (2013). Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds. Journal of Chromatography A, 1272, 137-43. [Link]

  • Goto, J., Goto, N., & Nambara, T. (1986). Sensitive Derivatization Reagents for Optical Resolution of Carboxylic Acids by High Performance Liquid Chromatography with Fluorescence Detection. Journal of Liquid Chromatography, 9(2), 683-694. [Link]

  • Higashi, T., & Ogawa, S. (2017). Derivatization of chiral carboxylic acids with (S)-anabasine for increasing detectability and enantiomeric separation in LC/ESI-MS/MS. Journal of Chromatography B, 1060, 245-252. [Link]

  • Akasaka, K., Ohrui, H., & Meguro, H. (1995). Fluorescent chiral derivatization reagents for carboxylic acid enantiomers in high-performance liquid chromatography. Analyst, 120(5), 1531-1535. [Link]

  • Welch, C. J., Biba, M., Gouker, J. R., Wu, G., Belyk, K., & Jones, C. (2013). Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds. ResearchGate. [Link]

  • De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2022). Chiral Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC North America, 40(3), 114-122. [Link]

  • Welch, C. J., Biba, M., & Gouker, J. R. (2011). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Pittcon Conference & Expo. [Link]

  • Sumitomo Chemical Company, Limited. (2019). 3- methyl -2-Thiophene Carboxylic Acid manufacturing method.
  • ResearchGate. (2023). Enantiomeric analysis and separation of three chiral carboxylic acids via derivatization using chiral pure derivative. [Link]

  • Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 21(10), 1328. [Link]

  • Mori, K., et al. (2021). Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. Beilstein Journal of Organic Chemistry, 17, 496-506. [Link]

  • Satyanarayana, B., et al. (2017). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Journal of Analytical & Bioanalytical Techniques, 8(4). [Link]

  • Merck & Co., Inc. (2008). Preparative-scale separation of enantiomers of chiral carboxylic acids.
  • Péter, A., et al. (1998). High-Performance Liquid Chromatographic Separation of Enantiomers of Unusual Amino Acids on a Teicoplanin Chiral Stationary Phase. Journal of Chromatography A, 793(2), 283-294. [Link]

  • Higashi, T., & Min, J. Z. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Journal of Chromatographic Science, 58(9), 785-802. [Link]

  • ResearchGate. (2013). HPLC Determination of Enantiomeric Thiazolidine-2-Carboxylic Acid on Chiral Stationary Phase with Pre-Column Derivatization. [Link]

  • Mohammed, M. A. A., et al. (2019). Derivatization reactions and reagents for gas chromatography analysis. Advanced Gas Chromatography-Progress in Agricultural, Biomedical and Industrial Applications. [Link]

  • Orata, F. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. Masinde Muliro University of Science and Technology. [Link]

  • Sumitomo Chemical Company, Limited. (2011). Method for producing 3-methyl-2-thiophenecarboxylic acid.
  • Aini, N. M., Yusoff, M. M., & Azhari, H. A. (2012). 165 chromatographic methods to analyze geometrical and positional isomers of fatty acids: a review. J. Liq. Chromatogr. Relat. Technol., 35(2), 165-184. [Link]

  • Padarauskas, A., & Judžentienė, A. (2004). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Chemija, 15(2), 43-47. [Link]

  • Pfrengle, W., et al. (2007). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry, 3, 31. [Link]

  • Zenkevich, I. G. (2005). Acids: Derivatization for GC Analysis. Encyclopedia of Chromatography. [Link]

  • Organic Chemistry Portal. Carboxylic acid synthesis by hydrolysis of thioacids and thioesters. [Link]

  • Proffitt, J. R. (1950). The Preparation of Certain Esters of 2-Thiophene Carboxylic Acid. University of Richmond. [Link]

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Comparative

3-Methylthiolane-2-carboxylic acid vs other organosulfur compounds

An in-depth technical analysis for researchers, medicinal chemists, and drug development professionals evaluating organosulfur building blocks. Executive Summary: The Shift Toward sp³-Enriched Organosulfurs Historically,...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis for researchers, medicinal chemists, and drug development professionals evaluating organosulfur building blocks.

Executive Summary: The Shift Toward sp³-Enriched Organosulfurs

Historically, drug discovery has relied heavily on planar, aromatic heterocyclic scaffolds like thiophenes. However, the modern imperative to improve clinical success rates has driven a paradigm shift toward molecules with higher fraction sp³ (Fsp³) character. Saturated sulfur heterocycles—specifically thiolanes (tetrahydrothiophenes)—offer enhanced three-dimensional complexity, improved aqueous solubility, and unique covalent binding mechanisms.

This guide objectively compares 3-Methylthiolane-2-carboxylic acid (CAS: 2167336-32-3) against its unsubstituted analog (tetrahydrothiophene-2-carboxylic acid) and its aromatic predecessor (thiophene-2-carboxylic acid), providing actionable experimental workflows and comparative kinetic data for application in targeted drug design.

Mechanistic & Structural Comparison

Conformational Locking via Methylation

Unsubstituted tetrahydrothiophene-2-carboxylic acid is a highly flexible ring system. While this flexibility allows it to act as a versatile building block—famously utilized in the scale-up of novel CXCR antagonists 1—it can also lead to entropic penalties upon target binding.

By introducing a methyl group at the C3 position, 3-Methylthiolane-2-carboxylic acid creates localized steric hindrance.

  • Causality: This substitution restricts the pseudo-rotation of the thiolane ring, locking it into a preferred envelope conformation. In structure-based drug design, this pre-organization reduces the entropic cost of binding, potentially increasing target affinity.

  • Stereochemical Complexity: The addition of the C3 methyl group introduces a second chiral center (C2 and C3), resulting in cis and trans diastereomers. This mirrors the structural complexity found in naturally occurring bioactive organosulfurs, such as the recently discovered antioxidant and anti-inflammatory onion thiolanes .

Photoinduced Covalent Inactivation

Recent breakthroughs have identified saturated S-heterocycles as photoinduced covalent irreversible inactivators of Proline Dehydrogenase (PRODH), a critical target in cancer metabolic reprogramming 2. While tetrahydrothiophene-2-carboxylic acid acts as a classical reversible inhibitor in the dark, light exposure triggers a radical-mediated reaction that covalently modifies the enzyme's FAD cofactor. The 3-methyl variant is hypothesized to alter the trajectory of this radical intermediate, offering a tunable mechanism for photopharmacological drug development.

OrganosulfurScaffolds Root Organosulfur Building Blocks Arom Aromatic (Thiophenes) Planar, low Fsp3 Root->Arom Sat Saturated (Thiolanes) 3D geometry, high Fsp3 Root->Sat T2C Thiophene-2-carboxylic acid (Baseline) Arom->T2C THT Tetrahydrothiophene-2-carboxylic acid (PRODH Inactivator) Sat->THT MeTHT 3-Methylthiolane-2-carboxylic acid (Conformationally Locked) THT->MeTHT Methylation

Structural evolution of organosulfur scaffolds from planar thiophenes to substituted thiolanes.

Quantitative Data Comparison

The following table summarizes the physicochemical properties and PRODH binding metrics across the three primary scaffolds.

CompoundFsp³Molecular WeightLogP (Est.)PRODH Binding ModeApplication in Discovery
Thiophene-2-carboxylic acid 0.00128.15 g/mol 1.45Non-covalent, weakBaseline aromatic building block
Tetrahydrothiophene-2-carboxylic acid 0.80132.18 g/mol 0.82Photo-covalent (FAD adduct)CXCR antagonists, PRODH targeting
3-Methylthiolane-2-carboxylic acid 1.00146.21 g/mol 1.15Tunable photo-covalentConformationally locked targeting

Experimental Workflows & Methodologies

To objectively evaluate the performance of 3-Methylthiolane-2-carboxylic acid against its unsubstituted counterpart, rigorous, self-validating experimental protocols must be employed.

Protocol 1: Self-Validating Photoinduced PRODH Inactivation Assay

Causality: Because thiolanes act as reversible inhibitors in the dark but form covalent bonds under light irradiation 2, this assay is designed with a strict dark-phase control. If enzyme inactivation occurs only in the irradiated cohort, the covalent photo-activation mechanism is definitively validated, ruling out standard competitive inhibition.

Step-by-Step Methodology:

  • Enzyme Preparation: Express and purify the bifunctional PRODH-GSALDH enzyme (SmPutA) utilizing standard affinity chromatography. Buffer exchange into 50 mM Tris-HCl (pH 7.5), 10% glycerol.

  • Ligand Incubation (Dark Phase Control): Aliquot the enzyme into two identical 96-well plates. Add 3-Methylthiolane-2-carboxylic acid (titrated from 0.01 mM to 50 mM). Incubate both plates at 25°C for 2 hours in complete darkness to establish baseline reversible binding.

  • Photo-Activation: Keep Plate A in the dark (Control). Expose Plate B to a 700-lumen LED light source at a distance of 20 cm for 45 minutes. Causality: The photon flux induces the radical cleavage of the C-S bond necessary for FAD modification.

  • Kinetic Readout: Add L-proline (substrate) and a terminal electron acceptor dye (e.g., MTT). Monitor absorbance at 450 nm over 10 minutes.

  • Validation: Calculate the kinact​/KI​ ratio. A significant drop in Vmax​ exclusively in Plate B validates the irreversible covalent modification driven by the thiolane ring.

AssayWorkflow Prep 1. Enzyme Prep SmPutA PRODH Incub 2. Ligand Incubation Dark Phase Control Prep->Incub Photo 3. Photo-Activation 700 Lumen LED Incub->Photo Read 4. Kinetic Assay Absorbance 450nm Photo->Read

Step-by-step workflow for the photoinduced covalent inactivation assay of PRODH.

Protocol 2: Diastereomeric Stability Profiling

Causality: The C3 methyl group creates diastereomers (cis/trans). In drug development, it is critical to ensure that these stereocenters do not epimerize under physiological conditions, which would lead to fluctuating pharmacodynamics. Step-by-Step Methodology:

  • Separation: Utilize Chiral HPLC (e.g., Chiralpak AD-H column) with a mobile phase of Hexane/Isopropanol/TFA (90:10:0.1) to isolate the cis and trans isomers of 3-Methylthiolane-2-carboxylic acid.

  • Incubation: Spike isolated isomers into human plasma at a concentration of 10 µM. Incubate at 37°C.

  • Extraction & Tracking: At t=0,4,12,24,and 48 hours, extract the compound using acetonitrile precipitation.

  • Validation: Re-analyze via Chiral HPLC. The absence of the opposite diastereomer peak confirms absolute stereochemical stability, validating the scaffold for long-term physiological targeting.

References

  • Early Development Scale-Up of a Novel CXCR Antagonist: Focus on Racemic and Stereoselective Routes of a Key Intermediate ACS Publications URL
  • Onion thiolanes as multifunctional molecules: a story about recently discovered compounds from a well-known vegetable PubMed / National Institutes of Health URL
  • Photoinduced Covalent Irreversible Inactivation of Proline Dehydrogenase by S-Heterocycles PMC / National Institutes of Health URL

Sources

Validation

The Thiolane Scaffold: A Privileged Core for Asymmetric Catalysis

An In-Depth Comparative Guide to Thiolane Derivatives in Catalysis For researchers, scientists, and drug development professionals, the selection of a catalytic system is a critical decision that dictates the efficiency,...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to Thiolane Derivatives in Catalysis

For researchers, scientists, and drug development professionals, the selection of a catalytic system is a critical decision that dictates the efficiency, selectivity, and viability of a synthetic route. Thiolane and its derivatives, particularly thiophene-based structures, have emerged as a versatile class of scaffolds in both organocatalysis and transition metal-catalyzed reactions.[1][2] Their unique electronic properties and the ability of the sulfur atom to coordinate with metals make them privileged structures for inducing asymmetry.[3]

This guide offers a comparative analysis of various thiolane derivatives, moving beyond a simple catalog of catalysts. It is designed to provide a senior application scientist's perspective on why certain derivatives excel in specific transformations, supported by experimental data, detailed protocols, and mechanistic insights. We will explore the nuances of ligand design, the resulting impact on catalytic performance, and the practical methodologies for their application.

The five-membered ring of thiolane, and its aromatic counterpart thiophene, offers a rigid and tunable platform for the construction of chiral ligands and organocatalysts. The sulfur atom, being a soft atom, forms strong bonds with soft transition metals like palladium, copper, and nickel, playing a crucial role in the stability and reactivity of the catalytic complex.[3] For asymmetric catalysis, the C2-symmetric design, where two identical chiral units are appended to the thiolane or thiophene core, is a prevalent strategy. This symmetry reduces the number of possible diastereomeric transition states, which can lead to higher enantioselectivity.

Comparative Study 1: Ligand Performance in Copper-Catalyzed Asymmetric Friedel-Crafts Alkylation

The Friedel-Crafts alkylation is a fundamental C-C bond-forming reaction. Its asymmetric variant, particularly the addition of indoles to nitroolefins, is a benchmark for testing the efficacy of new chiral Lewis acid catalysts. Here, we compare two classes of C2-symmetric ligands based on a central thiophene-2,5-dicarboxlyic acid backbone: bis(imidazolinyl)thiophenes and bis(oxazolinyl)thiophenes.[4]

These ligands are synthesized from readily available chiral amino alcohols and coordinate with a copper(II) salt, typically Cu(OTf)₂, to form the active chiral Lewis acid catalyst. The study highlights that the choice between an imidazoline and an oxazoline heterocycle has a significant impact on catalytic performance.

Data Summary: Friedel-Crafts Alkylation of Indole with β-Nitrostyrene

Ligand TypeLigandCatalyst Loading (mol%)SolventTime (h)Yield (%)Enantiomeric Excess (ee%)Reference
Bis(imidazoline)L115Toluene486555[4]
Bis(imidazoline)L215Toluene486862[4]
Bis(oxazoline)L415Toluene487275[4]
Bis(oxazoline) L5 15 Toluene 48 76 81 [4]

Analysis and Field Insights: The data clearly indicates that the bis(oxazolinyl)thiophene ligands (L4, L5) outperform their bis(imidazolinyl) counterparts (L1, L2) in both chemical yield and enantioselectivity.[4] The superior performance of the "BOX" type ligands (bis(oxazoline)) can be attributed to the subtle differences in the electronic and steric environment they create around the copper center. The oxazoline ring system may allow for a more defined and rigid chelation, leading to a more organized transition state that better differentiates the two enantiotopic faces of the substrate. For researchers developing new catalytic processes, this comparison underscores that even minor structural modifications to the ligand can yield significant improvements in asymmetric induction.

Comparative Study 2: Ligand Evaluation in the Asymmetric Henry Reaction

The Henry (nitroaldol) reaction is another vital C-C bond-forming reaction that produces β-nitro alcohols, which are versatile synthetic intermediates. The catalytic asymmetric version is a robust method for creating chiral building blocks. We compare two distinct thiolane-based ligand systems in the copper-catalyzed Henry reaction between aldehydes and nitromethane.

  • Cinchona Alkaloid-Derived Thiols : These ligands are synthesized from naturally occurring and relatively inexpensive Cinchona alkaloids. Their catalytic performance is highly dependent on the diastereomeric configuration at the C8 and C9 positions.[5]

  • Norephedrine-Derived Thiolated Amino Alcohols : These ligands are synthesized from norephedrine and substituted thiophene carbaldehydes.[6]

Data Summary: Asymmetric Henry Reaction of Benzaldehyde and Nitromethane

Ligand ClassCatalyst SystemSolventYield (%)Enantiomeric Excess (ee%)Reference
Cinchona-Derived ThiolCu(OAc)₂CH₂Cl₂High (not specified)up to 83%[5]
Norephedrine-Derived ThiolCu(OTf)₂2-Propanolup to 92%up to 96%[6]

Analysis and Field Insights: While both systems provide good to excellent results, the norephedrine-derived thiophene ligand, when paired with Cu(OTf)₂ in 2-propanol, demonstrates superior enantioselectivity, reaching up to 96% ee.[6] The Cinchona-derived thiols also perform well, with the study noting the critical importance of the ligand's absolute configuration for achieving high enantioselectivity.[5] This comparison illustrates the power of ligand tuning. The norephedrine/thiophene system appears to create a more effective chiral pocket for this specific transformation, highlighting the synergy between the ligand backbone, the metal salt, and the solvent system.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental protocols are essential. The following are representative procedures for the synthesis of a thiophene-based ligand and its application in a catalytic reaction.

Protocol 1: Synthesis of Thiophene Derivatives via Gewald Reaction

The Gewald reaction is a robust and widely used method for constructing the thiophene ring from a ketone or aldehyde, an activated nitrile, and elemental sulfur, using a base catalyst.[7]

Step-by-Step Methodology:

  • Reaction Setup : In a round-bottom flask, suspend the ketone/aldehyde (10 mmol), the activated nitrile (e.g., malononitrile, 10 mmol), and elemental sulfur (10 mmol, 0.32 g) in ethanol (30 mL).

  • Addition of Base : To this suspension, add morpholine (10 mmol, 0.87 g) dropwise at room temperature. The use of a mild organic base like morpholine is key to preventing side reactions and promoting the specific cyclization pathway.

  • Reaction : Heat the reaction mixture to 50°C and stir for 2-4 hours. Progress should be monitored by Thin Layer Chromatography (TLC) to ensure the consumption of starting materials.

  • Work-up : After the reaction is complete, cool the mixture to room temperature and pour it into 50 mL of ice-cold water. This step precipitates the solid product while keeping inorganic impurities dissolved.

  • Isolation : Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water to remove any residual base and salts, and dry under vacuum to yield the target thiophene derivative.[7]

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Product Isolation A Suspend Ketone, Nitrile, Sulfur in Ethanol B Add Morpholine dropwise at RT A->B C Heat to 50°C for 2-4h B->C D Monitor by TLC C->D Check for completion E Cool to RT, pour into ice-water D->E F Filter precipitated solid E->F G Wash with cold water F->G H Dry under vacuum G->H I Final Thiophene Product H->I

Workflow for the Gewald Synthesis of Thiophenes.
Protocol 2: General Procedure for Cu-Catalyzed Asymmetric Friedel-Crafts Alkylation[5]

This protocol describes the general steps for using a pre-synthesized chiral thiophene-based ligand in a copper-catalyzed reaction.

Step-by-Step Methodology:

  • Catalyst Formation : In a flame-dried Schlenk tube under an argon atmosphere, dissolve the chiral bis(oxazoline)thiophene ligand (0.015 mmol) and Cu(OTf)₂ (0.015 mmol) in freshly distilled, dry toluene (1.0 mL). Stir the mixture at room temperature for 1 hour. The inert atmosphere and dry solvent are critical to prevent the deactivation of the Lewis acidic copper catalyst by moisture.

  • Reaction Initiation : Cool the catalyst solution to the desired temperature (e.g., 0°C or room temperature). Add indole (0.1 mmol), followed by the β-nitrostyrene derivative (0.12 mmol).

  • Reaction Monitoring : Stir the reaction mixture vigorously for the specified time (e.g., 48 hours), monitoring its progress periodically by TLC.

  • Work-up : Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification : Purify the resulting residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the chiral product.

  • Analysis : Determine the enantiomeric excess (ee%) of the product using chiral High-Performance Liquid Chromatography (HPLC).

Mechanistic Insights: The Role of the C2-Symmetric Ligand

The effectiveness of these C2-symmetric thiolane-based ligands stems from their ability to form a well-defined chiral environment around the metal center. In the case of the copper-catalyzed Friedel-Crafts reaction, the ligand coordinates to the Cu(II) ion, creating a chiral Lewis acid complex.

G Catalyst Chiral Ligand-Cu(II) Complex Intermediate Coordinated Intermediate (Facial Shielding) Catalyst->Intermediate Substrate Coordination Substrate β-Nitrostyrene Substrate->Intermediate Nucleophile Indole Nucleophile->Intermediate Nucleophilic Attack (Stereocontrolled) Product Enantioenriched Product Intermediate->Product Regen Catalyst Regeneration Product->Regen Regen->Catalyst Completes Cycle

Simplified Catalytic Cycle for Asymmetric Induction.

As depicted in the simplified cycle above, the β-nitrostyrene substrate coordinates to the chiral copper complex. The bulky substituents of the ligand (originating from the chiral amino alcohols) effectively shield one of the two prochiral faces of the nitroalkene. Consequently, the incoming nucleophile (indole) is directed to attack from the less sterically hindered face, resulting in the preferential formation of one enantiomer of the product. The higher rigidity and well-defined geometry of the bis(oxazoline) ligand likely create a more effective steric barrier, explaining its superior performance over the bis(imidazoline) analogue.[4]

Conclusion and Future Outlook

This guide demonstrates that thiolane and thiophene derivatives are highly effective scaffolds for the development of catalysts for asymmetric synthesis. Comparative data reveals that subtle structural modifications in the ligand design, such as the choice between oxazoline and imidazoline heterocycles, can lead to substantial improvements in catalytic performance. The norephedrine-derived thiophene ligands have shown particular promise in the Henry reaction, achieving excellent levels of enantioselectivity.

For researchers in the field, the key takeaway is the importance of systematic ligand screening and optimization of reaction conditions. The protocols and mechanistic rationale provided herein serve as a foundation for applying these powerful catalysts and for designing the next generation of even more efficient and selective thiolane-based systems. Future research will likely focus on expanding the scope of reactions catalyzed by these derivatives and developing more sustainable, recyclable catalytic systems.[8][9]

References

  • Exploiting the Chiral Ligands of Bis(imidazolinyl)- and Bis(oxazolinyl)thiophenes—Synthesis and Application in Cu-Catalyzed Friedel–Crafts Asymmetric Alkylation. National Center for Biotechnology Information. [Link]

  • New chiral thiols and C2-symmetrical disulfides of Cinchona alkaloids: ligands for the asymmetric Henry reaction catalyzed by CuII complexes. Academia.edu. [Link]

  • The Synthesis of Chiral P,N Ligands and Their Applications in Asymmetric Catalysis. White Rose eTheses Online. [Link]

  • Synthesis of New Chiral Ligands Based on Thiophene Derivatives for Use in Catalytic Asymmetric Oxidation of Sulfides. ResearchGate. [Link]

  • Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands. National Center for Biotechnology Information. [Link]

  • Synthesis of novel thiophene-based chiral ligands and their application in asymmetric Henry reaction. Academia.edu. [Link]

  • C2-Symmetric Dinickel Catalysts for Enantioselective [4 + 1]-Cycloadditions. National Center for Biotechnology Information. [Link]

  • Asymmetric Synthesis of Substituted Thiolanes through Domino Thia-Michael-Henry Dynamic Covalent Systemic Resolution using Lipase Catalysis. PubMed. [Link]

  • C2-Symmetric atropisomeric N-heterocyclic carbene–palladium(ii) complexes: synthesis, chiral resolution, and application in the enantioselective α-arylation of amides. Dalton Transactions (RSC Publishing). [Link]

  • Chiral Sulfur Ligands for Asymmetric Catalysis. ACS Publications. [Link]

  • Emerging Applications of Thiol-Based Catalysts in Hydrogen Atom Transfer Reactions: A Comprehensive Review. MDPI. [Link]

  • Asymmetric Synthesis of Substituted Thiolanes through Domino ThiaMichaelHenry Dynamic Covalent Systemic Resolution using Lipase. Semantic Scholar. [Link]

  • Synthetic access to thiolane-based therapeutics and biological activity studies. PubMed. [Link]

  • The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. Scirp.org. [Link]

  • Thiophene Derivatives as Versatile Precursors for (Hetero)Arene and Natural Product Synthesis. National Center for Biotechnology Information. [Link]

  • Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. National Center for Biotechnology Information. [Link]

  • Organocatalytic Reactions Enabled by N-Heterocyclic Carbenes. National Center for Biotechnology Information. [Link]

  • Synthesis of Substituted Thiophenes by Palladium-Catalyzed Heterocyclodehydration of 1-Mercapto-3-yn-2-ols in Conventional and Nonconventional Solvents. ACS Publications. [Link]

  • New Experimental Conditions for Diels–Alder and Friedel-Crafts Alquilation Reactions with Thiophene: A New Selenocyanate with Potent Activity against Cancer. National Center for Biotechnology Information. [Link]

  • Organocatalyzed Asymmetric Synthesis of Thiacycles. ResearchGate. [Link]

  • Thiophene-Based Covalent Triazine Frameworks as Visible-Light-Driven Heterogeneous Photocatalysts for the Oxidative Coupling of Amines. MDPI. [Link]

  • Catalytic asymmetric functionalization and dearomatization of thiophenes. Chemical Science (RSC Publishing). [Link]

  • The Aldol Reaction: Group I and II enolates. ResearchGate. [Link]

  • Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. MDPI. [Link]

  • Synthesis, Characterization of thiophene derivatives and its biological applications. World Journal of Advanced Research and Reviews. [Link]

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Comparative

Comparative Guide: Reactivity Profiles of Furan, Thiophene, and Pyrrole Derivatives

Introduction In drug development and synthetic organic chemistry, five-membered heteroaromatic rings—pyrrole, furan, and thiophene—serve as foundational pharmacophores and bioisosteres. As a Senior Application Scientist,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In drug development and synthetic organic chemistry, five-membered heteroaromatic rings—pyrrole, furan, and thiophene—serve as foundational pharmacophores and bioisosteres. As a Senior Application Scientist, I frequently guide research teams in selecting the appropriate heterocycle for late-stage functionalization. A critical challenge lies in predicting their behavior during Electrophilic Aromatic Substitution (EAS). Because these rings are π-excessive (six π-electrons delocalized over five atoms), they are all significantly more reactive than benzene. However, their relative reactivity and aromatic stability follow an inverse relationship that fundamentally dictates experimental design.

The Causality of Reactivity vs. Aromaticity

To master the functionalization of these heterocycles, one must understand the causality between heteroatom electronegativity, resonance energy, and transition state stabilization[1].

Aromaticity Order: Thiophene > Pyrrole > Furan Aromaticity is governed by the effectiveness of orbital overlap and the electronegativity of the heteroatom. Thiophene exhibits the highest resonance energy (29 kcal/mol) because sulfur, being less electronegative than oxygen or nitrogen, allows for effective delocalization despite the size mismatch between its 3p orbital and carbon's 2p orbitals[2]. Furan is the least aromatic (16 kcal/mol) because oxygen's high electronegativity tightly holds its lone pair, resisting delocalization[2].

EAS Reactivity Order: Pyrrole > Furan > Thiophene Reactivity is determined not by ground-state aromaticity, but by the stabilization of the transition state (the intermediate sigma complex).

  • Pyrrole (Most Reactive): Nitrogen has a lower electronegativity than oxygen, making its lone pair highly available to stabilize the positive charge of the intermediate via the mesomeric (+M) effect[1].

  • Furan (Intermediate): Oxygen's strong inductive electron-withdrawing (-I) effect is counterbalanced by a strong +M effect. Because furan has the lowest aromaticity, the energetic penalty to disrupt its aromatic ring during electrophilic attack is the lowest, making it highly reactive[2].

  • Thiophene (Least Reactive): Sulfur's 3p lone pair overlaps poorly with the 2p orbital of the adjacent carbon, providing the least resonance stabilization to the intermediate carbocation[1].

ReactivityLogic A 5-Membered Heterocycles (Pyrrole, Furan, Thiophene) B Aromaticity (Resonance Energy) Thiophene > Pyrrole > Furan A->B Ground State C EAS Reactivity Pyrrole > Furan > Thiophene A->C Transition State D S: 3p-2p poor overlap, Least TS stabilization C->D Thiophene E N: Excellent +M effect, High TS stabilization C->E Pyrrole F O: High -I effect, Lowest aromatic penalty C->F Furan

Logical relationship between ground-state aromaticity and transition-state EAS reactivity.

Regioselectivity: The C-2 vs. C-3 Preference

When designing a synthetic route, regiocontrol is paramount. All three heterocycles preferentially undergo EAS at the C-2 ( α ) position rather than the C-3 ( β ) position. The causality is purely resonance-driven: electrophilic attack at C-2 generates an intermediate stabilized by three distinct resonance structures, whereas attack at C-3 yields an intermediate with only two resonance structures[2].

Regioselectivity Start Electrophilic Attack on 5-Membered Heterocycle C2 Attack at C-2 Position Start->C2 C3 Attack at C-3 Position Start->C3 Res2 3 Resonance Structures (Highly Stabilized Intermediate) C2->Res2 Preferred Pathway Res3 2 Resonance Structures (Less Stabilized Intermediate) C3->Res3 Minor Pathway

Regioselectivity pathway demonstrating the preference for C-2 electrophilic attack.

Quantitative Data Comparison

To objectively compare these alternatives, we must look at the empirical data. The table below summarizes the physicochemical properties and relative bromination rates that dictate their use in synthesis.

HeterocycleHeteroatomElectronegativity (Pauling)Resonance Energy (kcal/mol)Relative Rate of Bromination
Pyrrole Nitrogen (N)3.04213 × 10¹⁸
Furan Oxygen (O)3.44166 × 10¹¹
Thiophene Sulfur (S)2.58295 × 10⁹
Benzene (Ref)NoneN/A361.0

Data sourced from 3[3] and 2[2].

Experimental Validation: Vilsmeier-Haack Formylation

To demonstrate this reactivity gradient in a practical setting, we utilize the Vilsmeier-Haack formylation. This reaction installs a formyl group (-CHO) onto electron-rich arenes using N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃)[4].

Because the Vilsmeier reagent (a chloroiminium ion) is a relatively weak electrophile, it serves as an excellent self-validating system for our reactivity order. Pyrrole and furan react rapidly at low temperatures. Thiophene, being the least reactive of the three, requires elevated temperatures or extended reaction times to achieve comparable yields[5].

Vilsmeier Step1 1. Reagent Formation DMF + POCl3 -> Vilsmeier Reagent Step2 2. Electrophilic Attack Heterocycle + Reagent -> Iminium Ion Step1->Step2 Step3 3. Hydrolysis Iminium Ion + H2O -> Aryl Aldehyde Step2->Step3

Step-by-step workflow of the Vilsmeier-Haack formylation mechanism.

Standardized Protocol: Formylation of Pyrrole/Furan vs. Thiophene

Note: This protocol highlights the operational differences caused by the inherent reactivity gap between the substrates.

Materials:

  • Substrate (Pyrrole, Furan, or Thiophene): 10 mmol

  • Phosphorus oxychloride (POCl₃): 12 mmol (1.2 equiv)

  • N,N-Dimethylformamide (DMF): 30 mmol (3.0 equiv, acts as reagent and solvent)

  • Aqueous NaOH (10% w/v)

Step-by-Step Methodology:

  • Vilsmeier Reagent Generation: Purge a dry 50 mL round-bottom flask with nitrogen. Add DMF (30 mmol) and cool to 0 °C using an ice bath. Dropwise, add POCl₃ (12 mmol) over 10 minutes. Stir for 30 minutes at 0 °C to ensure complete formation of the electrophilic chloroiminium ion[5].

  • Substrate Addition:

    • For Pyrrole/Furan: Dilute the substrate (10 mmol) in 5 mL of dry dichloroethane (DCE) and add dropwise at 0 °C. Maintain at 0 °C to room temperature for 1-2 hours. Their high electron density ensures rapid attack[6].

    • For Thiophene: Add the substrate neat or in DCE at room temperature, then heat the reaction mixture to 60–80 °C for 4-12 hours. The poor 3p-2p orbital overlap in thiophene necessitates thermal activation to overcome the higher transition state energy barrier[6].

  • Quenching & Hydrolysis: Carefully pour the reaction mixture over crushed ice (50 g). The intermediate aryl iminium ion is stable until hydrolyzed.

  • Neutralization: Slowly add 10% aqueous NaOH until the pH reaches 7-8. This step fully hydrolyzes the iminium species to the corresponding 2-formyl heterocycle (e.g., 2-furaldehyde or 2-thiophenecarboxaldehyde)[4].

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel flash chromatography.

Conclusion for Drug Development

When optimizing a lead compound, substituting a phenyl ring with a furan, thiophene, or pyrrole (bioisosteric replacement) dramatically alters the molecule's metabolic stability and reactivity. Thiophene is often preferred in final drug scaffolds (e.g., Duloxetine, Clopidogrel) because its lower reactivity prevents unwanted in vivo electrophilic interactions, mimicking benzene's stability while offering a distinct spatial geometry. Conversely, pyrrole and furan are excellent synthetic intermediates but require careful handling to prevent oxidative degradation or polymerization due to their extreme π -excessive nature.

References
  • Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene - Pharmaguideline. 1

  • Reactivity of Five membered π-Excessive Heterocyclic ring - University of Anbar. 2

  • A computational study of the relative aromaticity of pyrrole, furan, thiophene and selenophene - Semantic Scholar.3

  • Comparing Vilsmeier-Haack with other formylation methods for heterocycles - Benchchem. 5

  • Vilsmeier-Haack Reaction - Master Organic Chemistry. 4

  • Vilsmeier-Haack Reaction - J&K Scientific LLC. 6

Sources

Validation

A Senior Application Scientist's Guide to HPLC Separation of Substituted Amino Acid Diastereomers

For researchers and professionals in drug development, the precise analysis of stereoisomers is not merely a matter of analytical rigor; it is a fundamental requirement for ensuring the safety, efficacy, and quality of t...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, the precise analysis of stereoisomers is not merely a matter of analytical rigor; it is a fundamental requirement for ensuring the safety, efficacy, and quality of therapeutic agents. Substituted amino acids, which are integral components of many modern pharmaceuticals, often possess multiple chiral centers, leading to the formation of diastereomers. Unlike enantiomers, diastereomers have different physicochemical properties, which can translate to significant differences in biological activity, toxicity, and pharmacokinetic profiles. Consequently, the ability to resolve and quantify these diastereomers is of paramount importance.

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the separation of substituted amino acid diastereomers. We will move beyond a simple listing of techniques to explore the causality behind experimental choices, offering field-proven insights to empower you to select and develop robust, reliable, and efficient separation methods.

The Core Challenge: Resolving Near-Identical Structures

The fundamental challenge in separating diastereomers of substituted amino acids lies in exploiting the subtle differences in their three-dimensional structures. These differences, often stemming from the orientation of a single substituent, can lead to minor variations in polarity, hydrophobicity, and steric profile. HPLC, with its diverse range of stationary and mobile phases, offers a powerful toolkit to amplify these small differences into effective chromatographic separations.

Two primary strategies dominate the landscape of diastereomeric separation:

  • Indirect Separation: This classical approach involves derivatizing the amino acid with a chiral, enantiomerically pure reagent. This reaction converts the pair of enantiomers (or mixture of diastereomers) into a new set of diastereomers with significantly different physical properties, which can then be resolved on a standard, achiral stationary phase, such as a Reversed-Phase (RP) C18 column.[1]

  • Direct Separation: This more modern approach utilizes a Chiral Stationary Phase (CSP). The CSP's surface is modified with a chiral selector that engages in stereoselective interactions with the analytes. The differential stability of the transient diastereomeric complexes formed between the selector and each analyte diastereomer results in different retention times and, thus, separation.[1][2]

The choice between these two fundamental approaches is a critical first step in method development, and the decision rests on a balance of factors including sample complexity, required sensitivity, available instrumentation, and the need for high-throughput analysis.

Comparison of HPLC Separation Strategies

The selection of an optimal HPLC strategy requires a nuanced understanding of the strengths and weaknesses of each approach. The following sections compare the performance of the most effective methods, supported by experimental data.

Method 1: Indirect Separation via Chiral Derivatization (The Workhorse)

The indirect method remains a robust and widely accessible technique. By creating diastereomers with larger structural differences, separation on ubiquitous and highly efficient achiral columns like C18 becomes feasible.[3] Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA) and its analogs are among the most successful chiral derivatizing agents for this purpose.[4]

Mechanism of Action: The primary amine of the amino acid undergoes a nucleophilic aromatic substitution with the chiral derivatizing agent. The resulting diastereomers exhibit different hydrophobicities and steric profiles, which dictates their interaction with the C18 stationary phase. The elution order is dependent on the relative hydrophobicity of the newly formed diastereomers.

Causality in Experimental Choices:

  • Why Derivatize? Amino acids are often highly polar and lack a strong UV chromophore. Derivatization not only enables separation on RP columns but also introduces a highly UV-active dinitrophenyl group, dramatically enhancing detection sensitivity.[5]

  • Choice of Reagent: Analogs of Marfey's reagent, such as those with a valine amide (FDNP-Val-NH2) instead of an alanine amide, can offer better resolution by increasing the steric bulk and modifying the hydrophobicity of the resulting derivatives, thereby enhancing the interaction with the stationary phase.[4]

  • Mobile Phase: A typical mobile phase consists of an aqueous buffer (often with an acid like trifluoroacetic acid, TFA, to suppress silanol activity and sharpen peaks) and an organic modifier like acetonitrile (ACN). A gradient elution is commonly used to resolve derivatives with a wide range of polarities.

Method 2: Direct Separation on Zwitterionic Chiral Stationary Phases (The Specialist)

Zwitterionic CSPs, particularly those based on Cinchona alkaloids, have emerged as exceptionally powerful tools for the direct separation of underivatized amino acids and their derivatives.[2] These phases possess both anionic and cationic functional groups, allowing for multiple interaction modes.

Mechanism of Action: The primary separation mechanism is based on ion-exchange interactions. The zwitterionic analyte can interact simultaneously with the cationic (e.g., a protonated quinuclidine nitrogen) and anionic (e.g., a sulfonic acid) sites on the CSP. This "synergistic double ion-pairing" is highly sensitive to the stereochemistry of the analyte.[6] Secondary interactions, such as hydrogen bonding, π-π stacking, and steric repulsion, further contribute to chiral recognition and are crucial for resolving diastereomers.

Causality in Experimental Choices:

  • Why Zwitterionic? This dual-nature stationary phase is uniquely suited for zwitterionic analytes like amino acids, providing strong retention and high selectivity without the need for derivatization.[7] This simplifies sample preparation and avoids potential side reactions.

  • Mobile Phase (Polar Ionic Mode): These columns are typically operated in the Polar Ionic Mode (PIM). The mobile phase consists of an alcohol (like methanol) or a mixture of methanol and acetonitrile, with acidic (e.g., formic acid) and basic (e.g., triethylamine) additives. These additives are critical as they control the ionization state of both the analyte and the CSP, thereby modulating the strength of the ion-exchange interactions and optimizing retention and selectivity.[2]

  • Temperature: Temperature can have a significant effect on the thermodynamics of the chiral recognition process. Lowering the temperature often enhances resolution, although it may increase analysis time and backpressure.

Method 3: Direct Separation on Macrocyclic Glycopeptide CSPs (The Versatile Performer)

Macrocyclic glycopeptide CSPs, such as those based on teicoplanin or vancomycin, are renowned for their broad selectivity.[8] The complex, basket-like structure of the macrocycle offers a multitude of chiral recognition sites.

Mechanism of Action: Chiral recognition is multi-modal and complex. The cavities and rims of the glycopeptide "basket" can include or interact with parts of the analyte molecule. Separation is achieved through a combination of hydrogen bonding, dipole-dipole interactions, steric hindrance, and ionic interactions between the analyte and the numerous stereogenic centers and functional groups of the chiral selector. For amino acids, the D-enantiomer is often more strongly retained because these antibiotics naturally bind to terminal D-alanyl-D-alanine residues in bacterial cell walls.

Causality in Experimental Choices:

  • Why Macrocyclic Glycopeptides? Their structural complexity provides a wide range of interaction mechanisms, making them effective for separating a diverse array of chiral compounds, including underivatized amino acids. Their compatibility with both reversed-phase and polar organic mobile phases adds to their versatility.

  • Mobile Phase: The retention and enantioselectivity on these phases can exhibit a "U-shaped" profile with varying organic modifier concentrations. This is attributed to a combination of analyte solubility effects and conformational changes in the stationary phase. This unique behavior allows for fine-tuning of selectivity by adjusting the water/organic ratio.

Performance Comparison: A Data-Driven Analysis

To provide an objective comparison, the following table summarizes representative experimental data for the separation of substituted amino acid diastereomers using the discussed methodologies. The key performance indicators are the Selectivity Factor (α) , which measures the separation of the peak centers, and the Resolution Factor (Rs) , which quantifies the degree of separation between two peaks, considering their widths. A baseline resolution is typically achieved when Rs ≥ 1.5.

Analyte (Diastereomers)HPLC MethodColumnMobile PhaseSelectivity (α)Resolution (Rs)Reference
β-Me-Phenylalanine Direct (Zwitterionic CSP)Chiralpak ZWIX(-)MeOH/MeCN (60:40) + 50 mM FA + 25 mM TEA1.29 (syn) / 1.12 (anti)3.2 (syn) / 1.8 (anti)[2]
β-Me-Tyrosine Direct (Zwitterionic CSP)Chiralpak ZWIX(+)MeOH/MeCN (50:50) + 50 mM FA + 25 mM TEA1.15 (syn) / 1.11 (anti)2.0 (syn) / 1.8 (anti)[2]
N-Me-D/L-Aspartic Acid Indirect (Derivatization)ODS-Hypersil (C18)Gradient: A: 0.11% TFA/H₂O, B: 0.1% TFA/ACNNot specified> 2.0[4]
Fmoc-Isoleucine Stereoisomers Direct (Polysaccharide CSP)Chiralcel OJ-RHACN/H₂O/TFA (40:60:0.1)1.20 (L-Ile/L-aIle)2.5[9]
Underivatized Alanine Direct (Macrocyclic CSP)Astec CHIROBIOTIC TMeOH/H₂O/Formic Acid (90:10:0.025)1.45> 1.5

FA: Formic Acid, TEA: Triethylamine, ACN: Acetonitrile, MeOH: Methanol, TFA: Trifluoroacetic Acid

Analysis of Performance Data:

  • Zwitterionic CSPs demonstrate excellent performance for the direct separation of underivatized β-methylated amino acids, achieving baseline resolution for all four stereoisomers in a single run.[2] The ability to fine-tune retention and selectivity by altering the mobile phase additives is a key advantage.

  • The Indirect Method using a Marfey's analog provides high resolution for N-methylated amino acids on a standard C18 column. This method is particularly valuable when high sensitivity is required and direct methods may not provide sufficient retention or resolution.[4]

  • Polysaccharide-based CSPs are effective for N-protected amino acids, as demonstrated by the separation of Fmoc-isoleucine stereoisomers. These phases are a mainstay in chiral separations due to their broad applicability.[9]

  • Macrocyclic Glycopeptide CSPs show good selectivity for standard underivatized amino acids, offering a reliable direct method that avoids the complexities of derivatization.

Experimental Protocols: A Practical Guide

To translate theory into practice, this section provides detailed, step-by-step methodologies for two representative workflows.

Protocol 1: Direct Separation of β-Methyl-Phenylalanine Diastereomers on a Zwitterionic CSP

This protocol is based on the methodology described for separating substituted amino acids on a Cinchona alkaloid-based zwitterionic CSP.[2]

1. Materials and Reagents:

  • Chiralpak ZWIX(-) HPLC Column (e.g., 150 x 3 mm, 3 µm)

  • HPLC-grade Methanol (MeOH) and Acetonitrile (ACN)

  • Formic Acid (FA), analytical grade

  • Triethylamine (TEA), analytical grade

  • Sample: Mixture of β-Methyl-Phenylalanine stereoisomers (~1 mg/mL) dissolved in mobile phase.

2. Mobile Phase Preparation:

  • Prepare the mobile phase by mixing MeOH and ACN in a 60:40 (v/v) ratio.

  • To this mixture, add Formic Acid to a final concentration of 50 mM and Triethylamine to a final concentration of 25 mM.

  • For example, to prepare 1 L of mobile phase: Combine 600 mL MeOH, 400 mL ACN, 1.89 mL of Formic Acid (99%), and 3.48 mL of Triethylamine.

  • Sonicate the mobile phase for 15 minutes to degas.

3. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1200 series or equivalent, with a UV detector.

  • Flow Rate: 0.6 mL/min

  • Column Temperature: 25 °C (thermostatted column compartment)

  • Detection: UV at 254 nm

  • Injection Volume: 5 µL

4. Separation Procedure:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the sample solution.

  • Run the analysis isocratically for a sufficient time to elute all four stereoisomers (typically 15-20 minutes).

  • Identify peaks based on the expected elution order or by injecting individual standards if available.

Protocol 2: Indirect Separation of N-Methyl-Amino Acid Diastereomers via Derivatization

This protocol is adapted from methods using Marfey's reagent analogs for the analysis of N-methylated amino acids.[4]

1. Materials and Reagents:

  • Reversed-Phase C18 HPLC Column (e.g., 250 x 4.6 mm, 5 µm)

  • Chiral Derivatizing Agent: Nα-(5-fluoro-2,4-dinitrophenyl)-L-valine amide (FDNP-Val-NH2).

  • Sample: N-methyl-amino acid standard or hydrolysate.

  • 1 M Sodium Bicarbonate (NaHCO₃) solution.

  • 1 M Hydrochloric Acid (HCl).

  • Acetone.

  • HPLC-grade Acetonitrile (ACN) and Water.

  • Trifluoroacetic Acid (TFA).

2. Derivatization Procedure (Sample Preparation):

  • Dissolve ~50 nmol of the amino acid sample in 100 µL of 1 M NaHCO₃.

  • Add 200 µL of a 10 mg/mL solution of FDNP-L-Val-NH2 in acetone.

  • Incubate the mixture at 40 °C for 1 hour in a heating block or water bath.

  • Cool the reaction mixture to room temperature.

  • Neutralize the reaction by adding 100 µL of 1 M HCl.

  • Evaporate the acetone under a gentle stream of nitrogen.

  • Dilute the remaining aqueous solution with the initial mobile phase for HPLC analysis.

3. HPLC Instrumentation and Conditions:

  • HPLC System: With a gradient pump and DAD or UV detector.

  • Mobile Phase A: 0.11% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 340 nm

  • Injection Volume: 20 µL

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-35 min: Linear gradient from 10% to 70% B

    • 35-40 min: Hold at 70% B

    • 40.1-45 min: Return to 10% B and re-equilibrate.

Visualization of Workflows and Mechanisms

To better illustrate the concepts discussed, the following diagrams outline the experimental workflows and the underlying separation mechanisms.

G cluster_indirect Indirect Method Workflow cluster_direct Direct Method Workflow I_Start Amino Acid Diastereomers I_Deriv Derivatization with Chiral Reagent (e.g., FDNP-Val-NH2) I_Start->I_Deriv I_Diast Mixture of new Diastereomers I_Deriv->I_Diast I_HPLC HPLC Separation on Achiral Column (e.g., C18) I_Diast->I_HPLC I_Result Separated Diastereomer Peaks I_HPLC->I_Result D_Start Amino Acid Diastereomers D_HPLC HPLC Separation on Chiral Stationary Phase (CSP) D_Start->D_HPLC D_Result Separated Diastereomer Peaks D_HPLC->D_Result

Comparison of Indirect and Direct HPLC workflows.

G cluster_zwix Zwitterionic CSP Mechanism CSP_Z Zwitterionic CSP Cationic Site Anionic Site Analyte_A Diastereomer A (Zwitterion) Analyte_A->CSP_Z High Affinity (Longer Retention) Analyte_B Diastereomer B (Zwitterion) Analyte_B->CSP_Z Lower Affinity (Shorter Retention) Interaction_A Stronger Double Ion-Pairing Interaction_B Weaker Double Ion-Pairing + Steric Hindrance

Chiral recognition on a Zwitterionic CSP.

Conclusion and Authoritative Grounding

The separation of substituted amino acid diastereomers is a critical analytical task that demands a well-reasoned and empirically supported approach. There is no single "best" method; the optimal choice is dictated by the specific analytical challenge.

  • Indirect methods via chiral derivatization offer high sensitivity and the convenience of using standard reversed-phase columns, making them a powerful choice for trace analysis and when universal instrumentation is a priority.[4][6]

  • Direct methods using Zwitterionic CSPs provide exceptional selectivity for underivatized polar and zwitterionic analytes, simplifying sample preparation and offering a highly specialized tool for complex mixtures.[2]

  • Macrocyclic Glycopeptide CSPs represent a versatile and robust option for direct analysis, demonstrating broad applicability across a range of substituted amino acids.[8]

As a Senior Application Scientist, my recommendation is to adopt a systematic approach to method development. For novel compounds, screening across different column technologies—for instance, a Zwitterionic CSP, a Macrocyclic Glycopeptide CSP, and an indirect method with a Marfey's-type reagent—will provide the most comprehensive understanding of the separation possibilities. This comparative data will form a self-validating system, ensuring that the final selected method is not just adequate, but truly optimized for performance, robustness, and the specific demands of your drug development pipeline.

References

  • Layton, S. E. (n.d.). COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS. UNCW Institutional Repository. [Link]

  • Ebinger, K., & Weller, H. N. (n.d.). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Bristol-Myers Squibb Company. [Link]

  • Ilisz, I., Aranyi, A., Pataj, Z., & Péter, A. (2017). A comparison of the direct and indirect LC methods for separating enantiomers of unusual glycine and alanine amino acid analogues. Journal of Pharmaceutical and Biomedical Analysis, 135, 134-142. [Link]

  • D'Aniello, A., et al. (1998). HPLC determination of acidic D-amino acids and their N-methyl derivatives in biological tissues. Amino Acids, 15(3), 225-235. [Link]

  • Fekete, J., et al. (2014). Comparative study on separation of diastereomers by HPLC. Journal of Liquid Chromatography & Related Technologies, 37(13), 1831-1847. [Link]

  • Sýkora, D., et al. (2011). Direct and indirect high-performance liquid chromatography enantioseparation of trans-4-hydroxy-2-nonenoic acid. Journal of Chromatography A, 1218(39), 6971-6977. [Link]

  • Sumika Chemical Analysis Service. (n.d.). Chiral Columns for enantiomer separation by HPLC. [Link]

  • Lajkó, G., et al. (2025). High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. Molecules, 30(9), 2074. [Link]

  • Harada, N. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 23(10), 2474. [Link]

  • Chen, Y., et al. (2011). Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers. Journal of Chromatography B, 879(28), 2959-2966. [Link]

  • Agilent Technologies. (n.d.). Agilent Biocolumns Application Compendium - Amino Acid Analysis. [Link]

  • Orlovsky, V. (2019, June 21). HPLC method dev strategies for Zwitterions. Chromatography Forum. [Link]

  • Majhi, K. C., et al. (2020). Chromatographic Separation of Amino Acids. In Advanced Chromatographic Techniques for Agricultural and Food Sciences. IntechOpen. [Link]

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Safety & Regulatory Compliance

Safety

Comprehensive Operational &amp; Disposal Guide: 3-Methylthiolane-2-carboxylic Acid

Executive Summary 3-Methylthiolane-2-carboxylic acid is a cyclic organosulfur compound heavily utilized as a building block in pharmaceutical drug development and organic synthesis. While highly valuable for introducing...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary 3-Methylthiolane-2-carboxylic acid is a cyclic organosulfur compound heavily utilized as a building block in pharmaceutical drug development and organic synthesis. While highly valuable for introducing functionalized thioether motifs, it presents distinct environmental, health, and safety (EHS) challenges. This guide provides authoritative, step-by-step operational protocols for handling, spill mitigation, and waste disposal, ensuring regulatory compliance and laboratory safety.

Hazard Profile & Mechanistic Toxicology

Understanding the chemical behavior of 3-Methylthiolane-2-carboxylic acid is critical for safe handling. The molecule features two primary reactive/interactive sites: a carboxylic acid moiety and a thiolane (tetrahydrothiophene) ring.

  • Acute Irritation (H315, H319, H335): The carboxylic acid functional group acts as a Brønsted acid. Upon contact with the moisture present on human skin or mucous membranes, it causes a localized drop in pH, leading to protein denaturation and acute irritation[1].

  • Systemic Toxicity (H302): The compound is classified as harmful if swallowed, requiring strict hygiene controls to prevent accidental ingestion[1].

  • Olfactory Hazard: The thiolane ring is a potent odorant. Human olfactory receptors are highly sensitized to cyclic thioethers, detecting them at parts-per-billion (ppb) thresholds. While not inherently toxic at these trace levels, the severe stench can cause nausea, headache, and laboratory disruption.

Operational Handling & Odor Management

To mitigate exposure and odor, all operations involving 3-Methylthiolane-2-carboxylic acid must follow strict containment protocols.

Protocol 1: Standard Handling Procedure

  • Engineering Controls: Perform all weighing, transferring, and reactions inside a certified, externally exhausted chemical fume hood. Never open the container on an open bench.

  • PPE Selection: Don standard PPE, including a lab coat, safety goggles, and nitrile gloves. Causality Note: If handling the compound dissolved in highly penetrating solvents (e.g., dichloromethane or DMSO), double-glove or use heavier-duty barrier gloves (e.g., Silver Shield), as organosulfur compounds can be carried through standard nitrile by the solvent[2].

  • Transfer Technique: Use non-sparking spatulas for solid transfers. If the material is a liquid/oil at room temperature, use positive-displacement pipettes to avoid aerosolization.

  • Storage: Store in a tightly sealed secondary containment vessel in a cool, dry, and well-ventilated chemical storage cabinet, strictly segregated from strong oxidizing agents[2].

Spill Response & Mitigation Workflow

Immediate and systematic response to a spill prevents widespread odor contamination and personnel exposure.

Protocol 2: Spill Cleanup

  • Evacuate & Ventilate: Immediately alert nearby personnel. Ensure the fume hood or room ventilation is operating at maximum capacity.

  • Assess & Protect: Determine if the spill is a solid powder or a dissolved liquid solution. Don appropriate PPE (goggles, lab coat, heavy-duty gloves).

  • Containment (Liquid): If dissolved in a solvent, encircle the spill with an inert absorbent material (e.g., vermiculite or diatomaceous earth) to prevent spreading. Do not use combustible absorbents like sawdust.

  • Collection (Solid/Absorbed Liquid): Using a non-sparking brush and dustpan, carefully sweep up the material. Causality Note: Sweeping must be gentle to prevent the generation of airborne dust or aerosols, which exacerbate inhalation hazards[2].

  • Disposal Routing: Transfer the collected material into a designated, sealable hazardous waste container.

SpillResponse Start Spill Detected: 3-Methylthiolane-2-carboxylic acid Assess Assess Spill State Start->Assess Solid Solid Powder Spill Assess->Solid Liquid Solution/Liquid Spill Assess->Liquid PPE Don PPE (Nitrile gloves, goggles, lab coat) Solid->PPE Liquid->PPE Sweep Careful Sweep (Avoid Dust Generation) PPE->Sweep If Solid Absorb Apply Inert Absorbent (e.g., Vermiculite) PPE->Absorb If Liquid Container Seal in Hazardous Waste Container Sweep->Container Absorb->Container Label Label: Organosulfur Waste (Requires SOx Scrubber) Container->Label

Workflow for 3-Methylthiolane-2-carboxylic acid spill response and waste segregation.

Waste Segregation & Disposal Procedures

Organosulfur compounds require specialized disposal pathways. Mixing them with general organic waste can violate environmental regulations and facility permits.

Protocol 3: Bulk Disposal

  • Segregation: Collect all 3-Methylthiolane-2-carboxylic acid waste in a dedicated "Organosulfur / Halogenated" waste carboy. Causality Note: Never mix this waste with strong oxidizers (e.g., nitric acid, peroxides). The thioether sulfur is easily oxidized; mixing bulk quantities with oxidizers can trigger a violent, exothermic reaction[2].

  • Labeling: Clearly label the container with the chemical name and the hazard warnings (Irritant, Organosulfur).

  • Incineration Routing: Environmental Health and Safety (EHS) departments must route this waste to specialized incineration facilities. Causality Note: Combusting sulfur-containing organics generates sulfur dioxide (SO2). The disposal facility must be equipped with SOx scrubbers to neutralize the exhaust and prevent acid rain formation.

Quantitative Waste Segregation Data

Waste Stream CategoryCompatible ContainersIncompatible MaterialsDisposal Routing / EPA Notes
Solid Chemical Waste HDPE wide-mouth jarsStrong oxidizers, strong basesHigh-temp incineration (SOx scrubbed)
Liquid Solutions (Organic) HDPE or Glass carboysNitric acid, peroxides, waterHalogenated/Sulfur solvent stream
Aqueous Washings HDPE carboysReactive metals, strong acidsAqueous hazardous waste stream
Contaminated PPE/Debris Polyethylene bagsN/ASolid hazardous debris

Glassware Decontamination Protocol

Trace residues of 3-Methylthiolane-2-carboxylic acid on glassware will cause persistent laboratory odors. Standard soap and water are insufficient for odor elimination.

Protocol 4: Oxidative Decontamination of Trace Residues Mechanism: Sodium hypochlorite (bleach) acts as an oxidizing agent, converting the volatile, foul-smelling thioether (S) into a highly polar, non-volatile sulfoxide (S=O) or sulfone (O=S=O). This eliminates the stench and prevents receptor binding in the olfactory system.

  • Initial Solvent Rinse: Inside the fume hood, rinse the contaminated glassware with a compatible volatile solvent (e.g., acetone or methanol). Collect this rinse in the Organosulfur liquid waste container.

  • Oxidation Bath: Submerge the rinsed glassware in a bath containing a 5-10% aqueous sodium hypochlorite (bleach) solution.

  • Incubation: Allow the glassware to soak for 30 to 60 minutes at room temperature to ensure complete oxidation of trace sulfur residues.

  • Neutralization & Rinsing: Remove the glassware and rinse thoroughly with copious amounts of deionized water.

  • Validation: Verify that the final rinse water is at a neutral pH (pH ~7) using pH indicator strips before transferring the glassware to the standard laboratory sink for final washing. This self-validating step ensures no residual acid or reactive bleach remains.

References

  • Tetrahydrothiophene-2-carboxylic acid | C5H8O2S | CID 443066 - PubChem. National Institutes of Health.[Link]

Sources

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